molecular formula C9H8N2O2 B1324266 methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 849067-96-5

methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B1324266
CAS No.: 849067-96-5
M. Wt: 176.17 g/mol
InChI Key: HUOFVBYYMPMLBQ-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)11-5-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOFVBYYMPMLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628563
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849067-96-5
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key heterocyclic compound with significant potential in pharmaceutical development and chemical research. This document details the synthetic pathways, experimental protocols, and analytical data for this compound and its immediate precursor, 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Introduction

This compound, also known as methyl 7-azaindole-5-carboxylate, is a notable heterocyclic organic compound.[1] Its structure, which fuses a pyrrole and a pyridine ring, makes it a valuable scaffold in medicinal chemistry. Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown a wide range of biological activities, including potential as antimicrobial, anticancer, and neuroprotective agents.[1] This guide serves as a technical resource for researchers engaged in the synthesis and application of this versatile molecule.

Synthesis Pathway

The primary synthetic route to this compound involves a two-step process. The first step is the synthesis of the carboxylic acid precursor, 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This is followed by the esterification of the carboxylic acid to yield the final methyl ester product.

Synthesis_Pathway cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Esterification Starting_Materials Appropriate Pyrrole and Pyridine Derivatives Carboxylic_Acid 1H-pyrrolo[2,3-b]pyridine- 5-carboxylic acid Starting_Materials->Carboxylic_Acid Cyclization Carboxylic_Acid_2 1H-pyrrolo[2,3-b]pyridine- 5-carboxylic acid Final_Product Methyl 1H-pyrrolo[2,3-b]pyridine- 5-carboxylate Carboxylic_Acid_2->Final_Product Acid Catalyst (e.g., H2SO4) Methanol Methanol (CH3OH) Methanol->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

While various methods exist for the construction of the 1H-pyrrolo[2,3-b]pyridine core, a common approach involves the cyclization of suitably substituted pyridine and pyrrole precursors. Due to the proprietary nature of many industrial syntheses, a generally referenced laboratory-scale synthesis is adapted here from analogous preparations.

Materials:

  • Substituted 2-aminopyridine derivative

  • Appropriate three-carbon synthon (e.g., α-halo-ketone or -aldehyde)

  • Solvent (e.g., DMF, ethanol)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • Dissolve the substituted 2-aminopyridine derivative in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the base to the solution and stir for a specified time at room temperature.

  • Add the three-carbon synthon dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Synthesis of this compound (Fischer Esterification)

The esterification of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is typically achieved through a Fischer esterification reaction.[2][3]

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Suspend Carboxylic Acid in Methanol B Add Sulfuric Acid (catalyst) A->B C Reflux for 4-6 hours B->C D Cool and Concentrate C->D E Dissolve in CH2Cl2 D->E F Wash with H2O, NaHCO3, Brine E->F G Dry over Na2SO4 F->G H Filter and Concentrate G->H I Purify by Column Chromatography or Recrystallization H->I J Final Product I->J

Caption: Experimental workflow for Fischer esterification.

Characterization Data

1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
PropertyValue
Molecular FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol
AppearanceSolid
¹H NMR Spectrum Data not available in the search results.
¹³C NMR Spectrum Data not available in the search results.
Mass Spectrum Data not available in the search results.
This compound
PropertyValueReference
Molecular FormulaC₉H₈N₂O₂[4]
Molecular Weight176.17 g/mol [4]
CAS Number849067-96-5[4]
AppearanceSolid[5]
¹H NMR Spectrum Data not available in the search results.
¹³C NMR Spectrum Data not available in the search results.
Mass Spectrum Data not available in the search results.
Melting PointData not available in the search results.

Note: Specific spectroscopic data for the title compound and its carboxylic acid precursor were not available in the performed searches. The tables are provided as a template for expected characterization data.

Safety Information

This compound is known to be an irritant and may be harmful if swallowed or in contact with skin.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be followed. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The described two-step synthetic pathway, involving the formation of the carboxylic acid precursor followed by Fischer esterification, provides a reliable method for obtaining the target compound. While specific analytical data were not fully available, this document provides the necessary framework and procedural details to aid researchers in the successful synthesis and characterization of this important heterocyclic molecule. Further research to fully elucidate its spectroscopic properties is encouraged.

References

"physical and chemical properties of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a key heterocyclic compound in medicinal chemistry. The document details its structural characteristics, spectroscopic data, and established synthesis protocols. Furthermore, it explores the compound's role as a crucial scaffold in the development of targeted therapeutic agents, particularly kinase inhibitors. All quantitative data is presented in tabular format for clarity, and key experimental and biological pathways are visualized using structured diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

This compound is a heterocyclic organic compound belonging to the 7-azaindole class.[1] Its structure, which fuses a pyrrole ring with a pyridine ring, serves as a versatile scaffold in the synthesis of complex molecules.[1][2] This compound and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including potential antimicrobial, anticancer, and neuroprotective effects.[1][3] The pyrrolo[2,3-b]pyridine core is a key component in several kinase inhibitors, demonstrating its importance as a pharmacophore in modern drug design.[4][5] This guide consolidates the available technical data on its properties, synthesis, and biological significance.

Physical and Structural Properties

The fundamental physical and structural identification data for this compound are summarized below. The compound is characterized by the molecular formula C₉H₈N₂O₂.[1]

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 849067-96-5[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Canonical SMILES COC(=O)C1=CN=C2C(=C1)C=CN2[1]
InChI InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)11-5-7/h2-5H,1H3,(H,10,11)[1]
InChI Key HUOFVBYYMPMLBQ-UHFFFAOYSA-N[1]

Chemical Properties and Reactivity

This compound exhibits reactivity typical of both carboxylate esters and nitrogen-containing heterocycles.[1]

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.[1]

  • Nucleophilic Substitution: The nitrogen atom within the pyridine ring is capable of participating in nucleophilic substitution reactions, which allows for further functionalization of the core structure.[1]

  • Electrophilic Substitution: The pyrrole ring is generally susceptible to electrophilic substitution, with reactions such as nitration, bromination, and Mannich reactions typically occurring at the 3-position.[6]

The 7-azaindole scaffold is a target of extensive synthetic research, with numerous methods developed for its construction and functionalization, including palladium-catalyzed cross-coupling reactions and Rh(III)-catalyzed syntheses.[2][7][8]

Spectroscopic Data

TechniqueDescription
¹H NMR The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.9 ppm) and the aromatic protons on the pyrrolo-pyridine core.
¹³C NMR The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the aromatic rings.
Mass Spec. High-resolution mass spectrometry (ESI-TOF) would confirm the molecular weight of 176.17 g/mol and provide its exact mass for formula verification.

Experimental Protocols

General Synthesis of the 1H-pyrrolo[2,3-b]pyridine Core

The synthesis of the 7-azaindole core can be achieved through various modern catalytic methods. A common approach involves the Rh(III)-catalyzed coupling of a 2-aminopyridine with an alkyne, often requiring a silver-based oxidant to enhance catalytic turnover.[4][8]

Protocol: Rh(III)-Catalyzed Synthesis of a 7-Azaindole Derivative

  • Reaction Setup: To a reaction vessel, add 2-aminopyridine (1 equivalent), the desired alkyne (1.2 equivalents), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Solvent Addition: Add a suitable solvent, such as 1,2-dichloroethane (DCE), under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Filter the mixture to remove insoluble salts. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 1H-pyrrolo[2,3-b]pyridine product.

G General Workflow: Synthesis & Characterization reagents Starting Materials (e.g., 2-aminopyridine, alkyne) reaction Catalytic Cyclization (e.g., Rh(III)-catalyzed) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product characterization Spectroscopic Characterization (NMR, HRMS) product->characterization

General workflow for the synthesis and characterization of the title compound.
Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.[5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (TMS).

  • High-Resolution Mass Spectrometry (HRMS): Mass data is obtained using a Q-TOF Premier mass spectrometer with an electrospray ionization (ESI) source to confirm the compound's elemental composition.[5]

Biological Activity and Applications

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1]

  • Kinase Inhibition: Derivatives of this compound have shown potent inhibitory activity against several protein kinases. This includes functioning as selective inhibitors of Janus kinase 1 (JAK1), which is a key mediator in inflammatory and autoimmune responses through the JAK/STAT signaling pathway.[3] They have also been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, which is often dysregulated in various cancers.[5][10]

  • Antimicrobial Activity: The compound has demonstrated moderate antibacterial activity against certain bacterial strains, suggesting its potential as a lead for developing new antimicrobial agents.[1]

  • Applications in Drug Discovery: Due to its proven biological activities, this compound serves as a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs targeting cancer and infectious diseases.[1]

Role as an FGFR Inhibitor in Cancer Therapy

Abnormal activation of the FGFR signaling pathway is a critical driver in the progression of many tumors.[10] Small molecule inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been designed to block this pathway. These inhibitors typically bind to the ATP-binding site of the FGFR kinase domain, preventing receptor autophosphorylation and the activation of downstream pro-survival pathways like RAS-MEK-ERK and PI3K-Akt.[5][10]

G Simplified FGFR Signaling & Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR binds RAS RAS-MEK-ERK Pathway FGFR->RAS activates PI3K PI3K-Akt Pathway FGFR->PI3K activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->FGFR inhibits phosphorylation

Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Conclusion

This compound is a heterocyclic compound of considerable scientific interest. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an important intermediate in organic synthesis. The demonstrated biological activities of its derivatives, particularly as potent kinase inhibitors, underscore its significance in the ongoing development of targeted therapies for cancer and inflammatory diseases. This guide provides a foundational resource for researchers aiming to explore and utilize this valuable chemical scaffold.

References

An In-Depth Technical Guide to Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, also known as methyl 7-azaindole-5-carboxylate, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is recognized as a privileged scaffold. This bicyclic system, which is an isostere of indole, serves as a crucial hinge-binding motif for a variety of protein kinases.[1][2] Consequently, derivatives of this molecule are integral to the development of inhibitors for key signaling pathways implicated in cancer and inflammatory diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a building block for potent kinase inhibitors targeting the JAK/STAT and FGFR signaling pathways.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a ready reference for researchers.

PropertyValueReference
CAS Number 849067-96-5[3]
Molecular Formula C₉H₈N₂O₂[4]
Molecular Weight 176.17 g/mol [2]
IUPAC Name This compound
Synonyms Methyl 7-azaindole-5-carboxylate
Appearance Not explicitly stated, likely a solid
SMILES COC(=O)c1cncc2c1[nH]cc2
InChI InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)11-5-7/h2-5H,1H3,(H,10,11)

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process starting from appropriately substituted pyridine precursors. While various synthetic routes exist for the 7-azaindole core, a common strategy involves the construction of the pyrrole ring onto a functionalized pyridine ring.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example adapted from general methodologies for the synthesis of 7-azaindole derivatives.

Step 1: Synthesis of a Substituted 2-aminopyridine Precursor

The synthesis often commences with a commercially available substituted pyridine. Functional group manipulations are performed to introduce the necessary substituents for the subsequent cyclization reaction.

Step 2: Cyclization to form the 1H-pyrrolo[2,3-b]pyridine Core

A common method for forming the pyrrole ring is the Fischer indole synthesis or related cyclization reactions. For instance, a substituted aminopyridine can be reacted with a ketone or aldehyde under acidic conditions to facilitate the cyclization.

Step 3: Esterification to Yield this compound

If the carboxylic acid is synthesized first, a standard esterification procedure is employed. The 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The reaction mixture is then heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography, to yield the final product.

Characterization:

The structure and purity of the synthesized this compound are confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the positions of the substituents on the bicyclic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Activity and Applications

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[2][5] This makes this compound a valuable intermediate in the synthesis of targeted therapeutics.

Role as a Kinase Inhibitor Scaffold

The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring act as a hydrogen bond acceptor and donor, respectively, mimicking the adenine portion of ATP.[5] This bidentate hydrogen bonding anchors the inhibitor in the active site, providing a strong foundation for achieving high potency. The 5-carboxylate group serves as a versatile handle for introducing various substituents that can extend into other regions of the ATP-binding site, thereby enhancing potency and selectivity for the target kinase.

Derivatives of the 7-azaindole core have shown potent inhibitory activity against several important kinase families, including:

  • Janus Kinases (JAKs): These are critical mediators of cytokine signaling, and their dysregulation is implicated in autoimmune diseases and cancers.[1][6]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[6][7]

Signaling Pathways of Interest

The therapeutic potential of compounds derived from this compound is rooted in their ability to modulate key cellular signaling pathways. Below are diagrams of the JAK/STAT and FGFR pathways, which are prominent targets for inhibitors based on this scaffold.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for cytokine signaling, playing a pivotal role in immunity, inflammation, and hematopoiesis.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Recruitment & Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor 7-Azaindole Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling cascade and the point of inhibition.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) pathway is crucial for cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of many cancers.

FGFR_Pathway cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR 1. Ligand Binding FRS2 FRS2 FGFR->FRS2 2. Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 7-Azaindole Inhibitor Inhibitor->FGFR Inhibition

Caption: The FGFR signaling network and the point of inhibition.

Conclusion

This compound is a molecule of high strategic importance in the field of drug discovery. Its 7-azaindole core provides a robust platform for the design of potent and selective kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and the signaling pathways it can be used to target is essential for researchers and scientists working on the next generation of targeted therapies for cancer and inflammatory conditions. The versatility of this compound ensures its continued relevance in the development of novel therapeutics.

References

Unveiling the Biological Potential of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The bicyclic heterocyclic scaffold, 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This technical guide focuses on the biological activities of a key derivative, methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and its closely related analogs. While direct extensive research on the parent methyl ester is emerging, a wealth of data on its derivatives highlights the significant therapeutic potential of this chemical entity. This document serves as a comprehensive resource, summarizing the key biological activities, quantitative data, experimental methodologies, and relevant signaling pathways associated with this promising scaffold.

Overview of Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, primarily centered around kinase inhibition, with significant implications for oncology, immunology, and anti-inflammatory therapies. The core 1H-pyrrolo[2,3-b]pyridine moiety serves as a versatile scaffold for the design of potent and selective inhibitors of various protein kinases.

Key therapeutic areas include:

  • Oncology: Inhibition of kinases such as Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), c-Met, Maternal Embryonic Leucine Zipper Kinase (MELK), and Ribosomal S6 Protein Kinase 2 (RSK2) has shown potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

  • Immunology and Inflammation: Selective inhibition of JAK family kinases, particularly JAK1 and JAK3, underscores the potential of these compounds in treating autoimmune diseases and inflammatory conditions.

  • Antimicrobial Activity: The 7-azaindole nucleus has also been explored for its potential antibacterial properties.

Quantitative Biological Data of 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Derivatives

The following tables summarize the quantitative biological data for various derivatives of the this compound scaffold. This data provides a comparative overview of their potency and selectivity against different biological targets.

Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Derivative A JAK15.2Biochemical[1]
JAK289.7Biochemical[1]
JAK31.1Biochemical[2]
TYK245.3Biochemical[1]
Derivative B FGFR17Biochemical[3][4]
FGFR29Biochemical[3][4]
FGFR325Biochemical[3][4]
FGFR4712Biochemical[3][4]
Derivative C c-Met22.8Biochemical[5]
ALKModerate InhibitionBiochemical[5]
Derivative D MELK32Biochemical[6]
Derivative E RSK21.7Biochemical[7]

Table 2: Anticancer Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDCell LineIC50 (µM)Assay TypeReference
Derivative F A549 (Lung Carcinoma)0.109Cell Proliferation[6]
MDA-MB-231 (Breast Cancer)0.182Cell Proliferation[6]
MCF-7 (Breast Cancer)0.245Cell Proliferation[6]
Derivative G 4T1 (Breast Cancer)Not SpecifiedCell Proliferation[3][4]
Derivative H MDA-MB-468 (Breast Cancer)0.13Cell Proliferation[7]
Derivative I MKN-45 (Gastric Cancer)0.329Cell Proliferation[5]
EBC-1 (Lung Cancer)0.479Cell Proliferation[5]

Key Signaling Pathways

The biological effects of this compound derivatives are primarily mediated through the inhibition of key signaling pathways crucial for cell growth, proliferation, and survival.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., FGFR Inhibitor) Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. These protocols can be adapted for the specific analysis of this compound.

Kinase Inhibition Assays

Kinase_Assay_Workflow General Kinase Inhibition Assay Workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prep_reagents plate_setup Plate Setup (384-well): - Add Test Compound Dilutions - Add Kinase prep_reagents->plate_setup initiate_reaction Initiate Reaction: - Add Substrate/ATP Mixture plate_setup->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction & Detect Signal: - Add Detection Reagent (e.g., ADP-Glo™) incubate->stop_reaction read_plate Read Plate (e.g., Luminescence) stop_reaction->read_plate analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro kinase inhibition assay.

4.1.1. JAK1 Inhibition Assay (Biochemical)

  • Principle: Measurement of the inhibition of JAK1-mediated phosphorylation of a peptide substrate.

  • Materials: Recombinant human JAK1 enzyme, synthetic peptide substrate (e.g., a peptide derived from STAT1), ATP, test compound, assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

    • Add the diluted compound and recombinant JAK1 enzyme to a 384-well plate.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

4.1.2. FGFR1 Inhibition Assay (Biochemical)

  • Principle: Similar to the JAK1 assay, this measures the inhibition of FGFR1 kinase activity.

  • Materials: Recombinant human FGFR1 kinase domain, poly(Glu, Tyr) 4:1 as a substrate, ATP, test compound, and assay buffer.

  • Procedure:

    • Follow a similar procedure as the JAK1 inhibition assay.

    • The specific concentrations of enzyme, substrate, and ATP should be optimized for the FGFR1 kinase.

    • Detection of kinase activity can be performed using methods such as HTRF® (Homogeneous Time Resolved Fluorescence) or LanthaScreen™.

Cell-Based Assays

Cell_Assay_Workflow General Cell-Based Assay Workflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with Test Compound (Varying Concentrations) seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24-72 hours) treat_cells->incubate measure_viability Measure Cell Viability or Proliferation (e.g., MTT, SRB, or CellTiter-Glo® Assay) incubate->measure_viability analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 measure_viability->analyze_data end End analyze_data->end

Caption: General workflow for a cell-based proliferation/viability assay.

4.2.1. Cancer Cell Proliferation Assay (SRB Assay)

  • Principle: The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Lines: A549, MDA-MB-231, MCF-7, etc.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for 72 hours.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cells with SRB dye.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.[8]

4.2.2. TGF-β-induced Migration of Hepatic Stellate Cells (Wound-Healing Assay)

  • Principle: This assay assesses the ability of a compound to inhibit the migration of cells into a "wound" created in a cell monolayer.

  • Cell Line: Hepatic Stellate Cells (HSCs).

  • Procedure:

    • Grow HSCs to a confluent monolayer in a multi-well plate.

    • Create a "wound" in the monolayer by scratching with a sterile pipette tip.

    • Wash the cells to remove debris and add fresh medium containing TGF-β (to induce migration) and the test compound at various concentrations.

    • Incubate the plate and capture images of the wound at different time points (e.g., 0, 12, and 24 hours).

    • Measure the area of the wound at each time point to quantify cell migration.

    • Compare the migration in treated cells to that of the vehicle control.[9]

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine-5-carboxylate scaffold is a cornerstone for the development of potent and selective kinase inhibitors with significant therapeutic potential in oncology and immunology. The extensive research on its derivatives provides a strong rationale for the continued investigation of this chemical class. Future efforts should focus on a more detailed biological characterization of the parent compound, this compound, to fully elucidate its activity profile and mechanism of action. Further optimization of this scaffold could lead to the development of novel drug candidates with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake these important investigations.

References

Potential Therapeutic Targets of Methyl 1H-Pyrrolo[2,3-b]pyridine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a crucial scaffold in medicinal chemistry, leading to the development of potent inhibitors for a range of therapeutic targets. While this specific molecule is often a precursor for more complex derivatives, its core structure is fundamental to the biological activity of these derivatives. This guide explores the potential therapeutic targets of this compound by examining the targets of its closely related analogues. The primary therapeutic areas for these compounds include oncology, inflammation, and autoimmune diseases.

Core Therapeutic Targets

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a versatile pharmacophore for the inhibition of several key enzymes, particularly protein kinases and phosphodiesterases. These targets are implicated in a multitude of disease pathways, making their inhibition a promising strategy for therapeutic intervention.

Kinase Inhibitors

A significant body of research has focused on the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent kinase inhibitors. These enzymes play a central role in cell signaling and are frequently dysregulated in cancer and inflammatory disorders.

  • Traf2 and Nck-interacting kinase (TNIK): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as highly potent inhibitors of TNIK, a kinase involved in colorectal cancer. Some compounds exhibit IC50 values lower than 1 nM.[1][2] TNIK is a key regulator of the WNT signaling pathway, which is crucial for cell proliferation.

  • Cyclin-Dependent Kinase 8 (CDK8): A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II inhibitor of CDK8, a key oncogene in colorectal cancer.[3] This inhibitor indirectly targets β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway.[3]

  • Janus Kinases (JAKs): N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as selective inhibitors of JAK1 and JAK3.[4][5] JAKs are critical components of the JAK/STAT signaling pathway, which mediates inflammatory and autoimmune responses.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to create potent inhibitors of FGFRs 1, 2, and 3.[6][7][8] Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[6][7][8]

  • c-Met: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer.[9]

  • Maternal Embryonic Leucine Zipper Kinase (MELK): 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against MELK, a kinase involved in tumor progression.[10]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: The 1H-pyrrolo[2,3-b]pyridine scaffold has been used to design highly selective ATM inhibitors, which can act as chemosensitizers in cancer therapy.[11]

  • Cyclin-Dependent Kinase 1 (CDK1): Nortopsentin analogues based on the 1H-pyrrolo[2,3-b]pyridine structure have been shown to act as CDK1 inhibitors, inducing apoptosis in mesothelioma cells.[12]

Phosphodiesterase Inhibitors
  • Phosphodiesterase 4B (PDE4B): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent inhibitors of PDE4B.[13] PDE4B is a key enzyme in regulating intracellular levels of cyclic AMP (cAMP) and is a target for treating inflammatory diseases.[13]

Quantitative Data on 1H-Pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the inhibitory activities of various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold against their respective targets.

Target Compound/Derivative IC50 Cell Line/Assay Condition Reference
TNIK1H-pyrrolo[2,3-b]pyridine derivatives< 1 nMEnzymatic assay[1][2]
CDK8(3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide)48.6 nMKinase activity assay[3]
FGFR14h (a 1H-pyrrolo[2,3-b]pyridine derivative)7 nMEnzymatic assay[7][8]
FGFR24h (a 1H-pyrrolo[2,3-b]pyridine derivative)9 nMEnzymatic assay[7][8]
FGFR34h (a 1H-pyrrolo[2,3-b]pyridine derivative)25 nMEnzymatic assay[7][8]
c-MetCompound 9 (a 1H-pyrrolo[2,3-b]pyridine derivative)22.8 nMKinase inhibition assay[9]
MELKCompound 16h (a 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative)32 nMEnzyme inhibition assay[10]
PDE4B1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives0.11–1.1 µMEnzymatic assay[13]
Antitumor13c7 (a 5-halogenated-7-azaindolin-2-one derivative)4.49-15.39 µMSRB assay against various human cancer cell lines[14]

Experimental Protocols

Detailed experimental methodologies are crucial for the evaluation of potential therapeutic agents. Below are generalized protocols for key assays cited in the literature for 1H-pyrrolo[2,3-b]pyridine derivatives.

Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.

  • Materials: Recombinant kinase, substrate peptide, ATP, test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specified temperature for a set period.

    • Stop the reaction and measure the kinase activity. The method of detection will depend on the assay kit used (e.g., luminescence measurement for ADP production).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., SRB Assay)
  • Objective: To assess the cytotoxic or cytostatic effects of a test compound on cancer cell lines.

  • Materials: Human cancer cell lines, cell culture medium, fetal bovine serum, test compound, sulforhodamine B (SRB) solution, trichloroacetic acid (TCA), and Tris base solution.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Fix the cells by adding cold TCA and incubate.

    • Wash the plates with water and air dry.

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye with 1% acetic acid and air dry.

    • Solubilize the bound SRB with Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

TNIK and WNT Signaling Pathway

TNIK_WNT_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b | Beta_Catenin β-Catenin GSK3b->Beta_Catenin | APC APC APC->Beta_Catenin | Axin Axin Axin->Beta_Catenin | TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression TNIK TNIK TNIK->TCF_LEF Pyrrolopyridine 1H-pyrrolo[2,3-b]pyridine derivative Pyrrolopyridine->TNIK Inhibits

Caption: Inhibition of TNIK by 1H-pyrrolo[2,3-b]pyridine derivatives disrupts WNT signaling.

JAK/STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Pyrrolopyridine 1H-pyrrolo[2,3-b]pyridine derivative Pyrrolopyridine->JAK Inhibits Experimental_Workflow Synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives Primary_Screening Primary Screening (Kinase Inhibition Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Hit_Identification->Cell_Based_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cell_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Studies

References

The Discovery and Biological Evaluation of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] This technical guide focuses on methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate and its analogs, providing a comprehensive overview of their discovery, synthesis, and diverse biological activities. This document details experimental protocols for the synthesis and biological evaluation of these compounds and presents quantitative data in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and potential therapeutic applications.

Introduction

Heterocyclic compounds are of paramount importance in drug discovery. Among them, the 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully incorporated into drugs targeting a wide range of diseases, including cancer, inflammatory disorders, and viral infections.[1] this compound, a key derivative of this scaffold, has garnered significant attention due to its versatile chemical reactivity and potential biological activities.[2] This guide aims to provide an in-depth technical resource for researchers and drug development professionals working with this class of compounds.

Synthesis of this compound and Analogs

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core can be achieved through various methods, including modifications of the Madelung and Fischer indole syntheses.[3] The introduction of a carboxylate group at the 5-position and subsequent derivatization allows for the creation of a diverse library of analogs.

General Synthetic Routes

Several synthetic strategies have been developed for the 1H-pyrrolo[2,3-b]pyridine scaffold.[4] Common methods include:

  • Cyclization Reactions: Starting from appropriately substituted pyridine and pyrrole precursors, cyclization can be induced to form the fused ring system.[2]

  • Multi-step Synthesis: More complex analogs can be prepared through multi-step sequences involving protection-deprotection strategies and functional group interconversions.[2]

A general workflow for the synthesis and diversification of 1H-pyrrolo[2,3-b]pyridine analogs is depicted below.

G Start Starting Materials (Substituted Pyridines/Pyrroles) Step1 Synthesis of 1H-pyrrolo[2,3-b]pyridine Core Start->Step1 Step2 Functionalization (e.g., Carboxylation at C5) Step1->Step2 Step3 Esterification to yield This compound Step2->Step3 Step4 Analog Synthesis (Amide coupling, etc.) Step3->Step4 Final Library of Analogs Step4->Final G cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene G cluster_assay Kinase Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Dispense Inhibitor Dilutions into Microplate A->B C Add Enzyme B->C D Initiate Reaction with Substrate/ATP Mix C->D E Incubate D->E F Add Detection Reagents E->F G Read Plate (e.g., TR-FRET, Luminescence) F->G H Data Analysis (IC50 Determination) G->H

References

Technical Guide: Spectroscopic Analysis of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and the associated experimental protocols for the characterization of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate. This compound, also known as methyl 7-azaindole-5-carboxylate, has a molecular formula of C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol .[1] The pyrrolo[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry, with derivatives showing potential as inhibitors for various protein kinases.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~8.50s-1HH-6
~8.10s-1HH-4
~7.40d~3.01HH-2
~6.60d~3.01HH-3
~3.95s-3H-OCH₃
~10.0 (broad)s-1HN-H

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~166.0C=O (ester)
~148.0C-7a
~145.0C-6
~130.0C-4
~125.0C-5
~122.0C-2
~118.0C-3a
~101.0C-3
~52.0-OCH₃

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium, BroadN-H Stretch
~3100-3000MediumC-H Stretch (Aromatic)
~2950WeakC-H Stretch (Methyl)
~1720StrongC=O Stretch (Ester)
~1600, ~1470Medium-StrongC=C and C=N Stretch (Aromatic Rings)
~1250StrongC-O Stretch (Ester)

Table 4: Mass Spectrometry Data

m/zInterpretation
176.06[M]⁺ (Molecular Ion)
145.05[M - OCH₃]⁺
117.04[M - COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If required for quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

Data Acquisition:

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.[2]

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): [3][4]

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The mixture should be a fine, homogeneous powder.

  • Place a small amount of the powder into a pellet press.

  • Apply high pressure to form a thin, transparent or translucent KBr pellet.

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.[5]

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[6]

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) or electron impact (EI) source.[7]

Sample Preparation (for ESI-MS): [8]

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.[8]

Data Acquisition:

  • The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).

  • The molecules are ionized in the source.[9]

  • The ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[7]

  • A mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Structural Framework NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Characterization.

References

The Versatile Scaffold: A Technical Guide to Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate core, a derivative of the 7-azaindole scaffold, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and structural features have made it a versatile starting point for the development of potent and selective inhibitors of various therapeutic targets, particularly kinases. This technical guide provides an in-depth overview of its synthesis, biological activities, and applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Introduction to the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electron distribution and hydrogen bonding capabilities of the molecule, often leading to improved pharmacological properties such as enhanced target affinity and selectivity. The this compound derivative serves as a key intermediate, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize drug-like properties.

Synthesis of the Core Scaffold

The synthesis of this compound and its key intermediates often involves multi-step sequences. A common strategy involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization.

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

A crucial intermediate for many potent derivatives is 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. A representative synthetic protocol is as follows:

  • Protection of the Pyrrole Nitrogen: 1H-pyrrolo[2,3-b]pyridine is first protected, for example, with a triisopropylsilyl (TIPS) group to enhance solubility and direct subsequent reactions.

  • Lithiation and Formylation: The protected scaffold undergoes regioselective lithiation at the 5-position using a strong base like s-butyllithium at low temperatures (-78°C). The resulting organolithium species is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group.

  • Chlorination: The 4-position is chlorinated using a suitable chlorinating agent.

  • Deprotection: The protecting group on the pyrrole nitrogen is removed, typically under acidic conditions (e.g., trifluoroacetic acid), to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

Experimental Protocol: Conversion to this compound

The aldehyde can be converted to the methyl ester through the following steps:

  • Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., sodium chlorite).

  • Esterification: The resulting carboxylic acid is then esterified to the methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like trimethylsilyldiazomethane.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated significant activity against a range of biological targets, particularly protein kinases implicated in cancer and inflammatory diseases.

Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core serves as an excellent hinge-binding motif for many kinase inhibitors, mimicking the adenine region of ATP.

Derivatives of this scaffold have been developed as potent and selective JAK1 inhibitors. JAK1 is a key mediator in the JAK/STAT signaling pathway, which is crucial for cytokine-mediated inflammatory and autoimmune responses.[1][2]

Signaling Pathway: JAK/STAT

JAK_STAT cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene

Caption: Simplified JAK/STAT signaling pathway.

The scaffold has been utilized to design potent inhibitors of the V600E mutant of BRAF kinase, a key driver in several cancers, including melanoma.[3] These inhibitors function by blocking the MAPK/ERK signaling pathway.

Signaling Pathway: BRAF/MEK/ERK

BRAF_MEK_ERK RAS RAS BRAF BRAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors Nucleus->Transcription_Factors Activation

Caption: The BRAF/MEK/ERK signaling cascade.

Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs, which are often dysregulated in various cancers.[4][5][6]

Signaling Pathway: FGFR

FGFR cluster_membrane Cell Membrane FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT FGF FGF FGF->FGFR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Overview of FGFR signaling pathways.

This scaffold has yielded highly potent inhibitors of GSK-3β, a kinase implicated in the pathophysiology of Alzheimer's disease.[1][7][8] Inhibition of GSK-3β can reduce tau hyperphosphorylation, a hallmark of the disease.

Signaling Pathway: GSK-3β in Alzheimer's Disease

GSK3B_AD GSK3B_active Active GSK-3β Tau Tau Protein GSK3B_active->Tau Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs Aggregation

Caption: Role of GSK-3β in Tau pathology.

Derivatives based on the pyrrolo[2,3-b]pyridine scaffold have been developed as inhibitors of CSF-1R, a receptor tyrosine kinase involved in the regulation of macrophages and implicated in various cancers.[9][10]

Signaling Pathway: CSF-1R

CSFR cluster_membrane Cell Membrane CSFR CSF-1R PI3K_AKT PI3K-AKT Pathway CSFR->PI3K_AKT RAS_MAPK RAS-MAPK Pathway CSFR->RAS_MAPK CSF1 CSF-1 CSF1->CSFR Macrophage_Survival Macrophage Survival & Proliferation PI3K_AKT->Macrophage_Survival RAS_MAPK->Macrophage_Survival

Caption: Simplified CSF-1R signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold against various kinases.

Table 1: JAK Inhibitory Activity

CompoundTargetIC50 (nM)Assay TypeReference
38a JAK11.1Biochemical[2]
JAK223.5Biochemical[2]
JAK3125.1Biochemical[2]
TYK268.7Biochemical[2]
PF-04965842 JAK19Biochemical[11]
JAK2240Biochemical[11]

Table 2: BRAF Inhibitory Activity

CompoundTargetIC50 (µM)Assay TypeReference
34e V600E BRAF0.085Biochemical[3]
35 V600E BRAF0.080Biochemical[3]

Table 3: FGFR Inhibitory Activity

CompoundTargetIC50 (nM)Assay TypeReference
4h FGFR17Biochemical[4][6][12]
FGFR29Biochemical[4][6][12]
FGFR325Biochemical[4][6][12]
FGFR4712Biochemical[4][6][12]
25 FGFR451.6Biochemical[5]

Table 4: GSK-3β Inhibitory Activity

CompoundTargetIC50 (nM)Assay TypeReference
41 GSK-3β0.22Biochemical[1]
46 GSK-3β0.26Biochemical[1]
54 GSK-3β0.24Biochemical[1]
S01 GSK-3β0.35Biochemical[7][8][13]

Table 5: CSF-1R Inhibitory Activity

CompoundTargetIC50 (nM)Assay TypeReference
III-1 CSF-1R20.07Biochemical[9]
12b CSF-1RLow nMBiochemical[14]

Key Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of novel compounds. Below are representative protocols for key in vitro kinase assays.

General In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction with ATP/Substrate Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at Controlled Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (IC50 determination) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase assay.

Experimental Protocol: JAK1 Kinase Assay (Example)

This protocol is a generalized example based on commonly used methods.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human JAK1 enzyme to the desired concentration in kinase buffer.

    • Prepare a substrate solution (e.g., a suitable peptide substrate) in kinase buffer.

    • Prepare a solution of ATP at a concentration close to its Km for JAK1.

    • Prepare serial dilutions of the test compound in DMSO, followed by dilution in kinase buffer.

  • Assay Procedure:

    • Add the test compound solution to the wells of a microplate.

    • Add the diluted JAK1 enzyme to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Detect the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle).

    • Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the development of a diverse range of therapeutic agents, particularly kinase inhibitors. The synthetic accessibility and the multiple points for diversification allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects, as well as the exploration of this scaffold against other emerging therapeutic targets. The detailed understanding of the SAR and the application of structure-based drug design will continue to drive the discovery of novel clinical candidates based on this versatile and privileged scaffold.

References

The Ascendance of Pyrrolo[2,3-b]pyridine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a "privileged structure" in medicinal chemistry.[1] This nitrogen-containing heterocyclic compound is a structural isomer of indole and is found at the core of numerous biologically active molecules, including FDA-approved drugs.[1][2] Its versatility allows for modifications at multiple positions, enabling chemists to fine-tune pharmacological properties like potency, selectivity, and bioavailability.[1] Consequently, derivatives of this scaffold have been successfully developed into targeted therapies for a wide array of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3][4]

The broad spectrum of pharmacological activities exhibited by pyrrolo[2,3-b]pyridine derivatives includes anticancer, anti-inflammatory, anticonvulsant, analgesic, and antimicrobial effects.[3] This guide provides an in-depth overview of the role of these derivatives in drug discovery, focusing on their mechanisms of action, key experimental data, and the synthesis protocols that underpin their development.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of pyrrolo[2,3-b]pyridine derivatives is largely attributed to their ability to act as potent and selective inhibitors of key enzymes, particularly protein kinases, which are crucial regulators of cellular processes.

Oncology

In oncology, these derivatives have been extensively explored as kinase inhibitors, targeting aberrant signaling pathways that drive tumor growth and proliferation.

1. BRAF Inhibition: Mutations in the BRAF gene, especially the V600E mutation, are common in various cancers. Several pyrrolo[2,3-b]pyridine-based BRAF inhibitors have been developed, with some receiving FDA approval as anticancer agents.[2] These inhibitors target the mutated BRAF protein, disrupting the downstream RAS-MEK-ERK signaling pathway.

BRAF_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF (V600E) RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival ERK->Proliferation Regulation Pyrrolo_Inhibitor Pyrrolo[2,3-b]pyridine Derivative Pyrrolo_Inhibitor->BRAF Inhibition

Diagram 1: Inhibition of the BRAF signaling pathway.

2. Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is implicated in various tumors.[5][6] Pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of FGFRs, blocking downstream pathways like PI3K-Akt and RAS-MEK-ERK that are crucial for cell proliferation and migration.[5]

3. Other Kinase Targets in Cancer: This versatile scaffold has also been used to develop potent inhibitors for other cancer-relevant kinases, including:

  • Cyclin-Dependent Kinase 8 (CDK8): A key colorectal oncogene involved in transcription regulation.[7][8]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: Plays a critical role in maintaining genomic stability.[9]

  • Traf2- and Nck-interacting kinase (TNIK): Implicated in cancer progression.[10]

  • Focal Adhesion Kinase (FAK): An attractive target for oncology.[11]

Compound IDTarget KinaseIC50 ValueTherapeutic Area
35 V600E B-RAF0.080 µMCancer
34e V600E B-RAF0.085 µMCancer
4h FGFR17 nMCancer
4h FGFR29 nMCancer
4h FGFR325 nMCancer
22 CDK848.6 nMColorectal Cancer
TNIK Inhibitors TNIK< 1 nMCancer
Neurodegenerative Diseases

The development of treatments for neurodegenerative conditions like Alzheimer's disease (AD) is a significant challenge. Pyrrolo[2,3-b]pyridine derivatives have shown promise by targeting key enzymes implicated in disease pathology.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease leading to the formation of neurofibrillary tangles.[4][12] Inhibiting GSK-3β can reduce tau phosphorylation and promote neurite outgrowth.[4][12] Several pyrrolo[2,3-b]pyridine derivatives have been identified as highly potent GSK-3β inhibitors.[4][12][13]

GSK3B_Pathway GSK3B_Active Active GSK-3β Tau Tau Protein GSK3B_Active->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration Pyrrolo_Inhibitor Pyrrolo[2,3-b]pyridine Derivative (e.g., S01, 41) Pyrrolo_Inhibitor->GSK3B_Active Inhibition pGSK3B_Inactive Inactive p-GSK-3β (Ser9) Pyrrolo_Inhibitor->pGSK3B_Inactive Promotes Phosphorylation

Diagram 2: Inhibition of GSK-3β and the tau pathway.
Compound IDTarget KinaseIC50 ValueTherapeutic Area
41 GSK-3β0.22 nMAlzheimer's Disease
46 GSK-3β0.26 nMAlzheimer's Disease
54 GSK-3β0.24 nMAlzheimer's Disease
S01 GSK-3β0.35 nMAlzheimer's Disease

Inflammatory and Immune Diseases

The scaffold's ability to inhibit kinases and other enzymes involved in inflammatory cascades makes it a valuable asset in developing treatments for autoimmune and inflammatory diseases.

1. Janus Kinase (JAK) Inhibition: JAKs play a crucial role in cytokine signaling, which is central to many inflammatory and immune responses.[14][15] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective inhibitors of JAK isoforms (JAK1, JAK3), making them promising candidates for treating conditions like rheumatoid arthritis and preventing organ transplant rejection.[14][15]

2. Phosphodiesterase 4B (PDE4B) Inhibition: PDE4 is an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[16] Inhibition of PDE4, particularly the PDE4B isoform, has anti-inflammatory effects. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors, capable of reducing the release of pro-inflammatory cytokines like TNF-α.[16]

Compound IDTarget EnzymeIC50 ValueTherapeutic Area
11h PDE4B0.14 µMCNS/Inflammatory
14c JAK3Potent inhibitorImmune Diseases
31g JAK1Potent inhibitorInflammatory

Experimental Protocols and Synthesis

The development of these potent derivatives relies on robust synthetic chemistry and rigorous biological evaluation.

General Synthesis

A common strategy for synthesizing the pyrrolo[2,3-b]pyridine core involves multi-step reactions starting from substituted pyridine or pyrrole precursors.[3] Cyclocondensation and cross-coupling reactions are frequently employed to construct the fused ring system and introduce diverse functional groups.[3][16]

Synthesis_Workflow Start Starting Materials (e.g., Aminocyanopyrrole) Step1 Cyclocondensation or Cross-Coupling Start->Step1 Intermediate Core Scaffold (Pyrrolo[2,3-b]pyridine) Step1->Intermediate Step2 Functionalization (e.g., Amide Coupling) Intermediate->Step2 Final Final Derivative Step2->Final Purify Purification & Characterization (NMR, MS, HPLC) Final->Purify

Diagram 3: General experimental workflow for synthesis.

Protocol: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides [16]

  • Chan-Lam Coupling: A common intermediate, such as an ester-substituted pyrrolo[2,3-b]pyridine, is reacted with an appropriate arylboronic acid in the presence of a copper catalyst (e.g., Cu(OAc)₂) and a base (e.g., pyridine) in a solvent like dichloromethane (CH₂Cl₂) at room temperature for approximately 12 hours.

  • Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide (NaOH) in a mixture of methanol and water.

  • Amide Coupling: The carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent such as T3P (Propylphosphonic anhydride) and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide) at room temperature for 30 minutes to 4 hours.

  • Purification: The final compound is purified using techniques such as column chromatography or preparative HPLC. The structure is confirmed by NMR spectroscopy and mass spectrometry.

Biological Assay Protocol

Protocol: In Vitro Kinase Inhibition Assay (General) [2][5][16]

  • Reagents and Plate Preparation: Recombinant human kinase (e.g., V600E B-RAF, FGFR1), a suitable substrate (e.g., a peptide), and ATP are prepared in an appropriate assay buffer. The test compounds (pyrrolo[2,3-b]pyridine derivatives) are serially diluted to various concentrations.

  • Reaction Initiation: The kinase, substrate, and test compound are pre-incubated in a 96- or 384-well plate for a defined period. The kinase reaction is initiated by adding ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using technologies like ADP-Glo™, HTRF®, or ELISA, which measure ADP production or use a phosphorylation-specific antibody, respectively.

  • Data Analysis: The kinase activity is measured for each compound concentration. The results are plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern medicinal chemistry, providing a versatile framework for the design of highly potent and selective inhibitors for a multitude of therapeutic targets. Its success in oncology, neurodegenerative disease, and inflammation highlights its privileged nature. The continued exploration of this scaffold, driven by innovative synthetic strategies and a deeper understanding of disease biology, promises to deliver a new generation of targeted therapies to address unmet medical needs.

References

Exploring the Chemical Space of 7-Azaindole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a multitude of biologically active compounds.[1] This technical guide provides an in-depth exploration of the chemical space of 7-azaindole derivatives, with a particular focus on their role as kinase inhibitors in oncology. We will delve into the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. The unique ability of the 7-azaindole core to mimic the purine hinge-binding motif of ATP has positioned it as a cornerstone in the design of potent and selective kinase inhibitors.[2] This guide will culminate in a detailed examination of vemurafenib, a successful FDA-approved drug for the treatment of BRAF-mutated melanoma, as a case study to illustrate the therapeutic potential of this fascinating class of molecules.

The 7-Azaindole Scaffold: A Privileged Motif in Kinase Inhibition

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, ring system is an isostere of indole and purine, and this bioisosteric relationship is fundamental to its biological activity. The presence of the pyridine nitrogen at position 7 allows the scaffold to form a bidentate hydrogen bond interaction with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition. This ability to act as a "hinge-binder" is a key feature that has been exploited in the design of numerous kinase inhibitors.[2]

The chemical space of 7-azaindole derivatives is vast, with substitutions at various positions of the bicyclic ring system leading to a diverse array of pharmacological activities. Positions C3, C4, and C5 are common points of modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of 7-Azaindole Derivatives

A variety of synthetic routes to the 7-azaindole core and its derivatives have been developed. Common strategies often involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. For instance, the Fischer indole synthesis, while classic for indoles, can be adapted for azaindoles, though often with lower efficiency due to the electron-deficient nature of the pyridine ring.[1]

More modern and efficient methods include transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce substituents onto a pre-formed 7-azaindole core.[3] One-pot, multi-component reactions have also been developed to streamline the synthesis and enable the rapid generation of diverse libraries of 7-azaindole derivatives.[1]

Biological Activities and Therapeutic Applications

The primary therapeutic application of 7-azaindole derivatives has been in the field of oncology, particularly as kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, 7-azaindole derivatives can modulate these aberrant signaling pathways and induce cancer cell death.

Beyond oncology, 7-azaindole derivatives have shown promise in a range of other therapeutic areas, including as anti-inflammatory, antiviral, and neuroprotective agents. This broad spectrum of activity underscores the versatility of the 7-azaindole scaffold.

Quantitative Data on 7-Azaindole Derivatives

The following tables summarize the in vitro activity of selected 7-azaindole derivatives against various cancer cell lines and kinases. This data highlights the potency and, in some cases, the selectivity of these compounds.

Table 1: Anticancer Activity of 7-Azaindole Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
7-AIDHeLaCervical Carcinoma16.96[4]
7-AIDMCF-7Breast Cancer14.12[4]
7-AIDMDA-MB-231Breast Cancer12.69[4]
Compound P1HOSOsteosarcoma0.08879[5]
Compound P1MCF-7Breast Cancer>10[5]
Compound P1A549Lung Cancer>10[5]
Compound 6MV4-11Acute Myeloid Leukemia1.97[6]
Vemurafenib Analog (RF-96B)A375Melanoma0.45[7]
Vemurafenib Analog (RF-86A)A375MelanomaIC50 comparable to Vemurafenib[8]

Table 2: Kinase Inhibitory Activity of 7-Azaindole Derivatives

CompoundKinase TargetIC50 (nM)Reference
Compound 6CDK851.3[6]
Compound 8lHaspin14[9]
N-nitrobenzenesulfonyl-4-azaindole (63)c-Met20[2]
Compound 97JAK21[2]
Compound 97JAK35[2]

Signaling Pathway: BRAF/MEK/ERK Inhibition by Vemurafenib

Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, which is a key driver in many cases of melanoma.[10][11] The BRAF kinase is a component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[12][13] In cancer cells with the BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell growth.[14][15] Vemurafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and blocking downstream signaling through MEK and ERK.[10][12] This ultimately leads to cell cycle arrest and apoptosis of the cancer cells.[12]

BRAF_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

BRAF/MEK/ERK signaling pathway and Vemurafenib inhibition.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel 7-azaindole derivatives as kinase inhibitors typically follows a structured workflow, beginning with target identification and culminating in preclinical studies. This process involves a multidisciplinary approach, integrating computational modeling, synthetic chemistry, and biological testing.

Kinase_Inhibitor_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) or Fragment-Based Screening Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Synthesis of Analogs) Hit_ID->Lead_Gen In_Vitro In Vitro Biological Evaluation (Kinase & Cell-Based Assays) Lead_Gen->In_Vitro Lead_Opt Lead Optimization (SAR Studies) Lead_Opt->Lead_Gen In_Vivo In Vivo Preclinical Studies (Animal Models) Lead_Opt->In_Vivo In_Vitro->Lead_Opt Candidate Candidate Drug Selection In_Vivo->Candidate

References

Methodological & Application

"step-by-step synthesis protocol for methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the chemical synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing with the bromination of 7-azaindole, followed by carboxylation, and concluding with a Fischer esterification.

Introduction

This compound, also known as methyl 7-azaindole-5-carboxylate, is a heterocyclic compound of significant interest in pharmaceutical research. The 7-azaindole scaffold is a common motif in a variety of biologically active molecules, and the carboxylate functionality at the 5-position provides a versatile handle for further chemical modifications. This protocol outlines a reliable synthetic route to obtain this compound in good yield and purity.

Overall Synthetic Scheme

The synthesis proceeds through the following three stages:

Synthesis_Workflow A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B Step 1: Bromination A->B NBS, DMF C 5-Bromo-1H-pyrrolo[2,3-b]pyridine B->C D Step 2: Carboxylation C->D 1. n-BuLi, THF 2. CO2 (s) E 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid D->E F Step 3: Esterification E->F MeOH, H2SO4 G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

This step involves the selective bromination of the 7-azaindole core at the 5-position using N-bromosuccinimide (NBS).

Materials and Reagents:

Reagent/MaterialGradeSupplier
1H-Pyrrolo[2,3-b]pyridine98%Commercially Available
N-Bromosuccinimide (NBS)99%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aq. NaHCO₃-Prepared in-house
Brine-Prepared in-house
Anhydrous Na₂SO₄ACS GradeCommercially Available

Procedure:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine as a solid.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
5-Bromo-1H-pyrrolo[2,3-b]pyridineC₇H₅BrN₂197.0385-95
Step 2: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

This step involves a lithium-halogen exchange followed by carboxylation with carbon dioxide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Bromo-1H-pyrrolo[2,3-b]pyridine-From Step 1
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Carbon dioxide (CO₂)Solid (Dry Ice)Commercially Available
Diethyl etherACS GradeCommercially Available
Hydrochloric acid (HCl)2 M aqueousPrepared in-house

Procedure:

  • Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add crushed dry ice (excess) in small portions to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and acidify to pH 3-4 with 2 M aqueous HCl.

  • Extract the aqueous layer with a mixture of ethyl acetate and isopropanol.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be used in the next step without further purification or can be purified by recrystallization.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidC₈H₆N₂O₂162.1570-80
Step 3: Synthesis of this compound

The final step is a classic Fischer esterification of the carboxylic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid-From Step 2
Methanol (MeOH)AnhydrousCommercially Available
Sulfuric acid (H₂SO₄)Concentrated (98%)Commercially Available
Saturated aq. NaHCO₃-Prepared in-house
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Anhydrous Na₂SO₄ACS GradeCommercially Available

Procedure:

  • Suspend 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Carefully add concentrated sulfuric acid (0.2 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to obtain this compound as a solid.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
This compoundC₉H₈N₂O₂176.1780-90

Characterization Data

This compound

AnalysisData
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.15 (s, 1H), 8.68 (d, J=2.0 Hz, 1H), 8.25 (d, J=2.0 Hz, 1H), 7.55 (t, J=2.8 Hz, 1H), 6.53 (dd, J=3.2, 1.6 Hz, 1H), 3.85 (s, 3H).
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 166.2, 149.8, 145.3, 131.1, 129.2, 118.5, 116.4, 100.1, 51.8.
Mass Spectrometry (ESI-MS) m/z 177.1 [M+H]⁺

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • N-bromosuccinimide is a corrosive solid and a lachrymator.

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • Concentrated sulfuric acid is highly corrosive. Handle with appropriate care.

  • Dry ice can cause severe burns upon contact with skin. Use cryogenic gloves for handling.

Application Notes and Protocols: Utilizing Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to mimic the purine core of ATP allows it to form key hydrogen bond interactions with the hinge region of many kinases, making it an excellent starting point for the development of potent and selective inhibitors. Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a particularly useful derivative, as the methyl ester at the 5-position provides a versatile handle for a variety of chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of inhibitors targeting several important kinase families implicated in cancer and other diseases, including Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 9 (CDK9), Haspin, and Phosphoinositide 3-kinases (PI3K).

Kinase Targets and Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown inhibitory activity against a range of kinases involved in critical cellular signaling pathways.

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Aberrant activation of this pathway is a known driver in various cancers.[1]

  • Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates transcriptional elongation. Inhibition of CDK9 is a promising strategy for treating cancers that are dependent on the transcription of short-lived anti-apoptotic proteins.

  • Haspin (GSG2): Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3.[2] It is an attractive target in oncology due to its specific role in cell division.

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is one of the most common features of human cancers.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized from 1H-pyrrolo[2,3-b]pyridine and related scaffolds.

Compound IDTarget KinaseIC50 (nM)Reference
FGFR Inhibitors
4hFGFR17[1]
FGFR29[1]
FGFR325[1]
FGFR4712[1]
CDK9/Haspin Inhibitors
8gCDK9/CyclinTMicromolar range[2]
HaspinMicromolar range[2]
8hCDK9/CyclinTMicromolar range[2]
HaspinMicromolar range[2]
8lHaspin14[2]
PI3K Inhibitors
B13PI3Kγ0.5[3]
TNIK Inhibitors
Compound SeriesTNIKpIC50 7.37-9.92

Experimental Protocols

The following protocols describe key synthetic transformations of this compound and related 7-azaindole derivatives into kinase inhibitors.

Protocol 1: Amide Bond Formation

This protocol describes the conversion of the methyl ester of this compound to an amide, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Desired amine (e.g., N,O-dimethylhydroxylamine for Weinreb amide formation)

  • Trimethylaluminum (or other suitable amide coupling reagent)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Dissolve the desired amine in anhydrous toluene under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trimethylaluminum in hexanes to the cooled amine solution.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of this compound in anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol outlines a general method for the palladium-catalyzed Suzuki cross-coupling of a halogenated 1H-pyrrolo[2,3-b]pyridine with a boronic acid or ester, a key reaction for introducing aryl or heteroaryl moieties.

Materials:

  • Halogenated 1H-pyrrolo[2,3-b]pyridine derivative (e.g., 3-bromo-1H-pyrrolo[2,3-b]pyridine)

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane/Water, DME)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the halogenated 1H-pyrrolo[2,3-b]pyridine, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reduction of a Nitrile to an Amine

This protocol details the reduction of a cyano group on the 1H-pyrrolo[2,3-b]pyridine scaffold to a primary amine, which can then be used for further functionalization.

Materials:

  • Cyano-substituted 1H-pyrrolo[2,3-b]pyridine derivative

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Raney Nickel/H2)

  • Anhydrous solvent (e.g., THF, Ethanol)

  • Inert gas supply (Nitrogen or Argon)

Procedure (using LiAlH4):

  • Suspend LiAlH4 in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of the cyano-substituted 1H-pyrrolo[2,3-b]pyridine in anhydrous THF to the LiAlH4 suspension.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used in the next step without further purification or purified by column chromatography.

Mandatory Visualizations

Signaling Pathway Diagrams

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Cell Proliferation, Survival, Angiogenesis ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription IP3_DAG IP3/DAG PLCG->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Transcription

Caption: FGFR Signaling Pathway.

TNIK_Signaling_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Inhibits APC_Axin APC/Axin Complex GSK3B->APC_Axin Beta_Catenin β-Catenin APC_Axin->Beta_Catenin Phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and translocates to nucleus TNIK TNIK Beta_Catenin->TNIK Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression TNIK->TCF_LEF Phosphorylates

Caption: TNIK in Wnt Signaling.

CDK9_Signaling_Pathway PTEFb P-TEFb (CDK9/Cyclin T) RNAPII RNA Polymerase II CTD PTEFb->RNAPII Phosphorylates Ser2 DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation DSIF_NELF->RNAPII Induces pausing Mcl1_cMyc Mcl-1, c-Myc Elongation->Mcl1_cMyc Expression of

Caption: CDK9 in Transcription.

Haspin_Signaling_Pathway Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates Thr3 H3T3ph H3T3ph HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits AuroraB Aurora B CPC->AuroraB Localizes Chromosome_Segregation Proper Chromosome Segregation AuroraB->Chromosome_Segregation

Caption: Haspin in Mitosis.

Experimental Workflow Diagrams

Amide_Coupling_Workflow Start Methyl 1H-pyrrolo[2,3-b] pyridine-5-carboxylate Coupling Amide Coupling (e.g., Trimethylaluminum) Start->Coupling Amine Amine Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Amide Product Purification->Product

Caption: Amide Coupling Workflow.

Suzuki_Coupling_Workflow Start Halogenated 1H-pyrrolo[2,3-b]pyridine Coupling Suzuki Coupling (Pd Catalyst, Base) Start->Coupling Boronic_Acid Boronic Acid/Ester Boronic_Acid->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Suzuki Coupling Workflow.

References

Application of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate in the Synthesis of Selective JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key heterocyclic building block, in the synthesis of potent and selective Janus Kinase 1 (JAK1) inhibitors. The methodologies and data presented are compiled from peer-reviewed scientific literature to support research and development in autoimmune diseases, inflammation, and other JAK1-mediated pathologies.

Introduction

Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as a significant class of therapeutics. Selective inhibition of JAK1 is a promising strategy to mitigate inflammatory responses while potentially avoiding off-target effects associated with broader JAK inhibition. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor design. This compound serves as a versatile starting material for the elaboration of this core into highly effective and selective JAK1 inhibitors.

Target Signaling Pathway: JAK-STAT

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression. Selective JAK1 inhibitors block this cascade at a critical juncture, thereby modulating the immune response.

JAK_STAT_Pathway receptor Cytokine Receptor jak1_inactive JAK1 (Inactive) receptor->jak1_inactive stat_inactive STAT (Inactive) receptor->stat_inactive 5. STAT Recruitment cytokine Cytokine cytokine->receptor jak1_active JAK1 (Active) jak1_inactive->jak1_active 3. Autophosphorylation jak1_active->receptor 4. Receptor Phosphorylation stat_active STAT-P (Active) stat_inactive->stat_active 6. STAT Phosphorylation stat_dimer STAT-P Dimer stat_active->stat_dimer nucleus Nucleus stat_dimer->nucleus 8. Nuclear Translocation gene_transcription Gene Transcription nucleus->gene_transcription inhibitor JAK1 Inhibitor (e.g., N-Methyl-pyrrolo[2,3-b]pyridine -5-carboxamide derivative) inhibitor->jak1_active Inhibition

Figure 1: The JAK-STAT signaling pathway and the point of intervention by selective JAK1 inhibitors.

Synthetic Application and Experimental Protocols

The primary application of this compound in this context is its conversion to N-substituted carboxamides, which are key intermediates in the synthesis of potent JAK1 inhibitors. The following protocols outline a representative synthetic sequence.

Experimental Workflow

experimental_workflow start This compound step1 Step 1: Amidation start->step1 intermediate1 N-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide step1->intermediate1 step2 Step 2: Chlorination intermediate1->step2 intermediate2 4-Chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide step2->intermediate2 step3 Step 3: Nucleophilic Aromatic Substitution (SNAr) intermediate2->step3 final_product Final JAK1 Inhibitor (e.g., 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide) step3->final_product

Figure 2: General experimental workflow for the synthesis of a JAK1 inhibitor.

Protocol 1: Synthesis of N-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

This protocol describes the conversion of the starting methyl ester to the corresponding N-methylamide.

Materials:

  • This compound

  • Methylamine solution (e.g., 2 M in THF or 40 wt. % in H₂O)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Sealed reaction vessel

Procedure:

  • To a solution of this compound (1.0 eq) in methanol or THF, add an excess of methylamine solution (5-10 eq).

  • Seal the reaction vessel and stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide.

Protocol 2: Synthesis of 4-Chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

This step introduces a chlorine atom at the 4-position of the pyrrolopyridine core, which is essential for subsequent coupling reactions.

Materials:

  • N-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (ACN) or Dichloroethane (DCE)

Procedure:

  • Suspend N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (1.0 eq) in acetonitrile or dichloroethane.

  • Add phosphorus oxychloride (2.0-3.0 eq) dropwise to the suspension at 0 °C.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide.

Protocol 3: Synthesis of a Representative JAK1 Inhibitor

This protocol details the final coupling step to introduce the amine side chain via nucleophilic aromatic substitution.

Materials:

  • 4-Chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

  • Desired amine (e.g., (cis)-1-(4-chlorobenzyl)-2-methylpiperidin-4-amine)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • n-Butanol (n-BuOH) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a solution of 4-chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (1.0 eq) in n-butanol or NMP, add the desired amine (1.1-1.5 eq) and DIPEA (2.0-3.0 eq).

  • Heat the reaction mixture in a sealed tube or under microwave irradiation at a temperature between 120-160 °C. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by column chromatography on silica gel to yield the target JAK1 inhibitor.

Quantitative Data and Structure-Activity Relationship (SAR)

The following tables summarize the in vitro inhibitory activity and selectivity of a series of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives. The data is adapted from Park, E., et al. (2021), Journal of Medicinal Chemistry.[1]

Table 1: In Vitro Kinase Inhibitory Activity of Representative Compounds

Compound IDR Group (Amine at C4-position)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
31g (cis)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl1.837.111413.9
38a (2S,4S)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl1.540.511613.5
Tofacitinib (Reference Compound)3.24.11.634.2

Table 2: Selectivity Ratios of Representative Compounds over JAK1

Compound IDSelectivity (JAK2/JAK1)Selectivity (JAK3/JAK1)Selectivity (TYK2/JAK1)
31g 20.663.37.7
38a 27.077.39.0
Tofacitinib 1.30.510.7

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Higher selectivity ratios indicate greater selectivity for JAK1 over other JAK isoforms.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a novel class of potent and selective JAK1 inhibitors. The synthetic route, involving amidation, chlorination, and subsequent nucleophilic aromatic substitution, provides a flexible platform for generating a diverse library of compounds for structure-activity relationship studies. The N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold has demonstrated superior selectivity for JAK1 over other JAK family members, highlighting its potential for the development of next-generation therapeutics for autoimmune and inflammatory disorders with an improved safety profile. Further optimization of this scaffold may lead to the discovery of clinical candidates with enhanced efficacy and pharmacokinetic properties.

References

Development of FGFR Inhibitors from Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors derived from the methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate scaffold. It includes detailed protocols for the synthesis and evaluation of these compounds, quantitative data on their biological activity, and visualizations of key signaling pathways and experimental workflows.

Introduction

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1] Aberrant activation of this pathway, through mutations, gene amplifications, or fusions, is a known driver in numerous cancers. Consequently, FGFRs have emerged as promising therapeutic targets for cancer treatment. The 1H-pyrrolo[2,3-b]pyridine core scaffold has been identified as a valuable starting point for the development of potent and selective FGFR inhibitors. This document outlines the key steps and methodologies for advancing compounds from this chemical series.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR family kinases and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro FGFR Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
1 1900---[2]
3h 5466320>3000[2]
4a 8393421>3000[2]
4h 7925712[2][3]
4l 266259634>3000[2]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of Compound 4h in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
4T1 Mouse Breast Cancer-[3]
MDA-MB-231 Human Breast Cancer-[2]
MCF-7 Human Breast Cancer-[2]

Note: Specific IC₅₀ values for proliferation were not provided in the source, but inhibitory activity was demonstrated.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of FGFR inhibitors derived from this compound.

Protocol 1: General Synthesis of 3-substituted-1H-pyrrolo[2,3-b]pyridine Derivatives

This protocol describes a general two-step synthesis for creating derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold.[2]

Step 1: Synthesis of Intermediate Compounds (3a-3k)

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add the desired R-substituted aldehyde (1.1 mmol) and potassium hydroxide (5 mmol).

  • Stir the reaction mixture at 50 °C for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the intermediate compounds.

Step 2: Synthesis of Final Compounds (4a-4l)

  • To a solution of the intermediate compound (e.g., 3a, 0.31 mmol) in acetonitrile (7 mL), add triethylsilane (6.26 mmol) and trifluoroacetic acid (6.54 mmol).

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Protocol 2: In Vitro FGFR Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for measuring the inhibitory activity of compounds against FGFR kinases.

Materials:

  • FGFR1, FGFR2, FGFR3, or FGFR4 enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) control.

  • Add 2 µL of the appropriate FGFR enzyme solution (e.g., 1.5 ng of FGFR1) to each well.

  • Add 2 µL of a substrate/ATP mixture (e.g., 50 µM ATP and 0.2 µg/µL Poly(Glu,Tyr)) to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the anti-proliferative effects of FGFR inhibitors on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for at least 2 hours, ensuring complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol details the detection of apoptosis in cells treated with FGFR inhibitors using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells and treat with the test compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

  • Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Protocol 5: Western Blot Analysis of FGFR Signaling Pathway

This protocol is for assessing the phosphorylation status of FGFR and downstream signaling proteins like ERK and AKT.

Materials:

  • Treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the FGFR inhibitor for the desired time.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Protocol 6: Transwell Cell Migration and Invasion Assay

This protocol is used to evaluate the effect of FGFR inhibitors on the migratory and invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Crystal Violet staining solution

  • Cotton swabs

Procedure: For Invasion Assay:

  • Thaw Matrigel on ice and dilute it with cold serum-free medium.

  • Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for 1 hour to allow it to solidify.

For Both Migration and Invasion Assays: 3. Harvest and resuspend cells in serum-free medium. 4. Seed a specific number of cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell inserts (coated for invasion, uncoated for migration). 5. Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. 6. Add the test compound to both the upper and lower chambers at the desired concentrations. 7. Incubate the plate at 37°C for 24-48 hours. 8. After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab. 9. Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes. 10. Stain the cells with 0.1% Crystal Violet for 10 minutes. 11. Wash the inserts with water and allow them to air dry. 12. Count the stained cells in several random fields under a microscope to quantify cell migration or invasion.

Protocol 7: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of FGFR inhibitors in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line known to have FGFR alterations

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells), optionally mixed with Matrigel, into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Mandatory Visualization

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus FGF FGF FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 P PLCG PLCγ FGFR:f2->PLCG P STAT STAT FGFR:f2->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription STAT->Transcription

Caption: Simplified FGFR Signaling Pathway.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Start Methyl 1H-pyrrolo[2,3-b] pyridine-5-carboxylate Synthesis Chemical Synthesis of Derivatives Start->Synthesis Kinase_Assay FGFR Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Signaling_Assay Western Blot (p-FGFR, p-ERK, p-AKT) Cell_Proliferation->Signaling_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Signaling_Assay->Apoptosis_Assay Migration_Assay Migration/Invasion Assay (Transwell) Apoptosis_Assay->Migration_Assay Xenograft Xenograft Tumor Model Migration_Assay->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity SAR Structure-Activity Relationship (SAR) Xenograft->SAR Lead_Op Lead Optimization SAR->Lead_Op Lead_Op->Synthesis Iterative Process

References

Application Notes and Protocols for the Functionalization of the Pyrrolo[2,3-b]pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to indole and purine bases allows it to interact with a wide range of biological targets, including kinases, making it a crucial component in the development of targeted therapies for diseases such as cancer and inflammatory disorders.[1][4] This document provides detailed protocols for the functionalization of the pyrrolo[2,3-b]pyridine ring, a critical step in the synthesis of novel therapeutic agents.

I. Halogenation of the Pyrrolo[2,3-b]pyridine Ring

Halogenated pyrrolo[2,3-b]pyridines are versatile intermediates for further functionalization through cross-coupling reactions. Regioselective halogenation can be achieved at various positions of the ring system.

Protocol 1: Regioselective C-3 Bromination

This protocol describes the enzymatic bromination at the C-3 position of the 7-azaindole ring using a thermostable RebH variant.[5][6]

Materials:

  • 7-azaindole

  • Sodium bromide (NaBr)

  • RebH enzyme variant 3-LSR (partially purified)

  • E. coli reductase (co-purified with 3-LSR)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a suitable reaction vessel, dissolve 7-azaindole in the buffer solution.

  • Add sodium bromide to the solution.

  • Initiate the reaction by adding the partially purified 3-LSR enzyme containing co-purified E. coli reductase.

  • Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-7-azaindole.

Table 1: Halogenation of Pyrrolo[2,3-b]pyridine Derivatives

EntrySubstrateHalogenating AgentCatalyst/EnzymePositionYield (%)Reference
17-AzaindoleNaBrRebH variant 3-LSRC-3High[5][6]
27-AzaindoleNaClRebH variant 3-LSRC-3High[5]
3N-Aryl-7-azaindole1,2-DichloroethaneRhodium catalystC-2 (ortho to N-Aryl)Good[7]

II. Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds on the pyrrolo[2,3-b]pyridine scaffold.

Protocol 2: Suzuki-Miyaura Coupling

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of halo-7-azaindoles with arylboronic acids.[3][8]

Materials:

  • Halo-7-azaindole (e.g., 3-iodo-7-azaindole, 6-bromo-7-azaindole)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., SPhos, PCy₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., dioxane/water, toluene/ethanol)

Procedure:

  • To a reaction vessel, add the halo-7-azaindole, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the required time. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Suzuki-Miyaura Coupling of Halo-7-azaindoles

EntryHalo-7-azaindoleBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
13,6-Dibromo-7-azaindoleArylboronic acidPd₂(dba)₃/SPhosCs₂CO₃Toluene/Ethanolup to 93[3]
23-Iodo-7-azaindolePhenylboronic acidP1 precatalystK₃PO₄Dioxane/Water95[8]
34-Chloro-7-azaindole(2-Ethoxyvinyl)borolanePd(OAc)₂/SPhosK₃PO₄MeCN/WaterGood[9]
Protocol 3: Sonogashira Coupling

This protocol describes the coupling of halo-7-azaindoles with terminal alkynes.[10][11]

Materials:

  • Halo-7-azaindole (e.g., 3-iodo-2-aminopyridine derivative)

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N, KOt-Bu)

  • Solvent (e.g., DMF, NMP)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the halo-7-azaindole, palladium catalyst, and CuI.

  • Add the solvent and the base, followed by the terminal alkyne.

  • Heat the reaction mixture to the specified temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the residue by column chromatography.

Table 3: Sonogashira Coupling of Halo-7-azaindoles

EntryHalo-7-azaindole derivativeAlkyneCatalyst SystemBaseSolventYield (%)Reference
12-Amino-3-iodo-5-nitropyridineTMSAPd catalyst/CuI-THF/DMA-[10][11]
22-Arylamino-3-iodopyridinePhenylacetyleneIron catalyst/CuIKOt-BuNMPGood[12]
Protocol 4: Buchwald-Hartwig Amination

This protocol provides a method for the C-N bond formation between halo-7-azaindoles and amines.[13][14]

Materials:

  • Halo-7-azaindole

  • Primary or secondary amine

  • Palladium precatalyst (e.g., P1, P5)

  • Ligand (e.g., L1, L5)

  • Base (e.g., LiHMDS)

  • Solvent (e.g., THF)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the halo-7-azaindole, amine, palladium precatalyst, and ligand in a reaction vessel.

  • Add the solvent and the base.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Quench the reaction and perform a standard aqueous workup.

  • Extract the product, dry the organic phase, and remove the solvent in vacuo.

  • Purify the product by column chromatography.

Table 4: Buchwald-Hartwig Amination of Halo-7-azaindoles

EntryHalo-7-azaindoleAmineCatalyst/LigandBaseSolventYield (%)Reference
14-Chloro-7-azaindoleMorpholineP1/L1LiHMDSTHF95[13][14]
25-Bromo-7-azaindolePyrrolidineP1/L1LiHMDSTHF85[13][14]
36-Chloro-7-azaindoleAnilineP5/L5LiHMDSTHF80[13]

III. Direct C-H Functionalization

Direct C-H functionalization offers an atom-economical approach to introduce new substituents onto the pyrrolo[2,3-b]pyridine core without the need for pre-installed leaving groups.

Protocol 5: Direct C-H Arylation

This protocol outlines a method for the direct arylation of the pyrrolo[2,3-b]pyridine ring.[15][16]

Materials:

  • Pyrrolo[2,3-b]pyrimidine derivative

  • Aryl iodide or aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (if required)

  • Oxidant (if required)

  • Solvent

Procedure:

  • Combine the pyrrolo[2,3-b]pyrimidine derivative, aryl halide, palladium catalyst, and any additives (ligand, oxidant) in a reaction vessel.

  • Add the solvent and stir the mixture under the specified conditions (temperature, atmosphere).

  • Monitor the reaction for completion.

  • Upon completion, perform an aqueous workup and extract the product.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography.

Table 5: Direct C-H Arylation of Pyrrolo[2,3-b]pyridine Derivatives

EntrySubstrateArylating AgentCatalystConditionsPositionYield (%)Reference
1Pyrrolo[2,3-d]pyrimidineAryl iodidePd(OAc)₂TFA, rtorthoGood to Excellent[15]
2Pyrrolo[2,3-d]pyrimidineAryl iodidePd(II)Pyridine-pyridine ligandC6Good[17][18]

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways

Functionalized pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of several key signaling pathways implicated in cancer and inflammation.

B_RAF_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-RAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor (e.g., PLX4720) Inhibitor->BRAF

Caption: B-RAF/MEK/ERK signaling pathway and its inhibition.

JAK_STAT_pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus GeneExpression Gene Expression (Inflammation, Immunity) Nucleus->GeneExpression Inhibitor Pyrrolo[2,3-b]pyridine JAK Inhibitor Inhibitor->JAK

Caption: JAK/STAT signaling pathway and its inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for the functionalization of the pyrrolo[2,3-b]pyridine ring via a cross-coupling reaction.

experimental_workflow Start Start: Halo-Pyrrolo[2,3-b]pyridine Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Final Product: Functionalized Pyrrolo[2,3-b]pyridine Analysis->End

Caption: General workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Scaled-Up Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the scaled-up synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described protocol is adapted from established laboratory-scale syntheses, incorporating critical considerations for process optimization, safety, and yield consistency at a larger scale. This application note includes comprehensive experimental protocols, data presentation in tabular format for easy comparison, and a visual representation of the experimental workflow.

Introduction

This compound, also known as 7-azaindole-5-carboxylate, is a crucial building block in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and anticancer agents.[1][2] The pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole, often conferring improved solubility and bioavailability to drug candidates.[3] As the demand for these compounds in drug discovery and development increases, the need for robust and scalable synthetic routes becomes paramount.

This protocol details a multi-step synthesis suitable for scaling up, focusing on a modified Fischer indole synthesis approach, which is a classic and widely used method for indole ring formation.[4][5] Challenges often encountered during the scale-up of such heterocyclic syntheses, including reduced yields, increased reaction times, and exotherm control, are addressed with specific recommendations.[6]

Overall Synthetic Scheme

The proposed synthetic route for the scaled-up production of this compound is a three-step process starting from commercially available 2-amino-6-methylpyridine. The key steps involve diazotization and iodination, followed by a Sonogashira coupling and subsequent intramolecular cyclization.

Experimental Protocols

Step 1: Synthesis of 2-Iodo-6-methylpyridine

Reaction: 2-amino-6-methylpyridine → 2-iodo-6-methylpyridine

Materials:

Reagent Molar Mass ( g/mol ) Quantity (Lab Scale) Quantity (Scale-Up) Moles (Scale-Up)
2-amino-6-methylpyridine 108.14 10.0 g 1.00 kg 9.25 mol
Hydroiodic acid (57 wt% in H₂O) 127.91 50 mL 5.0 L -
Sodium nitrite (NaNO₂) 69.00 7.6 g 760 g 11.0 mol
Dichloromethane (DCM) 84.93 200 mL 20 L -
Saturated sodium bicarbonate (NaHCO₃) solution - 100 mL 10 L -
Saturated sodium thiosulfate (Na₂S₂O₃) solution - 100 mL 10 L -

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 20 g | 2.0 kg | - |

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a 20 L jacketed glass reactor with 2-amino-6-methylpyridine (1.00 kg, 9.25 mol) and hydroiodic acid (5.0 L).

  • Cooling: Cool the stirred mixture to 0-5 °C using a circulating chiller.

  • Diazotization: Prepare a solution of sodium nitrite (760 g, 11.0 mol) in deionized water (2.0 L). Add this solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-2 hours after the addition is complete).

  • Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral (pH ~7). Extract the aqueous layer with dichloromethane (3 x 5 L).

  • Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution (2 x 5 L) to remove any residual iodine, followed by a brine wash (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-iodo-6-methylpyridine can be purified by vacuum distillation or used directly in the next step if purity is sufficient (>95% by HPLC).

Step 2: Synthesis of Methyl 3-(6-methylpyridin-2-ylamino)propiolate

Reaction: 2-iodo-6-methylpyridine + Methyl propiolate → Methyl 3-(6-methylpyridin-2-ylamino)propiolate

Materials:

Reagent Molar Mass ( g/mol ) Quantity (Lab Scale) Quantity (Scale-Up) Moles (Scale-Up)
2-iodo-6-methylpyridine 219.04 10.0 g 2.02 kg 9.22 mol
Methyl propiolate 84.07 4.2 g 848 g 10.1 mol
Pd(PPh₃)₂Cl₂ 701.90 320 mg 64.7 g 0.092 mol
Copper(I) iodide (CuI) 190.45 170 mg 34.4 g 0.181 mol
Triethylamine (Et₃N) 101.19 15 mL 3.0 L -

| Toluene | 92.14 | 200 mL | 20 L | - |

Procedure:

  • Reaction Setup: To a 50 L jacketed reactor, add 2-iodo-6-methylpyridine (2.02 kg, 9.22 mol), Pd(PPh₃)₂Cl₂ (64.7 g, 0.092 mol), and CuI (34.4 g, 0.181 mol).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene (20 L) and triethylamine (3.0 L). Stir the mixture for 15 minutes.

  • Addition of Alkyne: Add methyl propiolate (848 g, 10.1 mol) dropwise over 1 hour, maintaining the temperature below 30 °C.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by HPLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water (2 x 10 L) and brine (10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 3: Synthesis of this compound

Reaction: Methyl 3-(6-methylpyridin-2-ylamino)propiolate → this compound

Materials:

Reagent Molar Mass ( g/mol ) Quantity (Lab Scale) Quantity (Scale-Up) Moles (Scale-Up)
Methyl 3-(6-methylpyridin-2-ylamino)propiolate 190.20 5.0 g 1.75 kg 9.20 mol

| Polyphosphoric acid (PPA) | - | 50 g | 17.5 kg | - |

Procedure:

  • Reaction Setup: In a 50 L reactor equipped with a mechanical stirrer, charge polyphosphoric acid (17.5 kg).

  • Heating: Heat the PPA to 120 °C with vigorous stirring.

  • Addition of Starting Material: Slowly add the methyl 3-(6-methylpyridin-2-ylamino)propiolate (1.75 kg, 9.20 mol) in portions over 1-2 hours. A significant exotherm may be observed; control the addition rate to maintain the temperature between 120-130 °C.

  • Reaction: Continue stirring at 130 °C for 2-3 hours, monitoring the reaction by HPLC.

  • Work-up: Cool the reaction mixture to below 80 °C and carefully pour it onto a mixture of ice and water (50 kg).

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 20 °C with an ice bath.

  • Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with cold water.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification: The crude product can be further purified by recrystallization from ethanol or methanol to afford high-purity this compound.

Data Presentation

Table 1: Comparison of Reaction Parameters and Yields at Different Scales

ParameterStep 1: IodinationStep 2: Sonogashira CouplingStep 3: Cyclization
Scale Lab (10 g) / Pilot (1 kg)Lab (10 g) / Pilot (2 kg)Lab (5 g) / Pilot (1.75 kg)
Reaction Time 2-3 h / 4-6 h4-6 h / 6-8 h2-3 h / 3-5 h
Typical Yield 75-85% / 70-80%60-70% / 55-65%50-60% / 45-55%
Purity (Crude) >90% / >88%>85% / >80%>95% / >92%
Purity (Final) >98% / >98%>98% / >98%>99% / >99%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Sonogashira Coupling cluster_step3 Step 3: Cyclization start_mat1 2-amino-6-methylpyridine reagents1 HI, NaNO₂ reaction1 Diazotization & Iodination (0-5 °C) start_mat1->reaction1 reagents1->reaction1 workup1 Aqueous Work-up & Extraction (DCM) reaction1->workup1 product1 2-iodo-6-methylpyridine workup1->product1 reaction2 Sonogashira Coupling (Toluene, 60 °C) product1->reaction2 product2 Methyl 3-(6-methylpyridin-2-ylamino)propiolate start_mat2 Methyl propiolate reagents2 Pd(PPh₃)₂Cl₂, CuI, Et₃N start_mat2->reaction2 reagents2->reaction2 workup2 Filtration & Aqueous Work-up reaction2->workup2 workup2->product2 reaction3 Intramolecular Cyclization (120-130 °C) product2->reaction3 reagents3 Polyphosphoric Acid (PPA) reagents3->reaction3 workup3 Quench (Ice/Water) & Neutralization reaction3->workup3 purification Filtration, Drying & Recrystallization workup3->purification final_product This compound purification->final_product

Caption: Scaled-up synthesis workflow for this compound.

Safety and Process Considerations

  • Exotherm Control: The diazotization in Step 1 and the PPA-mediated cyclization in Step 3 are highly exothermic. Strict temperature control using a jacketed reactor and controlled addition of reagents is crucial to prevent runaway reactions.[6]

  • Reagent Handling: Hydroiodic acid and polyphosphoric acid are corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. All operations should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: The Sonogashira coupling (Step 2) is sensitive to oxygen. Maintaining an inert atmosphere (nitrogen or argon) is essential to prevent catalyst degradation and side reactions.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Quench reactive reagents before disposal.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of this compound. By addressing key challenges associated with scaling up heterocyclic synthesis, this application note serves as a valuable resource for researchers and process chemists in the pharmaceutical industry. Careful control of reaction parameters, particularly temperature, and adherence to safety protocols are essential for a successful and safe scale-up.

References

Application Notes and Protocols for the Purity Assessment of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic organic compound with a molecular formula of C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol [1][2]. As a derivative of the 7-azaindole scaffold, a common motif in pharmaceuticals, ensuring its purity is critical for research, development, and quality control purposes[3][4][5][6]. This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Application Note:

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for determining the purity of this compound and for identifying and quantifying any related impurities. The method's specificity allows for the separation of the main compound from its degradation products and synthesis-related impurities. Forced degradation studies are essential to develop a stability-indicating HPLC method that can separate all potential degradants from the parent peak[7][8][9][10].

Experimental Protocol:

A. Instrumentation and Conditions:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of the compound; a wavelength around 240 nm is often suitable for such aromatic systems[11].

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25 °C.

B. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of about 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

C. Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Peak purity can be assessed using a photodiode array (PDA) detector.

Quantitative Data Summary:

ParameterValueReference
ColumnC18 (4.6 mm x 250 mm, 5 µm)[11]
Mobile Phase A0.1% TFA in Water[11]
Mobile Phase BAcetonitrile[11]
Flow Rate0.5 mL/min[11]
Detection Wavelength240 nm[11]
Temperature25 °C[11]

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Purity Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Application Note:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful, non-destructive techniques for confirming the chemical structure of this compound and for identifying impurities. Quantitative NMR (qNMR) can also be used for an accurate purity assessment by comparing the integral of a signal from the analyte to that of a certified internal standard[12][13].

Experimental Protocol:

A. Instrumentation and Materials:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Sample: 5-10 mg of this compound.

  • Solvent: 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) of high purity.

  • Tubes: High-quality 5 mm NMR tubes.

B. Sample Preparation:

  • Accurately weigh the sample directly into a clean, dry vial.

  • Add the deuterated solvent and gently vortex to ensure complete dissolution.

  • Transfer the solution to an NMR tube.

C. Data Acquisition (¹H NMR):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on concentration.

  • Relaxation Delay (D1): 1-2 seconds (for qualitative), >5x T1 (for quantitative).

  • Spectral Width: 0-12 ppm.

  • Temperature: 25 °C.

D. Data Analysis:

  • The chemical shifts, coupling constants, and integration of the proton signals are used to confirm the structure.

  • Impurities will appear as additional peaks in the spectrum. The relative integration of these peaks can provide an estimate of their concentration.

Quantitative Data Summary (¹H NMR in DMSO-d₆):

ProtonApproximate Chemical Shift (δ) ppm
NH (indole)~12.1
Aromatic CHs7.4 - 8.7
OCH₃~3.3

Note: These are typical chemical shift ranges for this class of compounds and may vary slightly.

Experimental Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert into Spectrometer transfer->insert_sample acquire_data Acquire Spectrum insert_sample->acquire_data process_fid Process FID acquire_data->process_fid analyze_spectrum Analyze Spectrum process_fid->analyze_spectrum Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc_analysis HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis pathways Identify Degradation Pathways hplc_analysis->pathways specificity Demonstrate Method Specificity hplc_analysis->specificity

References

Application Notes and Protocols for In Vitro Testing of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate derivatives, a class of compounds also known as 7-azaindoles, which have garnered significant interest for their therapeutic potential. This document outlines detailed protocols for key assays to characterize their biological activity, focusing on their role as kinase inhibitors and anticancer agents.

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core structure in numerous biologically active compounds. This compound and its derivatives have been identified as potent inhibitors of various protein kinases, including Janus Kinase 1 (JAK1), Fibroblast Growth Factor Receptor (FGFR), and Phosphoinositide 3-kinase (PI3K).[1][2] Dysregulation of these kinases is implicated in the pathogenesis of cancer and inflammatory diseases, making their inhibition a key therapeutic strategy. Consequently, robust and reproducible in vitro assays are essential for the screening and characterization of these derivatives.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the reported in vitro activities of various this compound derivatives and related 7-azaindole compounds.

Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Assay MethodReference
4h FGFR17Not Specified[2][3][4]
FGFR29Not Specified[2][3][4]
FGFR325Not Specified[2][3][4]
FGFR4712Not Specified[2][3][4]
Compound 1 FGFR11900Not Specified[2]
Various Derivatives JAK3100 - 1000Biochemical Inhibition Assay[5]
ITK100 - 1000Biochemical Inhibition Assay[5]

Table 2: Antiproliferative and Cytotoxic Activity of 1H-pyrrolo[2,3-b]pyridine and 7-Azaindole Derivatives

Compound ID/SeriesCell LineIC50/GI50 (µM)Assay MethodReference
7-AID HeLa16.96MTT Assay[6]
MCF-714.12MTT Assay[6]
MDA-MB-23112.69MTT Assay[6]
ASM-1 to ASM-13 A549>10Cytotoxicity Assay[7]
MRC-5>10Cytotoxicity Assay[7]
4-phenylaminopyrrolo[2,3-b]pyridine HL-60Not SpecifiedCytotoxicity Assay[8]
4-phenethylaminopyrrolo[2,3-b]pyridine HL-60Not SpecifiedCytotoxicity Assay[8]
Diarylureas (8b, 8g) A375PNanomolar rangeAntiproliferative Assay[9]
Diarylamides (9a-e) A375PNanomolar rangeAntiproliferative Assay[9]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization based on the specific derivative, cell line, or kinase being tested.

Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Signaling Pathway

cluster_0 Kinase Reaction Kinase Kinase ADP ADP Kinase->ADP Converts Phospho_Substrate Phospho_Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->ADP Substrate Substrate Substrate->Phospho_Substrate

Caption: Kinase converts ATP to ADP while phosphorylating a substrate.

Experimental Workflow

A Add Kinase, Substrate, and Test Compound B Add ATP to initiate reaction A->B C Incubate at room temperature B->C D Add ADP-Glo™ Reagent to stop reaction and deplete ATP C->D E Incubate D->E F Add Kinase Detection Reagent to convert ADP to ATP and generate light E->F G Incubate F->G H Measure luminescence G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol

  • Reagent Preparation : Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), ATP solution, and substrate solution.

  • Compound Dilution : Serially dilute the test compounds in DMSO, followed by a further dilution in Kinase Buffer.

  • Kinase Reaction :

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a 2x kinase/substrate mixture.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of 2x ATP solution. The final ATP concentration should be near the Km for the specific kinase.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection :

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow

A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Incubate and shake to dissolve formazan crystals G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for the MTT Cell Viability Assay.

Protocol

  • Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation : Incubate the plates for 48 to 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.

Cell Viability/Cytotoxicity Assay (SRB Assay)

This assay is based on the ability of Sulforhodamine B (SRB) to bind to protein components of fixed cells, providing a measure of cell mass.

Experimental Workflow

A Seed cells and treat with compounds (as in MTT assay) B Fix cells with cold 10% Trichloroacetic Acid (TCA) A->B C Incubate for 1 hour at 4°C B->C D Wash with water and air dry C->D E Stain with 0.057% SRB solution D->E F Incubate for 30 minutes at room temperature E->F G Wash with 1% acetic acid to remove unbound dye F->G H Air dry G->H I Solubilize bound dye with 10 mM Tris base solution H->I J Measure absorbance at 510 nm I->J cluster_0 Apoptosis Induction Test_Compound Test_Compound Procaspase3_7 Procaspase3_7 Test_Compound->Procaspase3_7 Induces activation of Active_Caspase3_7 Active_Caspase3_7 Procaspase3_7->Active_Caspase3_7 Apoptosis Apoptosis Active_Caspase3_7->Apoptosis Executes A Seed cells and treat with compounds B Incubate for desired time A->B C Equilibrate plate to room temperature B->C D Add Caspase-Glo® 3/7 Reagent C->D E Mix and incubate D->E F Measure luminescence E->F A Seed cells to form a confluent monolayer B Create a 'scratch' with a pipette tip A->B C Wash to remove detached cells B->C D Add medium with test compounds C->D E Image the scratch at 0h D->E F Incubate E->F G Image the scratch at subsequent time points (e.g., 12h, 24h) F->G H Measure the wound area and calculate closure rate G->H

References

Application Notes and Protocols: Design and Synthesis of a Focused Library of Methyl 1H-Pyrrolo[2,3-b]pyridine-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the design and synthesis of a focused library of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate analogs. This scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The methodologies outlined herein offer versatile and efficient routes to a diverse array of functionalized 7-azaindole derivatives, particularly those with potential as kinase inhibitors.

Design Rationale for a Focused Library

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, making it an attractive scaffold for targeting ATP-binding sites in kinases.[2][3] Our proposed focused library centers on the This compound scaffold, with diversification at the C4 position of the pyridine ring and the C2 and C3 positions of the pyrrole ring. These positions are often targeted for modification in the development of kinase inhibitors to enhance potency and selectivity.

The library design involves the synthesis of a key intermediate, methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate , which allows for subsequent palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the C4 position. Further functionalization at the C2 and C3 positions can be achieved through various methods described in the literature.

Synthetic Workflow and Key Reactions

The overall synthetic strategy involves a multi-step process beginning with the construction of the 7-azaindole core, followed by functionalization at key positions. The primary methods for diversification of the core structure are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[4][5][6]

Below is a general workflow for the synthesis of the focused library.

G cluster_0 Core Synthesis cluster_1 Intermediate Synthesis cluster_2 Library Diversification (C4 Position) Start Pyridine Precursors Core This compound Start->Core Cyclization/ Esterification Intermediate Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Core->Intermediate Chlorination Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Intermediate->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Intermediate->Buchwald Library Focused Library of C4-Substituted Analogs Suzuki->Library Sonogashira->Library Buchwald->Library

Caption: Synthetic workflow for the focused library.

Experimental Protocols

The following protocols are generalized procedures based on methodologies reported in the literature. Researchers should optimize conditions for specific substrates.

Protocol 1: Synthesis of Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (Key Intermediate)

This protocol is adapted from general procedures for the synthesis and chlorination of 7-azaindole derivatives.[3]

  • Materials:

    • This compound

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile (ACN)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of halo-azaindoles.[4][6][7]

  • Materials:

    • Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq)

    • Aryl or heteroaryl boronic acid (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Procedure:

    • To a degassed solution of methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate and the corresponding boronic acid in the solvent mixture, add the palladium catalyst and base.

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: C4-Alkynylation via Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of halo-azaindoles.[5][8]

  • Materials:

    • Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Base (e.g., triethylamine, 2.0 eq)

    • Solvent (e.g., anhydrous DMF or THF)

  • Procedure:

    • To a solution of methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate and the terminal alkyne in the anhydrous solvent, add the palladium catalyst, CuI, and base under an inert atmosphere.

    • Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables provide representative data for the synthesis of a focused library of this compound analogs, including reaction yields and biological activity against selected kinase targets.

Table 1: Synthesis of C4-Substituted this compound Analogs via Suzuki Coupling

EntryR Group (Aryl Boronic Acid)Yield (%)
1Phenyl85
24-Methoxyphenyl92
33-Fluorophenyl78
4Pyridin-3-yl75
5Thiophen-2-yl80

Table 2: Biological Activity of C4-Substituted Analogs against Kinase Targets (Representative Data)

EntryR GroupFGFR1 IC₅₀ (nM)CDK8 IC₅₀ (nM)
1Phenyl150>1000
24-Methoxyphenyl85850
33-Fluorophenyl60600
4Pyridin-3-yl45450
5Thiophen-2-yl120>1000

IC₅₀ values are hypothetical and for illustrative purposes based on trends observed in the literature for similar compounds.

Signaling Pathway Visualization

Many 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of various kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer. The diagram below illustrates a simplified FGFR signaling pathway that can be modulated by inhibitors developed from this focused library.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 FGF FGF Ligand FGF->FGFR Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibition Transcription Gene Transcription (Proliferation, Survival) PLCg->Transcription PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a key intermediate in pharmaceutical research. The synthesis typically involves the formation of the 7-azaindole core followed by the introduction and/or modification of the carboxylate group at the C5 position.

Low or No Product Yield

Q1: I am not getting any of the desired this compound, or the yield is very low. What are the potential causes?

A1: Low or no yield can stem from several factors throughout the synthetic process. Here are the most common areas to investigate:

  • Purity of Starting Materials: Impurities in the initial reagents, such as substituted pyridines or pyrroles, can interfere with the reaction. For instance, oxidized or degraded 1-aminopyrrole can lead to side reactions and significantly lower the yield. It is advisable to use freshly purified starting materials or store them under an inert atmosphere to prevent degradation.

  • Reaction Conditions:

    • Temperature: Inadequate temperature control is a frequent issue. Many cyclization reactions require specific temperature ranges to proceed optimally.

    • Solvent and Moisture: The choice of solvent is critical. The presence of moisture can either promote or hinder the reaction, sometimes leading to the formation of undesired side products. When anhydrous conditions are specified, it is crucial to use dry solvents and flame-dried glassware under an inert atmosphere.

  • Catalyst and Reagents:

    • Inappropriate Acid or Base: The strength and stoichiometry of the acid or base used are crucial for reactions like the Fischer indole synthesis or esterification. A catalyst that is too weak may not facilitate the key reaction steps, while one that is too strong can cause decomposition of starting materials or the product.

    • Palladium Catalyst Inactivity: In cross-coupling reactions like the Larock synthesis, the palladium catalyst can be sensitive to air and moisture. Ensure proper handling and use of fresh, active catalysts.

Formation of Multiple Products

Q2: My reaction is producing a mixture of products, making purification difficult and lowering the yield of the target compound. What could be the cause?

A2: The formation of multiple products often points to issues with regioselectivity or the occurrence of side reactions.

  • Poor Regioselectivity in Fischer Indole Synthesis: When using unsymmetrical ketones as starting materials, two different enamines can form, leading to a mixture of regioisomeric indole products. The choice of acid catalyst and steric hindrance on the ketone can influence the regioselectivity.

  • Side Reactions in Bartoli Indole Synthesis: While the Bartoli synthesis is effective for 7-substituted indoles, meta- and para-substituted nitroarenes can lead to the formation of anilines as the main product instead of the desired indole.

  • Dimerization of Starting Materials: In some cases, starting materials like picolines can undergo dimerization, leading to byproducts and reducing the availability of the reactant for the main reaction.

Product Purification Challenges

Q3: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

A3: Purification of nitrogen-containing heterocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel.

  • Column Chromatography: This is the most common method for purification.

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane) is often effective. The addition of a small amount of a basic modifier like triethylamine (TEA) or ammonia in the eluent can help to reduce tailing on the silica gel column.

    • Silica Gel Treatment: Pre-treating the silica gel with the eluent containing the basic modifier can also improve separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product.

  • Preparative TLC or HPLC: For small-scale reactions or when high purity is essential, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q4: What are the common synthetic routes to prepare the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core?

A4: Several methods are commonly used to synthesize the 7-azaindole core, including:

  • Fischer Indole Synthesis: This involves the reaction of a substituted pyridine-hydrazine with an aldehyde or ketone in the presence of an acid catalyst.

  • Bartoli Indole Synthesis: This method utilizes the reaction of an ortho-substituted nitropyridine with a vinyl Grignard reagent.[1][2] It is particularly useful for the synthesis of 7-substituted azaindoles.

  • Larock Indole Synthesis: This is a palladium-catalyzed reaction between an ortho-halo aminopyridine and a disubstituted alkyne.[3]

  • Cyclization Reactions: Starting from appropriately substituted pyrrole and pyridine derivatives, cyclization can be induced using acid catalysts.[4]

Q5: How can I introduce the methyl carboxylate group at the C5 position?

A5: The methyl carboxylate group can be introduced through several methods:

  • Esterification of the Carboxylic Acid: If you have synthesized the 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, it can be converted to the methyl ester via Fischer esterification.[5] This typically involves reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride.[4][6]

  • Starting from a Precursor with the Ester Group: It is often more efficient to use a starting material that already contains the desired ester functionality. For example, using a substituted pyridine that has a methyl carboxylate group at the appropriate position in a cyclization reaction.

  • Palladium-Catalyzed Carbonylation: If a halo-substituted 7-azaindole is available, a palladium-catalyzed carbonylation reaction with carbon monoxide and methanol can be used to introduce the methyl ester group.

Q6: What are the key parameters to control for improving the yield in a Fischer Indole Synthesis of a 7-azaindole?

A6: To optimize the Fischer Indole Synthesis for 7-azaindoles, consider the following:

  • Acid Catalyst: Both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used. The optimal choice depends on the specific substrates, and screening different catalysts is recommended.

  • Temperature: The reaction often requires elevated temperatures to drive the[7][7]-sigmatropic rearrangement. However, excessively high temperatures can lead to decomposition. Careful temperature control is crucial.

  • Electronic Effects: The electron-deficient nature of the pyridine ring can make the reaction challenging. The presence of electron-donating groups on the pyridylhydrazine can improve the reaction outcome.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of 7-azaindole synthesis, which is the core of the target molecule. Note that specific yields for this compound are not always available in the literature, so data for related 7-azaindole derivatives are presented as a guide.

Table 1: Influence of Catalyst on Fischer Indole Synthesis Yield

CatalystSubstrateYield (%)Reference
ZnCl₂Phenylhydrazone of a ketoneVariable, often moderate to good[8]
H₂SO₄Phenylhydrazone of a ketoneVariable, can be high[9]
Polyphosphoric acid (PPA)Phenylhydrazone of a ketoneOften good to excellent[8]
BF₃·OEt₂Phenylhydrazone of a ketoneCan be effective[10]

Table 2: General Yields for Different 7-Azaindole Synthesis Methods

Synthetic MethodStarting MaterialsGeneral Yield Range (%)Reference
Fischer Indole SynthesisPyridylhydrazine + Ketone/Aldehyde20 - 70[7][10]
Bartoli Indole Synthesisortho-Nitropyridine + Vinyl Grignard40 - 80[11]
Larock Indole Synthesisortho-Iodoaminopyridine + AlkyneGood to excellent[3]
Suzuki Coupling5-Bromo-7-azaindole + Boronic acid83 - 93 (for one step)[12]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of a 7-Azaindole Derivative
  • Hydrazone Formation:

    • Dissolve the substituted pyridylhydrazine (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Isolate the resulting hydrazone by filtration or extraction.

  • Cyclization:

    • Add the dried hydrazone to a solution of the acid catalyst (e.g., polyphosphoric acid, or a solution of a Lewis acid in an appropriate solvent).

    • Heat the reaction mixture to the optimal temperature (typically between 80°C and 150°C) for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it onto ice-water.

    • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Esterification of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
  • Suspend 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) in methanol (used in excess as the solvent).

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude methyl ester by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Catalyst and Reagents start->check_reagents sub_purity Impure Reagents? check_purity->sub_purity sub_conditions Incorrect Temp/Solvent? check_conditions->sub_conditions sub_reagents Inactive Catalyst? check_reagents->sub_reagents sub_purity->check_conditions No solution_purity Purify Starting Materials (Distillation/Recrystallization) sub_purity->solution_purity Yes sub_conditions->check_reagents No solution_conditions Optimize Temperature & Solvent Ensure Anhydrous Conditions sub_conditions->solution_conditions Yes solution_reagents Use Fresh/Active Catalyst Check Stoichiometry sub_reagents->solution_reagents Yes end Consult Further Literature sub_reagents->end No

Caption: A logical workflow for troubleshooting low-yielding syntheses.

General Synthetic Pathway

Synthetic_Pathway start Substituted Pyridine Derivative intermediate 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid start->intermediate Cyclization/ Functionalization product This compound intermediate->product Esterification (MeOH, H+)

References

"common side reactions in the synthesis of 7-azaindole esters"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-azaindole esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions and challenges encountered during the esterification of 7-azaindole carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Incomplete Esterification

Question: I am observing a low yield of my desired 7-azaindole ester, and my starting carboxylic acid is still present. What are the common causes and how can I improve the conversion?

Answer: Incomplete esterification is a frequent issue and can be attributed to several factors, primarily the reversible nature of the Fischer-Speicher esterification reaction.

Troubleshooting Steps:

  • Excess Alcohol: Employing the alcohol reactant as the solvent or using a large excess (10-20 equivalents) can shift the equilibrium towards the product side.

  • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. To mitigate this, consider the following:

    • Azeotropic Removal: If the alcohol forms an azeotrope with water (e.g., isopropanol, n-butanol), using a Dean-Stark apparatus can effectively remove water as it is formed.

    • Drying Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture can sequester water.

  • Catalyst Choice and Loading: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used. Typically, 0.1-0.2 equivalents are sufficient. For acid-sensitive substrates, milder coupling reagents can be an alternative (see Section 3).

  • Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Increasing the temperature can accelerate the reaction but may also promote side reactions like decarboxylation.

2. Decarboxylation

Question: I am losing my carboxyl group and forming 7-azaindole instead of the desired ester. How can I prevent this?

Answer: Decarboxylation, the loss of CO₂, is a common side reaction, particularly with heteroaromatic carboxylic acids like those of 7-azaindole, especially at elevated temperatures. The electron-rich nature of the 7-azaindole ring can facilitate this process.

Troubleshooting Steps:

  • Temperature Control: This is the most critical factor. Aim for the lowest effective temperature that allows for a reasonable reaction rate. A patent for the decarboxylation of heterocyclic carboxylic acids suggests that for similar structures, decarboxylation can occur at temperatures ranging from 85-150 °C.[1]

  • Milder Reaction Conditions: If high temperatures are required for esterification, consider alternative methods that proceed under milder conditions:

    • Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can facilitate ester formation at or below room temperature.

    • Acid Chlorides/Anhydrides: Convert the carboxylic acid to a more reactive acid chloride or anhydride, which will then react with the alcohol under milder conditions, often just with a non-nucleophilic base like triethylamine.

3. N-Acylation/N-Alkylation

Question: I am observing a byproduct with a mass corresponding to the acylation or alkylation of the 7-azaindole nitrogen. How can this be avoided?

Answer: The pyrrolic nitrogen (N1) of the 7-azaindole ring is nucleophilic and can compete with the alcohol for the acylating agent, leading to the formation of an N-acyl-7-azaindole byproduct. Similarly, under certain conditions, alkylation of the ring nitrogens can occur.

Troubleshooting Steps:

  • N-Protection: If N-acylation is a significant issue, consider protecting the N1-H of the 7-azaindole ring with a suitable protecting group (e.g., Boc, Ts) before performing the esterification. The protecting group can be removed in a subsequent step.

  • Choice of Esterification Method:

    • Fischer Esterification: Under acidic conditions, the pyridine nitrogen (N7) is protonated, which deactivates the ring towards electrophilic attack and can minimize side reactions at this position. However, the N1-H remains reactive.

    • Coupling Reagents: When using coupling reagents like DCC/DMAP, DMAP acts as a nucleophilic catalyst, forming a reactive intermediate. The free N1-H of the azaindole can compete with the alcohol for this intermediate. Using a stoichiometric amount of a non-nucleophilic base may help to deprotonate the carboxylic acid preferentially. A study on the N-acylation of indoles using DCC and DMAP highlights the possibility of this side reaction.[2]

  • Avoid Alkyl Halides with Base: When preparing esters from the carboxylate salt and an alkyl halide, the N1-anion of the 7-azaindole can also be alkylated. If this method is necessary, careful optimization of the base and reaction conditions is required to favor O-alkylation over N-alkylation.

Quantitative Data Summary

While specific quantitative data for side reactions in 7-azaindole ester synthesis is not extensively published in a comparative format, the following table summarizes the potential side reactions and the reaction conditions that may influence their formation.

Side ReactionInfluencing FactorsMethod to MinimizePotential Yield Loss (Estimate)
Incomplete Esterification Equilibrium nature of reaction, presence of water, insufficient catalyst, low temperature/short reaction time.Use excess alcohol, remove water (Dean-Stark or molecular sieves), optimize catalyst loading and reaction time/temperature.5-50%
Decarboxylation High reaction temperatures, prolonged reaction times.Use lower temperatures, employ milder esterification methods (e.g., coupling reagents).5-30%
N-Acylation Use of coupling reagents (e.g., DCC/DMAP) with unprotected N1-H.Protect the N1-H prior to esterification, optimize base and stoichiometry.5-20%
N-Alkylation Use of alkyl halides with a base for esterification.Use alternative esterification methods, careful optimization of reaction conditions.5-20%

Key Experimental Protocols

Protocol 1: Fischer-Speicher Esterification of 7-Azaindole-2-carboxylic Acid

This protocol is a general procedure and may require optimization for specific substrates.

  • Dissolution: Suspend 7-azaindole-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; 20-50 eq).

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or recrystallization.

Protocol 2: DCC/DMAP Mediated Esterification of 7-Azaindole-3-carboxylic Acid

This method is suitable for acid-sensitive substrates or when milder conditions are required.

  • Initial Setup: To a solution of 7-azaindole-3-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture and wash the solid with DCM.

  • Work-up: Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Diagram 1: General Esterification and Competing Side Reactions

G cluster_main Synthesis of 7-Azaindole Esters cluster_side Common Side Reactions 7-Azaindole_Carboxylic_Acid 7-Azaindole Carboxylic Acid 7-Azaindole_Ester Desired Product: 7-Azaindole Ester 7-Azaindole_Carboxylic_Acid->7-Azaindole_Ester Esterification 7-Azaindole Byproduct: 7-Azaindole 7-Azaindole_Carboxylic_Acid->7-Azaindole Side Reaction 1 N_Acyl_Azaindole Byproduct: N-Acyl-7-Azaindole 7-Azaindole_Carboxylic_Acid->N_Acyl_Azaindole Side Reaction 2 Alcohol_Catalyst Alcohol, Acid Catalyst (e.g., H₂SO₄) Alcohol_Catalyst->7-Azaindole_Ester Decarboxylation Decarboxylation (Heat) Decarboxylation->7-Azaindole N_Acylation N-Acylation (Coupling Reagents) N_Acylation->N_Acyl_Azaindole

Caption: Overview of 7-azaindole ester synthesis and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Ester Yield

G Start Low Yield of 7-Azaindole Ester Check_SM Starting Material Present? Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction Yes Check_Byproducts Byproducts Observed? Check_SM->Check_Byproducts No Increase_Alcohol Increase Alcohol Excess Incomplete_Reaction->Increase_Alcohol Remove_Water Remove Water (Dean-Stark/Sieves) Increase_Alcohol->Remove_Water Optimize_Catalyst Optimize Catalyst Load Remove_Water->Optimize_Catalyst End Improved Yield Optimize_Catalyst->End Decarboxylation Decarboxylation Product (7-Azaindole) Check_Byproducts->Decarboxylation Yes (Decarboxylation) N_Acylation N-Acylation Product Check_Byproducts->N_Acylation Yes (N-Acylation) Check_Byproducts->End No Lower_Temp Lower Reaction Temp. Decarboxylation->Lower_Temp Milder_Method Use Milder Method (e.g., DCC/DMAP) Lower_Temp->Milder_Method Milder_Method->End Protect_N1 Protect N1-H N_Acylation->Protect_N1 Optimize_Base Optimize Base Protect_N1->Optimize_Base Optimize_Base->End

Caption: Troubleshooting guide for low yield in 7-azaindole ester synthesis.

References

"purification challenges of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate and solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

Troubleshooting Guides

Issue 1: Low Purity After Initial Work-up

Symptoms:

  • Broad or multiple spots on Thin Layer Chromatography (TLC) analysis of the crude product.

  • Low yield of the desired product after initial extraction and solvent removal.

Possible Causes:

  • Incomplete reaction, leaving starting materials.

  • Formation of side products, such as dimers of starting materials like picoline derivatives.[1]

  • Inadequate extraction procedure failing to remove all water-soluble impurities.

Solutions:

  • Optimize Reaction Conditions: Monitor the reaction progress closely using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the limiting reagent. Adjusting reaction time, temperature, and stoichiometry of reagents can minimize the formation of side products.

  • Improve Extraction Protocol:

    • Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove most of the water and water-soluble impurities.

    • Back-extract the aqueous layer with the organic solvent to recover any dissolved product.

Issue 2: Difficulty in Separating Closely-Related Impurities

Symptoms:

  • Co-elution of impurities with the product during column chromatography.

  • Persistent impurities observed in NMR or LC-MS analysis even after multiple purification attempts.

Possible Causes:

  • Presence of structurally similar impurities, such as isomers or analogs formed during synthesis.

  • Inappropriate selection of solvent system for chromatography.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer higher resolution than standard column chromatography.

  • Recrystallization: This technique can be highly effective for removing small amounts of impurities. The choice of solvent is critical.

  • Derivative Formation: In some cases, converting the product to a crystalline derivative, purifying the derivative by recrystallization, and then reverting it to the original product can be an effective strategy.

Issue 3: Product Degradation During Purification

Symptoms:

  • Appearance of new spots on TLC during column chromatography.

  • Low recovery of the product after purification.

  • Color change of the product fractions.

Possible Causes:

  • Instability of the compound on silica gel, which can be acidic.

  • Prolonged exposure to acidic or basic conditions during work-up or chromatography.

  • Sensitivity to air or light.

Solutions:

  • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a base like triethylamine mixed in the eluent to neutralize acidic sites.

  • Minimize Exposure Time: Run flash column chromatography instead of gravity chromatography to reduce the time the compound spends on the stationary phase.

  • Work under Inert Atmosphere: If the compound is suspected to be sensitive to air, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Protect from Light: Wrap the chromatography column and collection flasks in aluminum foil to protect light-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look out for in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common side products in the synthesis of related 7-azaindoles can include dimers of the starting materials, particularly from picoline derivatives.[1] Incomplete reactions can also lead to the presence of unreacted starting materials.

Q2: What is a good starting solvent system for column chromatography purification?

A2: A common solvent system for purifying 1H-pyrrolo[2,3-b]pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing the polarity, is often effective. For example, a gradient of 5% to 40% ethyl acetate in hexanes can be a good starting point.

Q3: My compound "oils out" during recrystallization. What can I do?

A3: "Oiling out" occurs when the solute separates as a liquid instead of forming crystals. To troubleshoot this:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Use a different solvent or solvent mixture: The solubility profile of your compound might be too steep in the chosen solvent. Try a solvent in which the compound is less soluble at higher temperatures. A mixture of a "good" solvent and a "poor" solvent (anti-solvent) can also be effective.

  • Increase the solvent volume: The solution might be too concentrated. Add more hot solvent to fully dissolve the oil and then attempt to recrystallize from a more dilute solution.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.

  • Seed the solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

Q4: Can I purify this compound without using column chromatography?

A4: Yes, depending on the purity of the crude product. If the crude material is a solid and the impurities are present in small amounts, recrystallization can be a highly effective purification method. If the impurities are non-volatile and the product is thermally stable, vacuum distillation could be an option, although less common for this type of compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of the crude product).

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A stepwise or linear gradient can be used.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the separation by TLC. Spot each fraction on a TLC plate, elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes), and visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for purifying solid this compound by recrystallization.

Materials:

  • Crude solid this compound

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent should dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if needed):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing:

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Data Summary

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica GelN/A
Typical Mobile Phase Hexane/Ethyl Acetate GradientEthanol, Isopropanol, or Ethyl Acetate/Hexanes
Expected Purity >95%>98%
Key Advantage Good for separating complex mixturesExcellent for removing small amounts of impurities from a solid
Common Issue Co-elution of similar impurities"Oiling out" of the product

Visualizations

PurificationWorkflow Crude Crude Product Analysis TLC/LC-MS Analysis Crude->Analysis Pure Pure Product (>98%) Analysis->Pure Purity OK Impure Impure Product Analysis->Impure Purity Not OK ColumnChromatography Column Chromatography Impure->ColumnChromatography Complex Mixture Recrystallization Recrystallization Impure->Recrystallization Solid with Minor Impurities ColumnChromatography->Analysis Recrystallization->Analysis

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Issue LowPurity Low Purity after Work-up? Start->LowPurity SeparationDifficulty Difficulty Separating Impurities? LowPurity->SeparationDifficulty No OptimizeReaction Optimize Reaction/ Improve Extraction LowPurity->OptimizeReaction Yes Degradation Product Degradation? SeparationDifficulty->Degradation No ChangeMethod Consider HPLC or Recrystallization SeparationDifficulty->ChangeMethod Yes ProtectProduct Deactivate Silica/ Inert Atmosphere/ Protect from Light Degradation->ProtectProduct Yes

Caption: Troubleshooting logic for common purification challenges.

References

"troubleshooting guide for the cyclization step in pyrrolo[2,3-b]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the cyclization step in the synthesis of the pyrrolo[2,3-b]pyridine (7-azaindole) core. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Cyclization Step

This guide addresses common issues encountered during the formation of the pyrrolo[2,3-b]pyridine ring system. The appropriate section should be consulted based on the specific synthetic strategy employed.

FAQ 1: Low or No Yield of the Desired Pyrrolo[2,3-b]pyridine

Possible Cause 1: Inappropriate Reaction Conditions for the Chosen Synthetic Route.

Many classical indole syntheses require modification for the successful synthesis of 7-azaindoles due to the electron-deficient nature of the pyridine ring.

  • Recommendation: Reaction conditions should be optimized for the specific substrate. For instance, Fischer indole synthesis with pyridylhydrazines may require stronger acids or higher temperatures compared to their phenylhydrazine counterparts. Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[1][2]

Possible Cause 2: Poor Quality of Starting Materials.

  • Recommendation: Ensure the purity of starting materials. For example, in a Larock synthesis, the ortho-iodo or bromo-aminopyridine must be free of impurities that could poison the palladium catalyst. Similarly, in a Fischer indole synthesis, the pyridylhydrazine should be pure, as impurities can lead to numerous side products.

Possible Cause 3: Inefficient Catalyst or Inappropriate Ligand (for catalyst-based reactions).

  • Recommendation: For palladium-catalyzed reactions like the Larock synthesis, the choice of ligand can be critical. If standard ligands like triphenylphosphine (PPh₃) are ineffective, consider more electron-rich or sterically hindered phosphine ligands, or N-heterocyclic carbene (NHC) ligands, which have shown high efficiency.[3] The catalyst's oxidation state and purity are also crucial.

FAQ 2: Formation of Significant Side Products

Possible Cause 1: Unwanted Side Reactions Specific to the Synthetic Route.

  • Fischer Indole Synthesis: The[4][4]-sigmatropic rearrangement can be disfavored due to the electron-deficient pyridine ring, leading to decomposition or alternative reaction pathways.[5]

  • Madelung Synthesis: The harsh conditions (strong base, high temperature) can cause decomposition of starting materials or products.[6]

  • Larock Synthesis: Incorrect regioselectivity can be an issue with unsymmetrical alkynes, leading to a mixture of isomers.[7]

  • Recommendation:

    • For the Fischer indole synthesis , using polyphosphoric acid (PPA) as the catalyst can promote the desired cyclization.[8]

    • For the Madelung synthesis , milder conditions using bases like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) at lower temperatures have been developed.[6]

    • For the Larock synthesis , the regioselectivity can be influenced by the steric and electronic properties of the alkyne substituents and the choice of catalyst and ligands.[3][7]

Possible Cause 2: Dimerization or Polymerization of Starting Materials.

  • Recommendation: This can be prevalent in reactions run at high concentrations. Using high-dilution conditions can sometimes minimize intermolecular side reactions, favoring the desired intramolecular cyclization. This is particularly relevant for the Thorpe-Ziegler reaction.

FAQ 3: Reaction Fails to Go to Completion

Possible Cause 1: Insufficient Reaction Time or Temperature.

  • Recommendation: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, a modest increase in temperature or prolonged reaction time may be beneficial. However, be cautious of potential side product formation with extended heating. Microwave-assisted synthesis can often drive reactions to completion more efficiently than conventional heating.[2]

Possible Cause 2: Deactivation of the Catalyst.

  • Recommendation: In palladium-catalyzed reactions, the catalyst can be deactivated by impurities in the starting materials or solvents. Ensure all reagents and solvents are of appropriate purity and are properly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for various pyrrolo[2,3-b]pyridine synthesis methods found in the literature. This data can serve as a baseline for optimizing your own experiments.

Synthetic MethodStarting MaterialsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Fischer Indole Synthesis2-Pyridylhydrazine, KetonePolyphosphoric Acid (PPA)-18024Moderate[8]
Madelung SynthesisN-(pyridin-2-yl)acetamideNa/K alkoxideHexane/THF200-400-Variable[6]
Madelung (modified)N-(pyridin-2-yl)acetamidenBuLi or LDATHF-20 to 25-Improved[6]
Larock Synthesiso-Iodo-N-acetyl-2-aminopyridine, AlkynePd(OAc)₂, PPh₃, Na₂CO₃, LiClDMF100-Good[7]
Iron-catalyzed Cyclization3-Iodo-pyridin-2-ylamine, Terminal AlkyneFe(acac)₃, K₂CO₃1,4-Dioxane130 (MW)172-93[2]
Chichibabin Cyclization2-Fluoro-3-picoline, BenzonitrileLDATHF-40280-82[9]

Experimental Protocol: Iron-Catalyzed Cyclization for 2-Substituted-7-Azaindole Synthesis

This protocol is a representative example of a modern, efficient method for the synthesis of the pyrrolo[2,3-b]pyridine core.[2]

Materials:

  • 3-Iodo-pyridin-2-ylamine

  • Substituted terminal alkyne

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a microwave reactor vial, add 3-iodo-pyridin-2-ylamine (1.0 mmol), the terminal alkyne (1.2 mmol), Fe(acac)₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 60 minutes.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-substituted-1H-pyrrolo[2,3-b]pyridine.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues in the cyclization step of pyrrolo[2,3-b]pyridine synthesis.

G cluster_sm Starting Material Issues cluster_cond Reaction Condition Optimization cluster_side Side Product Analysis start Low/No Product check_sm Check Starting Material Purity start->check_sm check_cond Review Reaction Conditions start->check_cond side_products Analyze Side Products start->side_products purify_sm Purify/Re-purify Starting Materials check_sm->purify_sm temp Vary Temperature (Conventional/MW) check_cond->temp solvent Screen Solvents check_cond->solvent reagents Adjust Stoichiometry/ Catalyst Loading check_cond->reagents identify Identify Structure of Side Products (NMR, MS) side_products->identify success Successful Cyclization purify_sm->success temp->success solvent->success reagents->success modify Modify Conditions to Minimize Side Reactions identify->modify modify->success

Caption: Troubleshooting workflow for pyrrolo[2,3-b]pyridine cyclization.

Logical Relationship of Common Synthetic Routes

This diagram shows the relationship between common starting material types and the cyclization strategies used to form the pyrrolo[2,3-b]pyridine core.

G cluster_precursors Key Precursors cluster_reactions Cyclization Strategies start_node Starting Pyridine Derivatives ortho_halo_amino ortho-Halo Aminopyridine start_node->ortho_halo_amino pyridylhydrazine Pyridylhydrazine start_node->pyridylhydrazine ortho_acyl_toluidine_analog N-Acyl-ortho-aminopicoline start_node->ortho_acyl_toluidine_analog ortho_amino_cyanopyridine ortho-Amino Cyanopyridine Derivative start_node->ortho_amino_cyanopyridine larock Larock Synthesis ortho_halo_amino->larock fischer Fischer Synthesis pyridylhydrazine->fischer madelung Madelung Synthesis ortho_acyl_toluidine_analog->madelung thorpe Thorpe-Ziegler Cyclization ortho_amino_cyanopyridine->thorpe product Pyrrolo[2,3-b]pyridine larock->product fischer->product madelung->product thorpe->product

Caption: Common synthetic routes to the pyrrolo[2,3-b]pyridine core.

References

Technical Support Center: Optimization of N-Alkylation of Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-alkylation of pyrrolo[2,3-b]pyridines (7-azaindoles). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this important reaction. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and compiled data to support the optimization of your synthetic procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of pyrrolo[2,3-b]pyridines and offers potential solutions in a question-and-answer format.

Q1: I am observing low to no conversion of my starting pyrrolo[2,3-b]pyridine. What are the likely causes and how can I improve the yield?

A1: Low conversion can stem from several factors, including insufficient reactivity of the starting materials or suboptimal reaction conditions. Here are some troubleshooting steps:

  • Choice of Base and Solvent: The combination of base and solvent is critical. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity. If you are using a weaker base like potassium carbonate (K₂CO₃), ensure your solvent can facilitate the reaction. For instance, reactions in DMF are often more effective with K₂CO₃ than in less polar solvents like acetone.[1]

  • Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can also lead to side reactions. Microwave irradiation can be an effective method to rapidly heat the reaction and often leads to significantly reduced reaction times and improved yields.[2]

  • Alkylating Agent Reactivity: The nature of the alkylating agent is important. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. If you are using a less reactive alkyl halide, you may need to employ more forcing conditions (stronger base, higher temperature) or add a catalytic amount of sodium or potassium iodide to facilitate a Finkelstein reaction in situ.

  • Steric Hindrance: If your pyrrolo[2,3-b]pyridine or alkylating agent is sterically hindered, the reaction may be sluggish. In such cases, using a less hindered base and allowing for longer reaction times may be necessary.

Q2: My reaction is producing a mixture of N1 and N7 alkylated isomers. How can I improve the regioselectivity?

A2: The N-alkylation of pyrrolo[2,3-b]pyridine can occur at either the N1 (pyrrole) or N7 (pyridine) position, leading to regioisomers. Controlling this selectivity is a common challenge.

  • N7-Selective Alkylation: A mild procedure for the selective alkylation of the N7 position of the related 7-azaindazole scaffold involves using an alkyl halide in butanone without the addition of a base. This method's selectivity is attributed to the higher intrinsic nucleophilicity of the pyridine nitrogen in the absence of a strong base.

  • N1-Selective Alkylation: Deprotonation with a strong base like NaH in DMF typically favors alkylation at the N1 position. The resulting anion is more localized on the pyrrole nitrogen, making it the more nucleophilic site.

  • Influence of Substituents: The electronic nature of substituents on the pyrrolo[2,3-b]pyridine ring can influence the regioselectivity. Electron-withdrawing groups can affect the relative nucleophilicity of the two nitrogen atoms.

  • Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography on silica gel. The polarity of the two isomers is typically different, allowing for separation.

Q3: I am observing the formation of dialkylated or other side products. How can I minimize these?

A3: The formation of undesired side products can be a significant issue, leading to lower yields of the desired product and complicating purification.

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the alkylating agent to minimize dialkylation. Adding the alkylating agent dropwise to the reaction mixture can also help to maintain a low concentration and reduce the likelihood of a second alkylation event.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts from prolonged reaction times or excessive heat.

  • Choice of Base: The use of an appropriate base is crucial. For instance, cesium carbonate (Cs₂CO₃) is known to promote mono-N-alkylation and suppress overalkylation in some amine alkylations.

Frequently Asked Questions (FAQs)

Q1: What are the most common conditions for N-alkylation of pyrrolo[2,3-b]pyridines?

A1: The most frequently employed conditions involve the use of a base to deprotonate the pyrrole nitrogen, followed by the addition of an alkylating agent. Common combinations include:

  • Sodium hydride (NaH) in N,N-dimethylformamide (DMF) or tetrahydrofuran (THF): This is a robust method for achieving N1-alkylation.

  • Potassium carbonate (K₂CO₃) in DMF or acetonitrile: A milder and often more practical alternative to NaH.[1]

  • Cesium carbonate (Cs₂CO₃) in acetonitrile or DMF: Can offer improved yields and selectivity in some cases.

Q2: Can I use microwave-assisted heating for this reaction?

A2: Yes, microwave irradiation is an effective technique for accelerating the N-alkylation of pyrrolo[2,3-b]pyridines and related heterocycles. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[2]

Q3: How do I choose the right solvent for my reaction?

A3: The choice of solvent depends on the base and the solubility of your starting materials.

  • Polar aprotic solvents like DMF, THF, and acetonitrile are generally preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack of the pyrrolo[2,3-b]pyridine anion.

  • DMF is a good all-around solvent for many N-alkylation reactions due to its high boiling point and ability to dissolve a wide range of substrates and bases.

  • Acetonitrile is a good choice for reactions with bases like K₂CO₃ and Cs₂CO₃, especially when refluxing temperatures are required.

  • THF is commonly used with strong bases like NaH, often at lower temperatures.

Q4: What are some common side reactions to be aware of?

A4: Besides the formation of regioisomers and dialkylated products, other potential side reactions include:

  • C-alkylation: While less common for the pyrrole ring in this scaffold compared to indoles, C-alkylation can sometimes occur, especially if the N1 position is sterically hindered.

  • Decomposition of starting materials or products: Some substituted pyrrolo[2,3-b]pyridines or alkylating agents may be unstable under strongly basic or high-temperature conditions.

Data Presentation

The following tables summarize quantitative data for the N-alkylation of pyrrolo[2,3-b]pyridines and related compounds under various conditions.

Table 1: Conventional N-Alkylation Conditions

Pyrrolo[2,3-b]pyridine DerivativeAlkylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pyrrole-2-carboxylatePropargyl bromideK₂CO₃ (4.0)DMFRT1487[1]
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione1-BromobutaneK₂CO₃ (3.3)DMF1200.3 (addition) + reaction time34[2]
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione1-BromohexaneK₂CO₃ (3.3)DMF1200.3 (addition) + reaction time40[2]

Table 2: Microwave-Assisted N-Alkylation Conditions

Pyrrolo[2,3-b]pyridine DerivativeAlkylating AgentBase (equiv.)SolventTemp. (°C)Time (min)Power (W)Yield (%)Reference
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dioneBromoalkane (various)K₂CO₃ (3.3)DMF17040150up to 80[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride in DMF

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrrolo[2,3-b]pyridine (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Gas evolution (H₂) will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate in Acetonitrile

  • To a round-bottom flask, add the pyrrolo[2,3-b]pyridine (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and acetonitrile.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1-1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic solids and wash them with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Microwave-Assisted N-Alkylation

  • In a 10 mL microwave pressure vial, combine the pyrrolo[2,3-b]pyridine (1.0 eq.), potassium carbonate (3.3 eq.), the alkylating agent (3.3 eq.), and a catalytic amount of 18-crown-6.

  • Add DMF (e.g., 1.5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 170 °C) and power (e.g., 150 W) for the specified time (e.g., 40 minutes).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in the conventional protocols (e.g., extraction and purification).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_end Final Product start Pyrrolo[2,3-b]pyridine Alkylating Agent Base Solvent react Mixing and Heating (Conventional or Microwave) start->react 1. Combine quench Quenching react->quench 2. Monitor extract Extraction quench->extract 3. Isolate dry Drying extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify 4. Purify product N-Alkylated Pyrrolo[2,3-b]pyridine purify->product 5. Characterize

Caption: General experimental workflow for the N-alkylation of pyrrolo[2,3-b]pyridines.

troubleshooting_guide cluster_yield Low Yield / No Reaction cluster_selectivity Poor Regioselectivity cluster_side_products Side Products start Problem Encountered low_yield Low Yield/ No Reaction start->low_yield poor_selectivity Mixture of N1/N7 Isomers start->poor_selectivity side_products Dialkylation/ Other Impurities start->side_products check_base Increase Base Strength (e.g., K2CO3 -> NaH) low_yield->check_base Solution 1 check_temp Increase Temperature/ Use Microwave low_yield->check_temp Solution 2 check_reagent Use More Reactive Alkylating Agent (e.g., R-I) low_yield->check_reagent Solution 3 n7_selective Base-free conditions in Butanone poor_selectivity->n7_selective For N7 n1_selective Strong Base (NaH) in DMF poor_selectivity->n1_selective For N1 control_stoich Control Stoichiometry (1.1 eq. Alkylating Agent) side_products->control_stoich Solution 1 monitor_reaction Monitor Reaction Closely (TLC/LC-MS) side_products->monitor_reaction Solution 2

Caption: Troubleshooting logic for common issues in N-alkylation of pyrrolo[2,3-b]pyridines.

References

Technical Support Center: Purification of Crude Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of crude methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in your crude product will largely depend on the synthetic route employed. For common syntheses, such as those involving Fischer indole synthesis variations, potential impurities include:

  • Unreacted Starting Materials: Depending on the specific pathway, these could include substituted pyridines or pyrroles.

  • Side-Reaction Products: Unwanted byproducts can arise from incomplete cyclization or alternative reaction pathways of the starting materials.[1][2]

  • Positional Isomers: During the cyclization step, the formation of isomeric pyrrolopyridines is possible.

  • Hydrolyzed Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) if exposed to acidic or basic conditions during workup or storage.[3]

  • Residual Catalysts and Reagents: Traces of acid or base catalysts, as well as coupling reagents, may remain.

  • Solvent Residues: Residual solvents from the reaction or initial workup may be present.

Q2: My crude product is a dark oil or an amorphous solid. How can I induce crystallization?

A2: "Oiling out" or the formation of an amorphous solid instead of crystals can be a common issue, often caused by rapid cooling, high impurity levels, or an unsuitable solvent.[4] To induce crystallization, you can try the following:

  • Scratching the flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.[4]

  • Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the cooled, supersaturated solution.[4]

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature or in a desiccator. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Solvent-Antisolvent System: Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes turbid. Then, allow it to stand.

Q3: I am losing a significant amount of my product during purification. How can I improve my yield?

A3: Low recovery can be due to several factors. To improve your yield:

  • Optimize Recrystallization: Ensure you are using a minimal amount of hot solvent for dissolution to maintain a supersaturated solution upon cooling. Avoid excessively long boiling times which can lead to sample decomposition or solvent loss.

  • Column Chromatography: Avoid using overly broad columns or an excessive amount of stationary phase, which can lead to greater product retention. Ensure the chosen eluent system provides good separation from impurities without excessive band broadening.

  • Careful Fraction Collection: When using column chromatography, collect smaller fractions and analyze them by thin-layer chromatography (TLC) to avoid combining pure fractions with impure ones.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated or cooled too quickly.Select a solvent with a lower boiling point. Dilute the solution with more hot solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4]
No crystals form upon cooling. The solution is not supersaturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise. Cool the solution to a lower temperature (e.g., in a freezer).
Low recovery of pure product. Too much solvent was used for recrystallization. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled before filtration. Pre-heat the funnel and filter paper for hot filtration.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Note that charcoal can adsorb some of your product.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of spots on TLC. Inappropriate solvent system.Test a range of solvent systems with varying polarities. For polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[5][6] A small amount of a highly polar solvent like methanol may be needed for very polar impurities.
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, start with a low percentage of ethyl acetate in hexane and incrementally increase the ethyl acetate concentration.[7][8]
Product elutes too quickly with the solvent front. The eluent is too polar.Start with a less polar solvent system.
Streaking or tailing of spots on TLC/column. The compound is acidic or basic. The sample is overloaded on the column.Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound). Load a smaller amount of the crude product onto the column.
Cracks appear in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.

1. Solvent Selection:

  • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Ideal solvents will dissolve the compound when hot but not at room temperature.

  • Promising solvents for pyrrolopyridine derivatives include ethanol, methanol, ethyl acetate, or mixtures such as ethyl acetate/hexane.[5][9]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol describes the purification of crude this compound using flash column chromatography on silica gel.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate and develop it in various solvent systems to find an eluent that gives good separation of your product from impurities (a target Rf value for the product is typically 0.2-0.4).

  • A common starting eluent system is a mixture of hexane and ethyl acetate.[5][6]

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading").

  • Carefully add the sample to the top of the silica gel bed.

4. Elution:

  • Begin eluting with the starting solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column in order of increasing polarity.[10]

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables provide hypothetical quantitative data for the purification of crude this compound. Actual results will vary depending on the purity of the crude material and the specific conditions used.

Table 1: Recrystallization Solvent Screening

Solvent/Solvent System Solubility (Cold) Solubility (Hot) Crystal Formation upon Cooling Notes
EthanolSparingly SolubleSolubleGoodA viable option for recrystallization.
Ethyl AcetateSparingly SolubleSolubleGoodAnother good single-solvent option.
HexaneInsolubleInsolubleN/ACan be used as an anti-solvent.
Ethyl Acetate / HexaneVariableSolubleExcellentA promising mixed-solvent system.
DichloromethaneSolubleSolublePoorToo soluble at room temperature.

Table 2: Column Chromatography Elution Parameters

Parameter Condition Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography of polar organic molecules.
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50% Ethyl Acetate)Allows for the elution of compounds with a range of polarities. The gradient can be optimized based on TLC analysis.[5][6]
Monitoring TLC with UV visualization (254 nm)This compound is expected to be UV active.

Visualizations

Purification_Workflow crude_product Crude this compound dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (if insolubles present) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No insolubles hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation pure_product_r Pure Crystalline Product isolation->pure_product_r

Caption: Recrystallization workflow for purification.

Column_Chromatography_Workflow crude_product Crude Product tlc TLC Analysis to Determine Eluent crude_product->tlc load_sample Load Sample crude_product->load_sample Dry Loading pack_column Pack Silica Gel Column tlc->pack_column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product_c Pure Product evaporate->pure_product_c

Caption: Column chromatography purification workflow.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Solutions start Crude Product Impure oiling_out Oiling Out / Amorphous Solid start->oiling_out no_crystals No Crystal Formation start->no_crystals poor_separation Poor TLC Separation start->poor_separation change_solvent Change Solvent / Gradient oiling_out->change_solvent slow_cool Slower Cooling oiling_out->slow_cool add_seed Add Seed Crystal no_crystals->add_seed concentrate Concentrate Solution no_crystals->concentrate poor_separation->change_solvent

Caption: Basic troubleshooting decision tree.

References

Technical Support Center: Enhancing the Solubility of Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the solubility of pyrrolo[2,3-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrrolo[2,3-b]pyridine derivative has very low aqueous solubility. What are the primary strategies I should consider to improve it?

A1: Low aqueous solubility is a common challenge with heterocyclic compounds like pyrrolo[2,3-b]pyridines. The primary strategies can be broadly categorized into three main approaches:

  • Chemical Modification: Altering the chemical structure of the molecule to introduce more polar or ionizable groups.

  • Physical Modification: Modifying the solid-state properties of the compound to enhance its dissolution rate.

  • Formulation-Based Approaches: Incorporating the compound into a delivery system that improves its solubilization in aqueous media.

Q2: How does substituting an indole core with a pyrrolo[2,3-b]pyridine (7-azaindole) core affect solubility?

A2: Replacing an indole ring with a 7-azaindole moiety can enhance aqueous solubility.[1] The additional nitrogen atom in the pyridine ring of the 7-azaindole structure introduces a hydrogen bond acceptor site, which can improve interactions with water.[2]

Q3: What specific structural modifications can I make to my pyrrolo[2,3-b]pyridine derivative to increase its solubility?

A3: Several structural modifications can be effective:

  • Introduction of Polar Functional Groups: Adding groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase polarity and hydrogen bonding potential.

  • Addition of Ionizable Groups: Incorporating acidic or basic moieties allows for salt formation, which often leads to a significant increase in aqueous solubility.

  • Attachment of Solubilizing Moieties: Attaching larger, highly soluble groups, such as morpholine, can dramatically improve solubility. For instance, the addition of a morpholine group to a related heterocyclic core increased the water solubility by three orders of magnitude (from 1.2 µg/mL to 1.3 mg/mL).

  • Disruption of Molecular Planarity: Introducing non-planar or bulky groups can disrupt the crystal lattice packing of the solid, which may lead to improved solubility.

Q4: What are the common formulation strategies for poorly soluble pyrrolo[2,3-b]pyridine derivatives?

A4: Common formulation strategies include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic compounds.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and presenting a hydrophilic exterior.

  • Lipid-Based Formulations: Incorporating the compound into oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers that improve solubilization and absorption.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.

Troubleshooting Guides

Issue 1: Chemical modification improved solubility but compromised biological activity.
Possible Cause Troubleshooting Step
The modification site is critical for binding to the biological target.* Analyze the structure-activity relationship (SAR) of your compound series to identify regions where modifications are better tolerated. * Use computational modeling (e.g., molecular docking) to visualize the binding pose and identify solvent-exposed regions where modifications are less likely to interfere with binding.
The introduced functional group has an unfavorable interaction with the target.* Consider bioisosteric replacements for the introduced group that retain the desired physicochemical properties but have a different electronic or steric profile.
Issue 2: Salt formation did not significantly improve solubility.
Possible Cause Troubleshooting Step
The pKa of the ionizable group is not suitable for the desired pH range.* Measure the pKa of your compound. * Select a counterion that will form a salt with a pH-solubility profile appropriate for your application.
The salt has low lattice energy and does not readily dissociate.* Experiment with different counterions to find one that forms a more soluble salt.
The common ion effect is suppressing dissolution.* If using a buffer, ensure that the buffer ions do not have a common ion with the salt form of your compound.
Issue 3: A nanosuspension of the pyrrolo[2,3-b]pyridine derivative is unstable and aggregates over time.
Possible Cause Troubleshooting Step
Insufficient steric or electrostatic stabilization.* Incorporate stabilizers such as surfactants (e.g., polysorbates) or polymers (e.g., HPMC, PVP) into the formulation.
Ostwald ripening (growth of larger particles at the expense of smaller ones).* Optimize the particle size distribution during the manufacturing process. * Select a stabilizer that effectively adsorbs to the particle surface and prevents molecular diffusion.

Quantitative Data on Solubility of Pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes the aqueous solubility of various 3,5-disubstituted 7-azaindole derivatives, highlighting the impact of different substituents.

Compound ID R1 (Position 3) R2 (Position 5) Aqueous Solubility (µM)
13a2-cyanophenyl4-fluorophenyl1.1
13b4-cyanophenyl4-fluorophenyl1.2
13cphenyl4-fluorophenyl3.5
13d4-chlorophenyl4-fluorophenyl1.1
13g4-methoxyphenyl4-fluorophenyl2.1
13r4-aminophenyl4-fluorophenyl11.2
13t4-nitrophenyl4-fluorophenyl2.3
29d4-cyanophenyl3-pyridyl>10

Data adapted from a study on 3,5-disubstituted-7-azaindoles.[1]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
  • Preparation of the Pre-suspension:

    • Disperse the pyrrolo[2,3-b]pyridine derivative in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose).

    • Stir the mixture at high speed (e.g., 2000 rpm) for 2-4 hours to ensure thorough wetting of the drug particles.

  • High-Pressure Homogenization:

    • Pass the pre-suspension through a high-pressure homogenizer.

    • Apply a pressure of approximately 1500 bar for 10-20 cycles.

    • Collect the resulting nanosuspension.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the physical stability of the nanosuspension by monitoring particle size changes over time at different storage conditions.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution:

    • Dissolve the pyrrolo[2,3-b]pyridine derivative and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a common volatile solvent (e.g., methanol, acetone) in a specific ratio (e.g., 1:1, 1:2 drug-to-polymer).

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a dry film is formed on the wall of the flask.

  • Final Processing:

    • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

    • Store the solid dispersion in a desiccator to prevent moisture absorption.

  • Characterization:

    • Perform solid-state characterization using techniques such as X-ray powder diffraction (XRPD) to confirm the amorphous nature of the drug.

    • Conduct dissolution studies to compare the release profile of the solid dispersion with the pure drug.

Visualizations

experimental_workflow cluster_prep Preparation of Pre-suspension cluster_hph High-Pressure Homogenization cluster_char Characterization start Disperse Drug in Stabilizer Solution stir High-Speed Stirring start->stir homogenize Pass through Homogenizer (1500 bar, 10-20 cycles) stir->homogenize dls Particle Size & PDI (DLS) homogenize->dls stability Physical Stability Assessment homogenize->stability

Caption: Workflow for Nanosuspension Preparation.

logical_relationship cluster_strategies Solubility Enhancement Strategies cluster_chem Examples cluster_phys Examples cluster_form Examples compound Poorly Soluble Pyrrolo[2,3-b]pyridine chem_mod Chemical Modification compound->chem_mod phys_mod Physical Modification compound->phys_mod formulation Formulation Approaches compound->formulation salt Salt Formation chem_mod->salt prodrug Prodrug Synthesis chem_mod->prodrug polar Add Polar Groups chem_mod->polar nano Nanosuspension phys_mod->nano sd Solid Dispersion phys_mod->sd cocrystal Co-crystallization phys_mod->cocrystal cosolvent Co-solvents formulation->cosolvent cyclo Cyclodextrins formulation->cyclo lipid Lipid-Based Systems formulation->lipid

Caption: Strategies for Solubility Enhancement.

References

"addressing regioselectivity issues in the functionalization of 7-azaindoles"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity challenges in the chemical modification of 7-azaindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for functionalization on the 7-azaindole core, and what is their general order of reactivity?

The reactivity of the 7-azaindole core is dictated by the electron distribution between the electron-rich pyrrole ring and the electron-deficient pyridine ring. Generally, electrophilic substitution is favored on the pyrrole ring. The typical order of reactivity for electrophilic substitution is C3 > C2 > C6 > C4 > C5. Functionalization of the pyridine ring positions (C4, C5, C6) is more challenging and often requires specific strategies like directed metalation or C-H activation.

Q2: I am attempting an electrophilic substitution (e.g., halogenation, nitration) and obtaining a mixture of C2 and C3 isomers. How can I improve selectivity for the C3 position?

Achieving high selectivity for the C3 position in electrophilic substitutions is a common challenge. Here are several strategies to enhance C3 regioselectivity:

  • Protecting Group Strategy: Introduction of a bulky protecting group at the N1 position can sterically hinder attack at the C2 position, thereby favoring substitution at C3.

  • Reaction Conditions: Lowering the reaction temperature can often improve selectivity. Additionally, the choice of solvent can influence the regiochemical outcome. It is advisable to screen various solvents.

  • Catalyst System: For certain reactions, the choice of catalyst is critical. For instance, iodine-catalyzed methods have been shown to be highly regioselective for C3 chalcogenation.[1][2]

Q3: How can I achieve functionalization on the pyridine ring, specifically at the C6 position?

Functionalizing the pyridine ring is generally more difficult than the pyrrole ring. Here are two effective methods for targeting the C6 position:

  • Directed ortho-Metalation (DoM): By placing a directed metalation group (DMG), such as a carbamoyl group, on the N7 nitrogen, you can direct lithiation specifically to the C6 position.[3][4][5] Subsequent quenching with an electrophile will introduce the desired functionality at C6.

  • Palladium-Catalyzed C-H Activation: C6 arylation can be achieved using a palladium catalyst. This reaction often requires the 7-azaindole to be converted to its N-oxide, which acts as a directing group.[6]

Q4: Is it possible to selectively functionalize the C2 position?

Yes, selective C2 functionalization can be achieved, primarily through a Directed ortho-Metalation (DoM) strategy. By placing a suitable directing group on the N1 nitrogen, you can direct metalation to the C2 position, followed by reaction with an electrophile. A "directed metalation group dance" strategy has also been reported, where a carbamoyl group is first used to functionalize the C6 position from N7, then isomerized to N1 to direct a second functionalization at C2.[3][4][5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)

Symptoms:

  • A mixture of metalated isomers is obtained (e.g., C2 and C6).

  • Low yield of the desired functionalized product.

  • Recovery of starting material.

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Directing Group (DMG) Placement For C6 functionalization, ensure the DMG is on N7. For C2 functionalization, the DMG should be on N1.
Inappropriate Base or Reaction Conditions The choice of base is critical. Lithium diisopropylamide (LDA) is commonly used.[3] Reaction temperature should be strictly controlled, typically at -78 °C.
Steric Hindrance If the substrate is already heavily substituted, this may impede the approach of the base. Consider a less sterically demanding base or a different synthetic route.
Competitive N-H Deprotonation Ensure complete deprotonation at the desired nitrogen by using a sufficient excess of a strong base before attempting the ortho-metalation.
Issue 2: Low Yield or No Reaction in Palladium-Catalyzed C-H Activation

Symptoms:

  • Low conversion of starting material.

  • Formation of undesired byproducts.

  • Decomposition of the starting material.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst is active. Use fresh catalyst or perform a pre-activation step if necessary.
Inappropriate Ligand The choice of ligand is crucial for catalyst stability and reactivity. DavePhos has been reported to be effective for C6 arylation.[6]
Oxidant Issues For oxidative C-H functionalization, the choice and amount of oxidant are critical. Ensure the oxidant is fresh and used in the correct stoichiometry.
Incorrect Solvent or Temperature Toluene at 110 °C has been used successfully for C6 arylation.[6] Screen different solvents and temperatures to optimize the reaction.

Data Summary Tables

Table 1: Regioselectivity in Directed ortho-Metalation (DoM) of 7-Azaindole Derivatives

Directing Group (Position)BasePosition FunctionalizedElectrophileYield (%)Reference
Carbamoyl (N7)LDAC6I₂95[3]
Carbamoyl (N1)LDAC2I₂90[3]
Carbamoyl (N1)LDAC2MeOD90[3][4]
Carbamoyl (N7)LDAC6S₂Me₂85[3]

Table 2: Regioselectivity in C3 Functionalization of 7-Azaindoles

Reaction TypeCatalyst/ReagentPosition FunctionalizedFunctional GroupYield (%)Reference
SulfenylationI₂/DMSOC3Thiophenyl71-90[1]
SelenylationI₂/DMSOC3Selenophenyl68-80[1]
AlkenylationPd(OAc)₂/PPh₃C3Alkenylup to 85[7]
Aza-Friedel-CraftsNone (thermal)C3Aminoalkylup to 95[8]

Experimental Protocols

Protocol 1: Regioselective C6-Iodination of 7-Azaindole via DoM

This protocol is adapted from the work of Snieckus and coworkers.[3]

  • Protection: React 7-azaindole with a suitable carbamoyl chloride in the presence of a base to install the carbamoyl directing group at the N7 position.

  • Metalation: Dissolve the N7-carbamoyl-7-azaindole in dry THF and cool to -78 °C under an inert atmosphere. Add a solution of LDA (2.2 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Quenching: Add a solution of iodine (I₂) in THF to the reaction mixture at -78 °C.

  • Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate. Extract with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the C6-iodinated 7-azaindole.

Protocol 2: Regioselective C3-Sulfenylation of 7-Azaindole

This protocol is based on the iodine-catalyzed method reported by Kumar et al.[1]

  • Reaction Setup: To a solution of 7-azaindole (1.0 equivalent) and thiophenol (1.1 equivalents) in DMSO, add iodine (20 mol %).

  • Reaction: Heat the mixture at 80 °C for 6 hours in open air.

  • Workup: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the C3-sulfenylated 7-azaindole.

Visualizations

G cluster_pyrrole Pyrrole Ring Functionalization cluster_pyridine Pyridine Ring Functionalization C3 C3 Position C2 C2 Position C6 C6 Position C4 C4 Position Start 7-Azaindole Start->C3 Electrophilic Substitution (Halogenation, Chalcogenation) Start->C2 N1-Directed Metalation (DoM) Start->C6 N7-Directed Metalation (DoM) or Pd-Catalyzed C-H Activation Start->C4 peri-Metalation

Caption: Overview of regioselective functionalization strategies for the 7-azaindole core.

G Start Mixture of C2 and C3 isomers obtained Q1 Is an N1-protecting group used? Start->Q1 A1_no Introduce N1-protecting group (e.g., Boc, SEM) Q1->A1_no No Q2 Reaction Temperature? Q1->Q2 Yes A1_yes Increase steric bulk of protecting group A2_high Lower reaction temperature (e.g., to 0°C or -78°C) Q2->A2_high High Q3 Have you screened solvents? Q2->Q3 Low A3_no Screen polar aprotic and nonpolar solvents Q3->A3_no No G Start 7-Azaindole Step1 Install Carbamoyl DMG on N7 Start->Step1 Step2 DoM at C6 with LDA Step1->Step2 Step3 Quench with Electrophile 1 Step2->Step3 Product1 C6-Functionalized 7-Azaindole Step3->Product1 Step4 DMG 'Dance' (N7 to N1) Product1->Step4 Step5 DoM at C2 with LDA Step4->Step5 Step6 Quench with Electrophile 2 Step5->Step6 Product2 C2,C6-Difunctionalized 7-Azaindole Step6->Product2

References

"overcoming poor reproducibility in methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development to help overcome issues with poor reproducibility and low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold?

A1: Several classical indole syntheses can be adapted to produce the 7-azaindole core. The most frequently employed methods include modifications of the Fischer, Madelung, and Bartoli indole syntheses.[1] Each of these routes has its own advantages and is suited for different starting materials and substitution patterns. Newer methods, including palladium-catalyzed cross-coupling reactions, are also being developed.[2]

Q2: I am experiencing very low yields in my reaction. What are the likely causes?

A2: Low yields in the synthesis of 7-azaindole derivatives are a common issue and can stem from several factors:

  • Suboptimal Reaction Conditions: The reaction is often highly sensitive to temperature and the choice and concentration of the acid or base catalyst.[3]

  • Poor Quality Starting Materials: Impurities in the starting materials can lead to the formation of side products and inhibit the desired reaction.

  • Steric Hindrance: Bulky substituents on the precursors can impede the cyclization step.

  • Inappropriate Solvent: The polarity and boiling point of the solvent can significantly impact reaction kinetics and solubility of intermediates.

Q3: I am observing significant side product formation. What are the most common side reactions?

A3: Side product formation is a frequent challenge. Depending on the synthetic route, common side reactions may include:

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the cyclization conditions are not optimal.

  • Dimerization or Polymerization: Starting materials or reactive intermediates may self-condense under the reaction conditions.

  • Rearrangement Products: Unexpected molecular rearrangements can occur, particularly under strong acidic or basic conditions at high temperatures.

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxide byproducts.

Q4: Purification of the final product is proving difficult. What are some effective purification strategies?

A4: The purification of 7-azaindole derivatives can be challenging due to their polarity and potential for multiple closely related byproducts. Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. In some cases, the addition of a small amount of a basic modifier like triethylamine to the eluent can improve separation by reducing tailing on the silica gel. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Incorrect Reaction Temperature Systematically screen a range of temperatures to find the optimal condition for your specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inappropriate Catalyst The choice of acid (e.g., polyphosphoric acid, ZnCl₂, p-TsOH) or base (e.g., sodium ethoxide, n-BuLi) is critical.[3][4] Experiment with different catalysts and concentrations based on literature for similar substrates.
Poor Quality of Reagents Ensure starting materials are pure. Recrystallize or purify reagents if necessary. Use dry solvents, as moisture can quench strong bases or hydrolyze intermediates.
Atmosphere Control Some reactions, particularly those involving organometallic intermediates or strong bases, require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents.
Problem 2: Formation of Multiple Products/Impurities
Possible Cause Suggested Solution
Reaction Time Monitor the reaction closely by TLC. A shorter or longer reaction time may be necessary to maximize the desired product and minimize the formation of degradation products.
Side Reactions Consider lowering the reaction temperature to reduce the rate of side reactions. The order of reagent addition can also influence the product distribution.
Starting Material Isomers Ensure the starting materials do not contain isomeric impurities that could lead to the formation of multiple products.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for specific substrates.

General Protocol for Fischer-Type Synthesis of a 7-Azaindole Derivative
  • Hydrazone Formation:

    • Dissolve the appropriate aminopyridine precursor in a suitable solvent (e.g., ethanol).

    • Add a stoichiometric equivalent of the desired ketone or aldehyde.

    • Add a catalytic amount of acid (e.g., acetic acid).

    • Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).

    • Isolate the hydrazone by filtration or extraction.

  • Cyclization:

    • Add the dried hydrazone to a cyclizing agent (e.g., polyphosphoric acid or a mixture of an acid catalyst in a high-boiling solvent).

    • Heat the mixture to the optimal temperature (typically between 80°C and 180°C) for the required time (monitor by TLC).

    • Cool the reaction mixture and carefully quench by pouring it onto ice water.

    • Neutralize the solution with a base (e.g., NaOH or NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Madelung-Type Synthesis of a 7-Azaindole Derivative
  • Amide Formation:

    • React the corresponding 2-amino-3-methylpyridine derivative with an appropriate acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the N-acyl-aminopyridine.

  • Cyclization:

    • Add the N-acyl-aminopyridine to a strong base (e.g., sodium ethoxide or potassium tert-butoxide) in a high-boiling inert solvent (e.g., xylene or N,N-dimethylformamide).

    • Heat the mixture at a high temperature (often >200°C) under an inert atmosphere.[3]

    • Monitor the reaction by TLC.

    • After cooling, carefully quench the reaction with water.

    • Extract the product with an organic solvent.

    • Dry, concentrate, and purify the product as described above.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives from various literature sources. Note that yields are highly substrate-dependent.

Synthetic Method Catalyst/Base Solvent Temperature (°C) Typical Yield (%) Reference
Fischer-typePolyphosphoric acidneat120-15040-70[4]
Madelung-typeSodium ethoxideneat250-35030-60[1]
Palladium-catalyzedPd(OAc)₂/BINAP1,4-Dioxane11060-80[5]
Aldol CondensationPotassium hydroxideMethanol5045-60[6]

Visualizations

experimental_workflow General Experimental Workflow for 7-Azaindole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (e.g., Aminopyridine derivative) reagent_prep Reagent Preparation (e.g., Hydrazone or Amide formation) start->reagent_prep cyclization Cyclization (e.g., Fischer or Madelung) reagent_prep->cyclization monitoring Reaction Monitoring (TLC/LC-MS) cyclization->monitoring monitoring->cyclization Incomplete quench Quenching & Extraction monitoring->quench purification Purification (Column Chromatography) quench->purification analysis Product Analysis (NMR, MS) purification->analysis end Final Product: This compound analysis->end Successful Synthesis

Caption: General experimental workflow for the synthesis of 7-azaindoles.

troubleshooting_low_yield Troubleshooting Logic for Low Yield cluster_reagents Reagent & Condition Check cluster_analysis Reaction Analysis cluster_solution Potential Solutions start Low or No Product Yield check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Optimize Reaction Conditions (T, Time) check_reagents->check_conditions Reagents OK purify_reagents Purify/Recrystallize Reagents check_reagents->purify_reagents Impurities Found check_catalyst Screen Different Catalysts/Bases check_conditions->check_catalyst Conditions Optimized adjust_params Systematic Parameter Screening check_conditions->adjust_params Suboptimal side_products Analyze Side Products (NMR, MS) check_catalyst->side_products Yield Still Low mech_pathway Re-evaluate Reaction Mechanism side_products->mech_pathway change_route Consider Alternative Synthetic Route mech_pathway->change_route Fundamental Issue Identified purify_reagents->start Re-run Reaction adjust_params->start Re-run Reaction end Improved Yield change_route->end

Caption: Troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate and its derivatives. The information is designed to help you anticipate and resolve common stability issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound is showing signs of degradation in solution. What are the likely causes?

A1: The primary routes of degradation for this compound in solution are hydrolysis and photodecomposition.

  • Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of acids or bases, which will convert your compound to the corresponding carboxylic acid.[1] This is a common issue in aqueous buffers.

  • Photodecomposition: The 7-azaindole core is known to be photosensitive. Exposure to light, particularly UV radiation, can lead to the formation of unwanted byproducts.

Troubleshooting Steps:

  • pH Control: If possible, maintain your solution at a neutral pH. Avoid strongly acidic or basic conditions.

  • Solvent Choice: If your experimental conditions allow, consider using anhydrous aprotic solvents.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions.

Q2: I am observing a new, more polar spot on my TLC plate after leaving my reaction mixture overnight. What could it be?

A2: A more polar spot on a TLC plate is a strong indication of the formation of the carboxylic acid byproduct due to the hydrolysis of the methyl ester. Carboxylic acids are generally more polar than their corresponding esters.

Confirmation:

  • LC-MS Analysis: The most definitive way to confirm this is by Liquid Chromatography-Mass Spectrometry (LC-MS). You should observe a peak with a mass corresponding to the hydrolyzed product (loss of a methyl group, -14 Da, and addition of a hydrogen, +1 Da, for a net change of -13 Da from the parent mass).

  • Co-spotting: If you have a standard of the corresponding carboxylic acid, you can co-spot it on the TLC plate with your sample. If the new spot has the same Rf value as the standard, it confirms its identity.

Q3: What are the recommended storage conditions for solid this compound?

A3: To ensure the long-term stability of the solid compound, it is recommended to store it under the following conditions:

ParameterRecommendationRationale
Temperature 2-8 °C or frozenTo minimize thermal degradation.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation and reaction with atmospheric moisture.
Light In a light-proof containerTo prevent photodecomposition.
Moisture In a desiccated environmentTo prevent hydrolysis.

Data compiled from supplier safety data sheets.

Q4: Can I heat my compound for dissolution or during a reaction?

A4: While 7-azaindole derivatives are generally thermally stable at moderate temperatures, prolonged exposure to high temperatures can lead to degradation. If heating is necessary, it is advisable to:

  • Use the lowest effective temperature.

  • Heat for the shortest possible duration.

  • Conduct the reaction under an inert atmosphere to prevent oxidation.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in a Buffered Solution

This protocol outlines a general method to assess the stability of this compound in a specific buffer.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable anhydrous organic solvent (e.g., DMSO, DMF).

  • Working Solution Preparation: Dilute the stock solution with the aqueous buffer of interest to the final desired concentration. Ensure the final concentration of the organic solvent is low enough not to affect the buffer's properties.

  • Time-Point Sampling: Aliquot the working solution into several vials. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials. Quenching can be achieved by rapid freezing or by adding an organic solvent to extract the compound.

  • Analysis: Analyze the samples from each time point by a suitable analytical method such as HPLC or LC-MS.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time to determine the rate of degradation.

Visual Guides

Below are diagrams to help visualize key processes related to the stability of this compound.

cluster_0 Troubleshooting Workflow for Compound Degradation A Degradation Observed (e.g., new spot on TLC, unexpected LC-MS peak) B Potential Cause: Hydrolysis A->B C Potential Cause: Photodecomposition A->C D Check pH of Solution B->D E Check for Light Exposure C->E F Is pH acidic or basic? D->F Analyze G Is solution exposed to light? E->G Analyze H Action: Adjust to Neutral pH F->H Yes J Action: Use Anhydrous Solvent F->J If aqueous conditions are not required I Action: Protect from Light G->I Yes

Caption: A troubleshooting workflow for identifying and addressing compound degradation.

cluster_1 Potential Degradation Pathways Parent This compound Ester Group: -COOCH3 Hydrolysis 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Carboxylic Acid Group: -COOH Parent->Hydrolysis H2O, H+ or OH- Photoproducts Various Photodegradation Products Parent->Photoproducts Light (hv)

Caption: Primary degradation pathways for this compound.

References

Validation & Comparative

"confirming the biological activity of synthesized methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of the synthesized compound, this compound. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them attractive candidates for drug discovery programs.[2][3][4][5][6]

This document summarizes the potential efficacy of this compound in these key therapeutic areas, provides objective comparisons with other derivatives from the same class, and includes detailed experimental protocols for validation.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activities of various 1H-pyrrolo[2,3-b]pyridine derivatives to provide a comparative context for the synthesized target compound. As specific data for this compound is emerging, values for closely related analogs are presented to benchmark its potential efficacy.

Table 1: Comparative Anticancer Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound/Derivative Target/Cell Line Assay Type IC50 / GI50 (µM) Reference Compound IC50 (µM)
This compound (Target Compound) MDA-MB-468 (Breast Cancer) MTT Assay (Illustrative) 5.2 Doxorubicin 0.8
B1 (2-carboxamide derivative) MDA-MB-468 (Breast Cancer) Anti-proliferation Assay 0.13[4] Not Specified -
Derivative 4h 4T1 (Breast Cancer) Anti-proliferation Assay (FGFR1 IC50 = 0.007)[7] Not Specified -
Nortopsentin Analogue 1f STO (Mesothelioma) MTS Assay 0.35[6] Doxorubicin 0.18[6]

| Nortopsentin Analogue 3f | STO (Mesothelioma) | MTS Assay | 0.29[6] | Doxorubicin | 0.18[6] |

Table 2: Comparative Antimicrobial Activity of 7-Azaindole Derivatives

Compound/Derivative Organism Assay Type MIC (µg/mL) Reference Compound MIC (µg/mL)
This compound (Target Compound) S. aureus Broth Microdilution (Illustrative) 16 Ciprofloxacin 1
This compound (Target Compound) E. coli Broth Microdilution (Illustrative) 32 Ciprofloxacin 0.5
2- and 5-substituted 7-azaindoles Cryptococcus neoformans Broth Microdilution 3.9[8] Amphotericin B <1

| Various 7-azaindole derivatives | Gram-positive & Gram-negative bacteria | Not Specified | Moderate Activity Reported[3][5][9][10] | Not Specified | - |

Table 3: Comparative Anti-inflammatory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound/Derivative Target/Cell Line Assay Type IC50 (µM) Reference Compound IC50 (µM)
This compound (Target Compound) LPS-stimulated RAW 264.7 Griess Assay (NO Production) (Illustrative) 12.5 Indomethacin 6.2
Derivative 11h (PDE4B Inhibitor) LPS-stimulated Macrophages TNF-α Release Assay ~1[11] Rolipram ~1[11]
Pyrrolopyridine 3i Carrageenan-induced paw edema In vivo 57.8 (% inhibition)[12] Diclofenac 61.2 (% inhibition)[12]

| Pyrrolopyridine 3l | Carrageenan-induced paw edema | In vivo | 59.4 (% inhibition)[12] | Diclofenac | 61.2 (% inhibition)[12] |

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[13]

Materials:

  • Cancer cell line (e.g., MDA-MB-468)

  • DMEM or RPMI-1640 culture medium with 10% FBS

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[14]

  • Compound Treatment: Prepare serial dilutions of the target compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[14]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[15] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)

This quantitative method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[16][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (stock solution in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the target compound stock solution to the first column, creating a 1:2 dilution. Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the same row.[16]

  • Inoculation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to each well.

  • Controls: Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17][18]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This assay evaluates a compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) from macrophages stimulated with lipopolysaccharide (LPS).[19]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[19]

  • Compound Treatment: Pre-treat the cells with various concentrations of the target compound for 1 hour.[19]

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control group. Incubate for 24 hours.[19]

  • Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.[19]

  • Griess Reaction: In a new 96-well plate, add the collected supernatant. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B. Incubate for 10-15 minutes at room temperature.[15]

  • Data Acquisition: Measure the absorbance at 540-550 nm.[15]

  • Analysis: Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway relevant to the biological activities discussed.

Caption: General workflow for in vitro biological activity screening.

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Structural Elucidation of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate: A 2D NMR Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a critical step. This guide provides a comprehensive overview of the two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic data used for the structural validation of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We present a detailed analysis of predicted 2D NMR data and offer standardized experimental protocols for comparison and replication.

The structural integrity of a molecule is paramount in understanding its chemical reactivity, biological activity, and potential as a therapeutic agent. For complex heterocyclic systems like this compound, one-dimensional NMR spectroscopy (¹H and ¹³C) often provides insufficient information for a complete and unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap or complex coupling patterns. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable tools that provide through-bond connectivity information, enabling a definitive structural assignment.

Comparative 2D NMR Data Analysis

To facilitate the structural validation of this compound, predicted ¹H and ¹³C NMR chemical shifts, along with key 2D NMR correlations, are summarized below. This data serves as a benchmark for experimental verification.

Predicted ¹H and ¹³C NMR Chemical Shifts:

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1N-H12.1-
2C-H7.6128.5
3C-H6.5100.2
4C-148.1
5C-118.9
6C-H8.7144.5
7C-H8.2131.3
8 (C=O)C-166.5
9 (O-CH₃)C-H₃3.952.0

Note: Predicted values were obtained from publicly available NMR prediction software and may vary slightly from experimental values depending on solvent and concentration.

Key 2D NMR Correlations for Structural Validation:

The following tables outline the expected key correlations from COSY, HSQC, and HMBC experiments that are crucial for confirming the connectivity of the pyrrolo[2,3-b]pyridine core and the position of the methyl carboxylate group.

COSY (¹H-¹H Correlation):

Correlating ProtonsExpected Cross-Peak
H-2 / H-3Yes
H-6 / H-7Yes

HSQC (¹H-¹³C One-Bond Correlation):

ProtonCorrelated Carbon
H-2C-2
H-3C-3
H-6C-6
H-7C-7
O-CH₃O-CH₃

HMBC (¹H-¹³C Long-Range Correlation):

ProtonCorrelated Carbons (2-3 bonds)
H-2C-3, C-4, C-7a
H-3C-2, C-4, C-3a
H-6C-4, C-5, C-7a
H-7C-5, C-5a
O-CH₃C=O

Experimental Protocols for 2D NMR Spectroscopy

The following are detailed methodologies for acquiring high-quality 2D NMR spectra for the structural elucidation of small organic molecules like this compound. These protocols are generalized for modern NMR spectrometers (e.g., Bruker).

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

General Spectrometer Setup:

  • Insert the sample into the spectrometer.

  • Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.

COSY (Correlation Spectroscopy) Experiment:

  • Pulse Program: cosygpqf (or a similar gradient-selected, phase-cycled sequence).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Acquire a sufficient number of scans (e.g., 2-8) per increment to achieve an adequate signal-to-noise ratio.

    • Typically, 256-512 increments in the F1 dimension are collected.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correction is typically not required for magnitude-mode COSY spectra.

HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Pulse Program: hsqcedetgpsisp2.2 (or a similar sensitivity-enhanced, edited HSQC sequence).

  • Acquisition Parameters:

    • Set the F2 (¹H) spectral width to cover all proton signals.

    • Set the F1 (¹³C) spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • The number of increments in F1 is typically 128-256.

    • The number of scans per increment will depend on the sample concentration.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correction will be required in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

  • Pulse Program: hmbcgplpndqf (or a similar gradient-selected, long-range correlation sequence).

  • Acquisition Parameters:

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.

    • The long-range coupling delay (typically denoted as d6 or a similar parameter) should be optimized for an average long-range J-coupling of 6-8 Hz.

    • Acquire a sufficient number of scans (often more than for HSQC) per increment.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function.

    • Perform a two-dimensional Fourier transform.

    • Phase correction is typically performed in magnitude mode.

Visualizing Structural Connectivity

The following diagrams, generated using the DOT language, illustrate the key through-bond correlations that confirm the structure of this compound.

G This compound Structure cluster_0 Pyrrolo[2,3-b]pyridine Core cluster_1 Substituent N1 N1-H C2 C2-H N1->C2 C3 C3-H C2->C3 C3a C3a C3->C3a N7 N7 C3a->N7 C4 C4-H C3a->C4 C7a C7a N7->C7a C7a->N1 C6 C6-H C6->C7a C5 C5 C5->C6 C_carboxyl C=O C5->C_carboxyl C4->C5 O_methyl O-CH3 C_carboxyl->O_methyl

Caption: Molecular structure of this compound.

Caption: COSY correlations showing vicinal proton couplings.

HMBC_Correlations Key HMBC Correlations H2 H2 C3 C3 H2->C3 C4 C4 H2->C4 C7a C7a H2->C7a H3 H3 H3->C4 C2 C2 H3->C2 C3a C3a H3->C3a H6 H6 H6->C4 H6->C7a C5 C5 H6->C5 H7 H7 H7->C5 C5a C5a H7->C5a OCH3 O-CH3 CO C=O OCH3->CO

Caption: HMBC correlations confirming long-range connectivities.

By comparing experimentally obtained 2D NMR data with the predicted values and correlations presented in this guide, researchers can confidently validate the structure of this compound. This rigorous structural confirmation is a foundational step for further investigation into its chemical properties and biological potential.

A Comparative Analysis of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate and Other Prominent Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of potency, selectivity, and overall drug-like properties. This guide provides a comprehensive comparative analysis of the versatile 1H-pyrrolo[2,3-b]pyridine scaffold, with a focus on derivatives such as methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, against other widely recognized kinase inhibitor scaffolds: quinazoline, pyrimidine, and indole. This comparison is supported by experimental data from peer-reviewed studies, offering a quantitative basis for evaluating their potential in drug development.

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine core, a 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine ring of ATP and engage in key hydrogen bonding interactions within the kinase hinge region. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in oncology and inflammatory diseases, including Janus kinases (JAKs), Cyclin-dependent kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs). In comparison, quinazoline, pyrimidine, and indole scaffolds are well-established cores found in numerous FDA-approved kinase inhibitors, providing a robust benchmark for performance.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various kinase inhibitors, categorized by their core scaffold. Lower IC50 values indicate greater potency.

Table 1: 1H-pyrrolo[2,3-b]pyridine-based Kinase Inhibitors

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-b]pyridine DerivativeTNIK<1[1]
(3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide)CDK848.6[2][3][4]
N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (31g)JAK1Potent (specific value not stated)[5][6]
1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (31)JAK3Potent (specific value not stated)[7][8]
Pyrrolo[2,3-b]pyridine derivative (34)c-Met1.68[9]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR17[10]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR29[10]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR325[10]

Table 2: Quinazoline-based Kinase Inhibitors

Compound/DrugTarget KinaseIC50 (nM)Reference
ErlotinibEGFR (WT)~2[5]
OsimertinibEGFR (T790M)~1[5]
Quinazolin-4(3H)-one derivative (2h)EGFR102[11]
Quinazolin-4(3H)-one derivative (3h)HER2Potent (specific value not stated)[11]
Quinazolin-4(3H)-one derivative (2j)VEGFR2Comparable to Sorafenib[11]
4-phenoxyquinazoline derivative (6)c-Met137.4[3]

Table 3: Pyrimidine-based Kinase Inhibitors

Compound/DrugTarget KinaseIC50 (nM)Reference
OsimertinibEGFR (WT)~15[5]
PazopanibVEGFR-2Potent (specific value not stated)[5]
Pyrimidine derivative (5k)EGFR79[12][13]
Pyrimidine derivative (5k)Her240[12][13]
Pyrimidine derivative (5k)VEGFR2136[12][13]
Pyrazolo[3,4-d]pyrimidine (SI306)Src7,200 - 11,200 (in GBM cell lines)[14]

Table 4: Indole-based Kinase Inhibitors

Compound/DrugTarget KinaseIC50 (nM)Reference
SunitinibVEGFR-2100[15]
AxitinibVEGFR10.1 - 1.2[1]
AxitinibVEGFR20.2[1]
Pazopanib (Indazole)VEGFR230[1]
Indole derivative (16)SRC kinase2[16]
Indole derivative (187b)GSK-3β550

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Biochemical Kinase Activity Assay (Mobility Shift Assay)

This assay is a fundamental method for determining the in vitro potency of a kinase inhibitor by measuring the enzymatic activity of a kinase.

Principle: This non-radioactive assay quantifies the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by the kinase. The substrate and product are then separated by electrophoresis based on their different mobilities, and the fluorescence is quantified to determine the extent of the reaction.

Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase enzyme, the fluorescently labeled substrate, and serial dilutions of the test inhibitor (e.g., a derivative of this compound).

  • Initiation: Start the kinase reaction by adding a solution of ATP at a concentration typically near its Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions required for kinase activity.

  • Electrophoresis: Load the reaction mixtures onto an agarose gel or a microfluidic device and apply a voltage to separate the phosphorylated product from the unphosphorylated substrate.

  • Detection and Analysis: Quantify the fluorescence of the substrate and product bands. Calculate the percentage of substrate conversion and plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined using a non-linear regression analysis.[1][2]

Cell Viability Assay (MTT Assay)

This cell-based assay assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.[5]

Western Blotting for Target Engagement

Western blotting is used to detect changes in the phosphorylation status of downstream target proteins of a specific kinase, providing evidence of target engagement by the inhibitor within a cellular context.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the target protein and its phosphorylated form. A decrease in the phosphorylated form of the target protein upon inhibitor treatment indicates successful target engagement.

Protocol:

  • Cell Treatment and Lysis: Treat cultured cells with the kinase inhibitor at various concentrations for a defined period. Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like β-actin. Densitometry is used to quantify the band intensities and determine the extent of phosphorylation inhibition.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by the discussed kinase inhibitors and a typical experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Treatment Treat Cells with Compound Cell_Culture->Cell_Treatment Compound_Dilution Compound Serial Dilution Compound_Dilution->Cell_Treatment Biochemical_Assay Biochemical Kinase Assay (e.g., Mobility Shift) Cell_Treatment->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT, Western Blot) Cell_Treatment->Cell_Based_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader, Imager) Biochemical_Assay->Data_Acquisition Cell_Based_Assay->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination

General Experimental Workflow for Kinase Inhibitor Evaluation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK Inhibits

Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP LRP5/6 Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Translocates (when stabilized) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds Nucleus->TCF_LEF Gene Target Gene Transcription TCF_LEF->Gene Activates Inhibitor CDK8 Inhibitor (Pyrrolo[2,3-b]pyridine) CDK8 CDK8 Inhibitor->CDK8 Inhibits CDK8->BetaCatenin Indirectly Regulates

Canonical Wnt/β-catenin Signaling Pathway and CDK8 Inhibition.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Nucleus->TranscriptionFactors Gene Gene Expression (Proliferation, Survival) TranscriptionFactors->Gene Inhibitor Kinase Inhibitor (e.g., Quinazoline, Pyrimidine) Inhibitor->RTK Inhibits Inhibitor->Raf Inhibits

Simplified MAPK/ERK Signaling Pathway and Points of Inhibition.

References

"head-to-head comparison of the efficacy of different pyrrolo[2,3-b]pyridine analogs"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various pyrrolo[2,3-b]pyridine analogs, supported by experimental data. The pyrrolo[2,3-b]pyridine scaffold, a key pharmacophore, serves as a foundation for numerous inhibitors targeting a range of diseases by mimicking the purine ring of ATP, enabling them to act as kinase inhibitors. [1]

This guide summarizes quantitative efficacy data, details key experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of the structure-activity relationships and therapeutic potential of these compounds.

Quantitative Efficacy of Pyrrolo[2,3-b]pyridine Analogs

The following tables summarize the in vitro efficacy of various pyrrolo[2,3-b]pyridine analogs against several key protein kinase targets implicated in cancer and other diseases. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
CompoundTargetIC50 (nM)Cell Line (Proliferation Assay)IC50 (µM)Reference
1 FGFR11900--[2]
4h FGFR174T1 (breast cancer)-[2][3]
FGFR29--[2][3]
FGFR325--[2][3]
FGFR4712--[2][3]

Compound 4h demonstrates significantly improved potency against FGFR1, 2, and 3 compared to the initial lead compound 1.[2][3]

Table 2: Cyclin-Dependent Kinase 8 (CDK8) Inhibitors
CompoundTargetIC50 (nM)Cell Line (Growth Inhibition)GI50 (µM)Reference
22 CDK848.6HCT116 (colorectal cancer)-[4]

Compound 22, a potent type II CDK8 inhibitor, has been shown to significantly inhibit tumor growth in xenograft models of colorectal cancer.[4]

Table 3: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors for Alzheimer's Disease
CompoundTargetIC50 (nM)Cell Line (Cytotoxicity)Survival RateReference
S01 GSK-3β0.35 ± 0.06SH-SY5Y>70% at 100 µM[5][6][7]
41 GSK-3β0.22SH-SY5Y>70% at 100 µM[5]
46 GSK-3β0.26--[5]
54 GSK-3β0.24--[5]

Compounds S01 and 41 exhibit potent GSK-3β inhibition at sub-nanomolar concentrations with low cytotoxicity, highlighting their potential as therapeutic agents for Alzheimer's disease.[5][6][7]

Table 4: Janus Kinase 3 (JAK3) Inhibitors
CompoundTargetIC50 (nM)Cell Proliferation (IL-2 stimulated T cells)IC50 (nM)Reference
14c JAK3-Rat spleen cells-[8]

The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity.[8]

Table 5: Phosphodiesterase 4B (PDE4B) Inhibitors
CompoundTargetIC50 (µM)Selectivity (PDE4B/PDE4D)Reference
7 PDE4B0.48-[9]
11h PDE4B0.146-fold[9]

A scaffold-hopping approach identified the 1H-pyrrolo[2,3-b]pyridine ring system as a productive replacement, leading to the development of potent and selective PDE4B inhibitors.[9]

Signaling Pathways and Mechanisms of Action

Pyrrolo[2,3-b]pyridine analogs exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation.

FGFR Signaling Pathway

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is associated with the progression of several cancers.[2] FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed to block this pathway.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Analogs (e.g., 4h) Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling cascade by pyrrolo[2,3-b]pyridine analogs.

WNT/β-catenin Signaling Pathway in Colorectal Cancer

Cyclin-dependent kinase 8 (CDK8) is a key oncogene in colorectal cancer that regulates transcription, in part through the WNT/β-catenin signaling pathway.[4] Pyrrolo[2,3-b]pyridine derivatives can target CDK8 to inhibit this pathway.

WNT_Signaling_Pathway WNT WNT Frizzled Frizzled Receptor WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_APC_Axin GSK-3β/APC/Axin Complex Dishevelled->GSK3b_APC_Axin beta_catenin β-catenin GSK3b_APC_Axin->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription CDK8_Inhibitor Pyrrolo[2,3-b]pyridine Analogs (e.g., 22) CDK8 CDK8 CDK8_Inhibitor->CDK8 CDK8->TCF_LEF co-activation

Caption: Mechanism of CDK8 inhibition in the WNT/β-catenin pathway.

GSK-3β and Tau Hyperphosphorylation in Alzheimer's Disease

Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors.

GSK3b_Tau_Pathway GSK3b_Inhibitor Pyrrolo[2,3-b]pyridine Analogs (e.g., S01, 41) GSK3b GSK-3β (active) GSK3b_Inhibitor->GSK3b p_GSK3b p-GSK-3β (Ser9) (inactive) GSK3b_Inhibitor->p_GSK3b promotes phosphorylation beta_catenin_up β-catenin (upregulated) GSK3b_Inhibitor->beta_catenin_up Tau Tau Protein GSK3b->Tau phosphorylates p_Tau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles (NFTs) p_Tau->NFTs Neurite_Outgrowth Neurite Outgrowth beta_catenin_up->Neurite_Outgrowth

Caption: Inhibition of GSK-3β and its effect on Tau phosphorylation and neurite outgrowth.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of pyrrolo[2,3-b]pyridine analogs.

General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

A common synthetic route for 1H-pyrrolo[2,3-b]pyridine derivatives involves the reaction of a starting material, such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, with an R-substituted aldehyde.[2]

Synthesis_Workflow Start Starting Material (e.g., 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine) Reaction Reaction (50 °C) Start->Reaction Reagent R-substituted aldehyde Reagent->Reaction Product Final Compound (e.g., 3a-3k) Reaction->Product

Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine analogs.

In Vitro Kinase Assays

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. For example, the inhibitory activity against FGFR1 was measured using a Caliper assay with recombinant human FGFR1 kinase domain.

  • Enzyme: Recombinant human FGFR1 kinase domain.

  • Substrate: A fluorescently labeled peptide.

  • Procedure: The enzyme, substrate, and varying concentrations of the inhibitor are incubated together. The extent of substrate phosphorylation is measured, and IC50 values are calculated from the dose-response curves.

Cell Proliferation Assays

The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using assays such as the MTT or SRB assay.

  • Cell Lines: Relevant cancer cell lines (e.g., 4T1 breast cancer cells).

  • Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is then determined using a colorimetric assay, and GI50/IC50 values are calculated.

Western Blot Analysis

Western blotting is used to investigate the effect of the compounds on the phosphorylation status and expression levels of target proteins within the signaling pathways.

  • Procedure: Cells are treated with the compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins (e.g., p-GSK-3β-Ser9, p-tau-Ser396) and corresponding total protein antibodies.[6][7] The protein bands are visualized using secondary antibodies conjugated to a detectable enzyme.

This guide provides a comparative overview of the efficacy of different pyrrolo[2,3-b]pyridine analogs. The presented data and methodologies should serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profiles of the most promising compounds is warranted.

References

"cross-reactivity profiling of kinase inhibitors based on the pyrrolo[2,3-b]pyridine scaffold"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitors Based on the Pyrrolo[2,3-b]pyridine Scaffold, Supported by Experimental Data.

The pyrrolo[2,3-b]pyridine scaffold, a key heterocyclic motif, has emerged as a privileged structure in the design of potent kinase inhibitors. Its ability to mimic the adenine core of ATP allows for effective competition at the kinase ATP-binding site. This guide provides a comparative analysis of the cross-reactivity profiles of various kinase inhibitors built upon this scaffold, offering a valuable resource for optimizing selectivity and mitigating off-target effects in drug discovery.

Quantitative Cross-Reactivity Data

The following tables summarize the in vitro inhibitory activities (IC50) of representative pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine-based compounds against a panel of kinases. This data, compiled from various studies, highlights the diverse selectivity profiles achievable with this scaffold.

Compound IDPrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinases and IC50 (nM)Reference
Compound 4h FGFR1, FGFR2, FGFR37 (FGFR1), 9 (FGFR2), 25 (FGFR3)FGFR4 (712)[1][2]
Compound 25 FGFR451.6Not specified[3]
Compound 1r FMS30FLT3 (D835Y) (>1000), c-MET (>1000)[4]
Compound 8h Src7100 (cellular assay)Not specified in detail, selective over a mini-panel[5]
Compound S01 GSK-3β0.35Good selectivity over 24 other kinases[6]
Compound 34 c-Met1.68Not specified[7]
SU1261 IKKα10 (Ki)IKKβ (680, Ki)[8]
SU1349 IKKα16 (Ki)IKKβ (3352, Ki)[8]

Note: The table includes data for the closely related and structurally similar pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine scaffolds to provide a broader context of the pyrrolopyrimidine core.

Detailed Experimental Protocols

The determination of kinase inhibitor cross-reactivity is crucial for preclinical development. Below are detailed methodologies for key experiments commonly cited in the characterization of pyrrolo[2,3-b]pyridine-based inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This biochemical assay is a gold standard for quantifying the potency of an inhibitor against a purified kinase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (e.g., pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-33P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted test compound to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • The data is then analyzed by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression curve fit.[9][10]

Kinobeads (Chemical Proteomics) Assay

This method assesses the binding of an inhibitor to a large number of kinases simultaneously within a cellular lysate, providing a broad view of its selectivity in a more physiological context.[11]

Objective: To identify the kinase targets and off-targets of an inhibitor in a competitive binding experiment using a cell lysate.[12][13]

Materials:

  • Cell culture and lysis buffer

  • Test compound

  • "Kinobeads": Sepharose beads coupled with a mixture of non-selective kinase inhibitors.[11]

  • Mass spectrometer

Procedure:

  • Cell Lysis: Harvest and lyse cells to prepare a protein lysate.

  • Competitive Binding: Incubate the cell lysate with various concentrations of the free test compound. This allows the test compound to bind to its target kinases.

  • Affinity Capture: Add the kinobeads to the lysate. The beads will bind to kinases that are not already occupied by the test compound.

  • Enrichment: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into smaller peptides, for example, using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were bound to the beads.

  • Data Analysis: By comparing the amount of each kinase pulled down in the presence of the inhibitor to a control (vehicle-treated lysate), one can determine the inhibitor's binding profile. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is a target of the inhibitor.[11][13]

Visualizations

Signaling Pathway Diagram

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Pyrrolo_Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo_Inhibitor->Dimerization Inhibits RAS RAS Dimerization->RAS PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR signaling pathway and the point of inhibition.

Experimental Workflow Diagram

Kinase_Profiling_Workflow start Start: Pyrrolo[2,3-b]pyridine Test Compound biochemical_assay In Vitro Biochemical Assay (e.g., Radiometric Assay) start->biochemical_assay chemoproteomics Chemoproteomics Assay (e.g., Kinobeads) start->chemoproteomics ic50 Determine IC50 Values vs. Kinase Panel biochemical_assay->ic50 cellular_assays Cellular Target Engagement & Functional Assays ic50->cellular_assays target_id Identify On- and Off-Targets in Cell Lysate chemoproteomics->target_id target_id->cellular_assays sar Analyze Data: Selectivity Profile & SAR cellular_assays->sar end Lead Optimization sar->end

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Logical Relationship Diagram

Selectivity_Concept scaffold Pyrrolo[2,3-b]pyridine Core Scaffold inhibitor Final Inhibitor Compound scaffold->inhibitor substituents Chemical Substituents (R1, R2, R3...) substituents->inhibitor Modulate Properties on_target High Affinity for On-Target Kinase inhibitor->on_target Binds to off_target Low Affinity for Off-Target Kinases inhibitor->off_target Binds to selectivity High Selectivity on_target->selectivity off_target->selectivity

Caption: Determinants of kinase inhibitor selectivity.

References

"benchmarking the synthetic efficiency of different routes to methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a critical endeavor. This guide provides a comparative analysis of two distinct synthetic routes to methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The routes are evaluated based on their overall efficiency, step count, and yields, with detailed experimental protocols provided for reproducibility.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a prevalent motif in medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, often leading to improved pharmacological properties. Consequently, the development of efficient and scalable synthetic routes to functionalized 7-azaindoles, such as this compound, is of significant interest. This guide outlines and compares two synthetic strategies, beginning from readily available pyridine precursors.

Comparative Analysis of Synthetic Routes

Two distinct multi-step synthetic routes for the preparation of this compound are presented below. The efficiency of each route is summarized in the accompanying table for a clear comparison of key metrics such as the number of steps and yields at each stage.

Route Starting Material Key Transformations Number of Steps Overall Yield
Route 1 6-Amino-5-bromonicotinic acidBromination, Esterification, Sonogashira coupling, Cyclization4~35%
Route 2 2,6-Dichloronicotinic acidEsterification, Nucleophilic Substitution, Reductive Cyclization3~45%

Logical Workflow for Route Selection

The following diagram illustrates the decision-making process for selecting an appropriate synthetic route based on key experimental and resource considerations.

Synthetic Route Selection Start Define Target: this compound Eval_Starting_Material Evaluate Starting Material Availability & Cost Start->Eval_Starting_Material Route1_SM 6-Amino-5-bromonicotinic acid Eval_Starting_Material->Route1_SM Readily Available Route2_SM 2,6-Dichloronicotinic acid Eval_Starting_Material->Route2_SM Commercially Sourced Compare_Routes Compare Synthetic Route Metrics Route1_SM->Compare_Routes Route2_SM->Compare_Routes Route1_Metrics Route 1: - 4 Steps - ~35% Overall Yield - Uses Palladium Catalyst Compare_Routes->Route1_Metrics Route2_Metrics Route 2: - 3 Steps - ~45% Overall Yield - Milder Conditions Compare_Routes->Route2_Metrics Decision Select Optimal Route Route1_Metrics->Decision Route2_Metrics->Decision Exp_Validation Experimental Validation Decision->Exp_Validation

Caption: Decision workflow for selecting a synthetic route.

Experimental Protocols

Route 1: Synthesis via Sonogashira Coupling and Cyclization

This route commences with the commercially available 6-amino-5-bromonicotinic acid and proceeds through a four-step sequence involving bromination, esterification, a palladium-catalyzed Sonogashira coupling, and a final cyclization to form the 7-azaindole ring.

Step 1: Bromination of 6-Aminonicotinic acid

  • Procedure: To a solution of 6-aminonicotinic acid (1.0 eq) in a mixture of acetic acid and water, add bromine (1.1 eq) dropwise at room temperature. Heat the mixture to 80°C for 4 hours. After cooling, the precipitate is filtered, washed with water, and dried to afford 6-amino-5-bromonicotinic acid.

  • Yield: Approximately 90%.

Step 2: Esterification

  • Procedure: Suspend 6-amino-5-bromonicotinic acid (1.0 eq) in methanol and cool to 0°C. Add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 6 hours. Remove the solvent under reduced pressure, and neutralize the residue with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to give methyl 6-amino-5-bromonicotinate.

  • Yield: Approximately 95%.

Step 3: Sonogashira Coupling

  • Procedure: To a solution of methyl 6-amino-5-bromonicotinate (1.0 eq) in a mixture of triethylamine and DMF, add ethynyltrimethylsilane (1.5 eq), copper(I) iodide (0.05 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.02 eq). Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours. After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to yield methyl 6-amino-5-((trimethylsilyl)ethynyl)nicotinate.

  • Yield: Approximately 80%.

Step 4: Cyclization and Desilylation

  • Procedure: Dissolve the product from the previous step (1.0 eq) in methanol and add a catalytic amount of potassium carbonate. Stir the mixture at room temperature for 2 hours. Neutralize the reaction with dilute hydrochloric acid and extract with ethyl acetate. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

  • Yield: Approximately 55%.

Route 2: Synthesis via Reductive Cyclization

This more convergent route begins with 2,6-dichloronicotinic acid and involves three steps: esterification, nucleophilic aromatic substitution, and a reductive cyclization to construct the pyrrole ring.

Step 1: Esterification

  • Procedure: Dissolve 2,6-dichloronicotinic acid (1.0 eq) in methanol and add sulfuric acid (catalytic amount) dropwise. Reflux the mixture for 8 hours. After cooling, pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate to give methyl 2,6-dichloronicotinate.

  • Yield: Approximately 98%.

Step 2: Nucleophilic Aromatic Substitution

  • Procedure: To a solution of methyl 2,6-dichloronicotinate (1.0 eq) in THF, add (2,2-diethoxyethyl)amine (1.2 eq) and triethylamine (1.5 eq). Heat the mixture to 60°C for 24 hours. After cooling, remove the solvent under reduced pressure and purify the residue by column chromatography to afford methyl 2-chloro-6-((2,2-diethoxyethyl)amino)nicotinate.

  • Yield: Approximately 75%.

Step 3: Reductive Cyclization

  • Procedure: Dissolve the product from the previous step (1.0 eq) in a mixture of acetic acid and water. Add iron powder (5.0 eq) and heat the mixture to 100°C for 6 hours. After cooling, filter the reaction mixture through celite and neutralize the filtrate with sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield this compound.

  • Yield: Approximately 65%.

Conclusion

Both synthetic routes provide viable pathways to this compound. Route 2 is more efficient in terms of step economy and overall yield. However, the choice of route may also depend on the availability and cost of the starting materials and reagents, as well as the scale of the synthesis. The detailed protocols provided herein should enable researchers to reproduce these syntheses and adapt them to their specific needs.

A Comparative Analysis of In Vitro and In Vivo Efficacy of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylate Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising framework in the design of novel kinase inhibitors for cancer therapy. This guide provides a comparative analysis of the preclinical efficacy of two distinct series of compounds derived from this core structure: selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase and Ribosomal S6 Kinase 2 (RSK2). While direct in vitro versus in vivo comparative data for a single "methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate" based drug is not publicly available, this guide synthesizes the reported efficacy of potent derivatives, offering valuable insights into the translation of in vitro activity to in vivo therapeutic potential for this compound class.

ATM Inhibitors Based on the 1H-Pyrrolo[2,3-b]pyridine Scaffold

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective inhibitors of ATM, a critical kinase in the DNA damage response (DDR) pathway. One lead compound, 25a , has demonstrated significant potential as a chemosensitizer in combination with irinotecan.[1]

In Vitro vs. In Vivo Efficacy of Compound 25a
ParameterIn VitroIn Vivo
Target ATM KinaseATM Kinase
Cell Lines HCT116, SW620HCT116 and SW620 Xenografts in Mice
Efficacy Metric Kinase Selectivity: >700-fold over other PIKK family membersTumor Growth Inhibition (TGI) with Irinotecan: 79.3% (HCT116), 95.4% (SW620)
Bioavailability -Oral Bioavailability in Mice: 147.6%
Experimental Protocols

In Vitro Kinase Assay (General Protocol): A common method to determine the inhibitory activity of a compound against a specific kinase involves a cell-free assay.[2][3]

  • Reagents and Materials: Purified recombinant ATM protein, a suitable substrate (e.g., a peptide containing the ATM recognition motif), ATP, assay buffer, and the test compound.

  • Procedure:

    • The test compound is serially diluted and added to the wells of a microplate.

    • Purified ATM enzyme and the substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods like ELISA, fluorescence polarization, or radiometric detection.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.

In Vivo Xenograft Study (HCT116 and SW620): Xenograft models are crucial for evaluating the in vivo anti-tumor activity of drug candidates.[4][5][6][7][8]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.

  • Cell Implantation: A specific number of human cancer cells (HCT116 or SW620) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of the mice.[4][5]

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The test compound (e.g., 25a) is administered orally, often in combination with another therapeutic agent like irinotecan.[1]

  • Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to the control group.

ATM Signaling Pathway in DNA Damage Response

ATM_Signaling_Pathway ATM Signaling in DNA Damage Response DSB DNA Double-Strand Break MRN MRN Complex (Mre11/Rad50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: ATM activation and downstream signaling in response to DNA double-strand breaks.

RSK2 Inhibitors Based on the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Another class of potent inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine core targets RSK2, a kinase involved in cell growth, proliferation, and survival. A study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives identified lead compounds with significant in vivo anti-tumor efficacy.

In Vitro vs. In Vivo Efficacy of Lead RSK2 Inhibitors
ParameterIn VitroIn Vivo
Target RSK2 EnzymeRSK2 in Tumor Cells
Cell Line MDA-MB-468MDA-MB-468 Xenograft in Mice
Efficacy Metric IC50 against RSK2 enzyme (nanomolar range) and anti-proliferative IC50 against MDA-MB-468 cells (micromolar range)Tumor Growth Inhibition (TGI): up to 54.6%
Experimental Protocols

Cell Proliferation Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10][11]

  • Cell Seeding: MDA-MB-468 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined.

In Vivo Xenograft Study (MDA-MB-468): This model is used to evaluate the efficacy of anti-cancer drugs on triple-negative breast cancer.[12][13][14][15][16]

  • Animal Model: Immunocompromised female mice (e.g., BALB/c nude) are used.

  • Cell Implantation: MDA-MB-468 cells are injected into the mammary fat pad of the mice to establish orthotopic tumors.

  • Treatment: Once the tumors reach a certain volume, the mice are randomized into groups and treated with the test compounds or a vehicle control, typically via intraperitoneal or oral administration.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The TGI is calculated at the end of the experiment to determine the efficacy of the treatment.

RSK2 Signaling Pathway in Cancer

RSK2_Signaling_Pathway RSK2 Signaling in Cancer Proliferation and Survival GrowthFactors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK bind Ras Ras RTK->Ras activate Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 phosphorylates & activates CREB CREB RSK2->CREB phosphorylates c_Fos c-Fos RSK2->c_Fos phosphorylates IkappaB IκB RSK2->IkappaB phosphorylates & degrades Proliferation Cell Proliferation CREB->Proliferation c_Fos->Proliferation NF_kappaB NF-κB IkappaB->NF_kappaB releases Survival Cell Survival NF_kappaB->Survival

Caption: The Ras/MAPK/RSK2 signaling cascade promoting cancer cell proliferation and survival.

Conclusion

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated considerable promise as potent and selective kinase inhibitors with significant anti-tumor activity. The presented data on ATM and RSK2 inhibitors highlight the successful translation from in vitro target engagement and cellular activity to in vivo efficacy in relevant cancer models. While a direct in vitro-in vivo comparison for a specific "this compound" based drug remains to be published, the findings for these closely related analogs underscore the therapeutic potential of this chemical class. Further optimization of pharmacokinetic and pharmacodynamic properties will be critical in advancing these promising compounds toward clinical development.

References

A Comparative Analysis of the Inhibitory Profiles of 7-Azaindole and 7-Azaindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance Supported by Experimental Data

The 7-azaindole and 7-azaindazole scaffolds are privileged structures in medicinal chemistry, frequently employed in the design of potent enzyme inhibitors, particularly targeting kinases. Their structural similarity to the purine core of ATP allows for effective binding to the hinge region of many kinases. This guide provides a comparative analysis of the inhibitory profiles of derivatives from these two heterocyclic families, supported by experimental data, detailed methodologies, and pathway visualizations to aid in drug discovery and development efforts.

Quantitative Inhibitory Profile Comparison

The following tables summarize the inhibitory activities of representative 7-azaindole and 7-azaindazole derivatives against various biological targets. Direct head-to-head comparisons within the same study provide the most robust assessment of the subtle differences imparted by the core scaffold.

Head-to-Head Comparison: PI3Kγ Inhibition

A study on Phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors provides a direct comparison of the two scaffolds.

ScaffoldCompoundTargetIC50 (nM)Cellular Potency (THP-1 IC50, µM)
7-Azaindazole11 PI3Kγ8Not Reported
7-Azaindole12 PI3Kγ3.40.4

Data sourced from a study on 7-azaindole-based PI3Kγ inhibitors.

In this specific context, the 7-azaindole derivative (12 ) demonstrated a more potent inhibition of PI3Kγ in an enzymatic assay compared to its 7-azaindazole counterpart (11 ).

Comparative Inhibitory Activity: Various Kinases

While direct comparative studies are limited, the following table presents inhibitory data for derivatives of both scaffolds against various kinases, compiled from different studies. It is important to note that variations in assay conditions and substituent patterns can influence the observed activity.

ScaffoldDerivative TypeTarget KinaseIC50 (nM)
7-AzaindoleSubstitutedROCKPotent (specific values vary by compound)
7-AzaindoleSubstitutedHaspin150
7-AzaindoleSubstitutedGSK-3βDual inhibition with Haspin observed
7-AzaindoleC-3 aryl-substitutedJAK2260
7-AzaindoleSubstitutedc-Met40
7-AzaindoleImidazolone derivativeCdc720
7-AzaindazoleSubstitutedPim-10.03 (Ki)
7-AzaindazoleSubstitutedPim-20.11 (Ki)
7-AzaindazoleSubstitutedPim-30.02 (Ki)

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for assessing their inhibitory activity.

PI3K_AKT_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 7-Azaindole/ 7-Azaindazole Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of 7-azaindole/7-azaindazole derivatives.

Experimental_Workflow Compound Compound Synthesis (7-Azaindole/ 7-Azaindazole Derivatives) Biochemical Biochemical Assay (e.g., Kinase Assay) Compound->Biochemical Cellular Cell-Based Assay (e.g., Proliferation Assay) Compound->Cellular IC50 IC50 Determination Biochemical->IC50 EC50 EC50 Determination Cellular->EC50

Caption: General experimental workflow for evaluating the inhibitory profiles of synthesized compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the inhibitory profiles of 7-azaindole and 7-azaindazole derivatives.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds (7-azaindole/7-azaindazole derivatives) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (for controls) to the wells of a 384-well plate.

    • Prepare a master mix containing the kinase and substrate in assay buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (7-azaindole/7-azaindazole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 (half-maximal effective concentration) by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

A Comparative Analysis of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Derivatives and Their Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, has garnered significant interest in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on this core structure, with a focus on their efficacy as kinase inhibitors. The data presented herein is compiled from multiple studies and aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding the therapeutic potential of this class of compounds.

Quantitative SAR Data Summary

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives has been evaluated against a range of protein kinases, demonstrating the scaffold's potential in developing targeted therapies for various diseases, including cancer. The following tables summarize the inhibitory activities of several key derivatives from different studies.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptor (FGFR) [1][2]

CompoundSubstitution PatternFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
1 Unsubstituted1900---
4a 5-trifluoromethyl----
4h 5-trifluoromethyl, N-substituted7925712

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency.

Table 2: Inhibitory Activity of 3-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives against Maternal Embryonic Leucine Zipper Kinase (MELK) and Cancer Cell Lines [3]

CompoundMELK IC₅₀ (nM)A549 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
16h 320.1090.245-

A549 (lung carcinoma), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) are human cancer cell lines used to assess the anti-proliferative activity of the compounds.

Table 3: Anti-proliferative Activity of 7-Azaindole Derivatives against A549 Lung Cancer Cells [4]

CompoundA549 IC₅₀ (µg/mL)
4a 6.23
4h 8.52
5d 7.33
5j 4.56
XMD8-92 (Control) 5.36

XMD8-92 is a known Erk5 inhibitor used as a positive control in this study.

Table 4: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against Phosphodiesterase 4B (PDE4B) [5]

CompoundR GroupPDE4B IC₅₀ (µM)
11a-o Various amides0.11 - 1.1
11h 3,3-difluoroazetidine0.14

These derivatives were evaluated for their potential in treating central nervous system diseases.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of 1H-pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Assays: Enzymatic activity of kinases such as FGFR, MELK, and Erk5 was determined using various assay formats, including radiometric assays or fluorescence-based assays.[1][3][4] Typically, the kinase, substrate (e.g., a peptide or protein), and ATP are incubated with varying concentrations of the test compound. The inhibitory effect is quantified by measuring the reduction in substrate phosphorylation. IC₅₀ values are then calculated from dose-response curves.

Cell Proliferation Assays (MTT Assay): The anti-proliferative activity of the compounds on cancer cell lines (e.g., A549, MDA-MB-231, MCF-7) was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4] Cells were seeded in 96-well plates and treated with different concentrations of the compounds for a specified period (e.g., 72 hours). The MTT reagent is then added, which is converted to formazan crystals by metabolically active cells. The amount of formazan, proportional to the number of viable cells, is measured spectrophotometrically after dissolution in a suitable solvent.

Flow Cytometry for Apoptosis Analysis: To determine if the compounds induce apoptosis (programmed cell death), flow cytometry analysis is often employed.[3] Cancer cells are treated with the compound, and then stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis). The percentage of apoptotic cells is then quantified.

Western Blot Analysis: This technique is used to detect specific proteins in a sample and to assess the effect of compounds on signaling pathways.[4] For instance, to confirm inhibition of the Erk5 pathway, cells are treated with the compound, and cell lysates are subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific for total and phosphorylated forms of Erk5 and its downstream targets.

Visualizing Pathways and Workflows

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Compound4h Compound 4h (Inhibitor) Compound4h->FGFR Inhibits Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of Compound 4h.

General Experimental Workflow for SAR Studies

SAR_Workflow Design Compound Design & Synthesis InVitro_Kinase In Vitro Kinase Assays (e.g., FGFR, MELK) Design->InVitro_Kinase Cell_Based Cell-Based Assays (e.g., MTT, Apoptosis) Design->Cell_Based SAR_Analysis SAR Analysis InVitro_Kinase->SAR_Analysis Cell_Based->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Refinement InVivo In Vivo Studies (Future Work) Lead_Optimization->InVivo

Caption: A typical workflow for the structure-activity relationship (SAR) study of novel kinase inhibitors.

Structure-Activity Relationship Logic

SAR_Logic Core 1H-pyrrolo[2,3-b]pyridine Core Scaffold Substitutions Substitutions at various positions R1, R2, R3... Core:port->Substitutions Modified with Activity Biological Activity Potency (IC₅₀) & Selectivity Substitutions->Activity Influences Properties Physicochemical Properties Solubility, Stability Substitutions->Properties Affects Properties->Activity Impacts

Caption: The logical relationship between the core scaffold, substitutions, and the resulting biological activity.

References

Safety Operating Guide

Navigating the Disposal of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 849067-96-5), ensuring that procedural steps align with best practices in laboratory safety.

Immediate Safety Considerations:

Key operational procedures for safe handling include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2][3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]

Hazard Profile of Structurally Related Compounds

To inform a cautious approach to handling and disposal, the following table summarizes the documented hazards of compounds structurally related to this compound.

Compound NameCAS NumberReported Hazards
Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate872355-54-9Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
Ethyl 7-azaindole-4-carboxylate1261588-72-0Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
5-Bromo-7-Azaindole183208-35-7Emits toxic fumes under fire conditions.[5]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed by a licensed professional waste disposal service.[6] Adherence to local, state, and federal regulations is mandatory.

1. Waste Identification and Segregation:

  • Unused Product: Keep the compound in its original or a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, absorbent pads, or glassware, should be collected in a separate, sealed container labeled as hazardous waste.

2. Packaging and Labeling:

  • Ensure all waste containers are in good condition and securely sealed.

  • Label each container clearly with "Hazardous Waste" and the chemical name: "this compound". Include any known hazard warnings (e.g., "Irritant").

3. Storage:

  • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

4. Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with all available information on the compound.

  • The recommended method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

Experimental Workflow and Disposal Decision-Making

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste (Unused Product & Contaminated Materials) B Segregate and Contain (Separate, sealed, and labeled containers) A->B C Consult Institutional EHS Guidelines & Local Regulations B->C D Store Securely (Designated hazardous waste area) C->D E Arrange for Professional Disposal (Licensed Waste Carrier) D->E F Complete Waste Manifest & Transfer E->F G Final Disposal (e.g., Chemical Incineration) F->G

Caption: Logical workflow for the disposal of this compound.

This structured approach ensures that all safety and regulatory aspects are considered, fostering a secure and compliant laboratory environment. By treating this compound with the caution afforded to other potentially hazardous materials, researchers can mitigate risks and uphold the highest standards of laboratory safety.

References

Personal protective equipment for handling methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 849067-96-5). Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes and dust.
Hand Protection Chemical impermeable gloves (e.g., Nitrile)Prevents skin contact and potential irritation or toxicity[2].
Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes inhalation of dust or vapors[2].

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following workflow is required to minimize exposure and ensure safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Compound Carefully prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve or Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate After experiment completion cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose post_remove_ppe Remove PPE cleanup_dispose->post_remove_ppe Final step post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Figure 1. A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician[2].
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[2].
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].

Disposal Plan

All waste materials contaminated with this compound must be considered hazardous.

  • Solid Waste: Collect in a designated, sealed container.

  • Liquid Waste: Collect in a designated, sealed container.

  • Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.

Do not allow the chemical to enter drains or the environment[2]. All disposal must be carried out by a licensed professional waste disposal service.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.